molecular formula C10H20N2O B13200771 4-(6-Methylpiperidin-3-yl)morpholine

4-(6-Methylpiperidin-3-yl)morpholine

Cat. No.: B13200771
M. Wt: 184.28 g/mol
InChI Key: JVFSODVBRKMDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methylpiperidin-3-yl)morpholine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-Methylpiperidin-3-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Methylpiperidin-3-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-(6-methylpiperidin-3-yl)morpholine

InChI

InChI=1S/C10H20N2O/c1-9-2-3-10(8-11-9)12-4-6-13-7-5-12/h9-11H,2-8H2,1H3

InChI Key

JVFSODVBRKMDIH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)N2CCOCC2

Origin of Product

United States

Foundational & Exploratory

Technical Synthesis Guide: 4-(6-Methylpiperidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-(6-Methylpiperidin-3-yl)morpholine Formula: C₁₀H₂₀N₂O MW: 184.28 g/mol CAS: (Generic/Scaffold) - Specific stereoisomers often proprietary.[1]

This guide details the synthesis of 4-(6-Methylpiperidin-3-yl)morpholine , a privileged pharmacophore found in various kinase inhibitors (e.g., PI3K, mTOR) and GPCR ligands. The molecule features a piperidine core substituted at the C3 position with a morpholine ring and at the C6 position with a methyl group.

The presence of two chiral centers (C3 and C6) on the piperidine ring introduces stereochemical complexity, yielding cis (3R,6S / 3S,6R) and trans (3R,6R / 3S,6S) diastereomers.[2] This guide prioritizes Route 1 (Heteroaromatic Reduction) for scalability and cost-efficiency, while Route 2 (Reductive Amination) is presented for applications requiring precise late-stage stereocontrol.

Retrosynthetic Analysis

The strategic disconnection focuses on the C3–N bond or the saturation of the piperidine core.

Retrosynthesis Target 4-(6-Methylpiperidin-3-yl)morpholine (Target) Pyridine 4-(6-Methylpyridin-3-yl)morpholine (Aromatic Precursor) Target->Pyridine Heteroaromatic Hydrogenation Ketone 1-Boc-6-methylpiperidin-3-one (Aliphatic Precursor) Target->Ketone Reductive Amination SM1 5-Bromo-2-methylpyridine + Morpholine Pyridine->SM1 Buchwald-Hartwig SM2 6-Methylpiperidin-3-one (Protected) Ketone->SM2 N-Protection

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Route 1: Heteroaromatic Reduction (Scalable)

This route is preferred for multi-gram to kilogram scale synthesis due to the low cost of 5-bromo-2-methylpyridine. It typically favors the cis-diastereomer (kinetic product) during the hydrogenation step.

Step 1: Buchwald-Hartwig Coupling

Objective: Couple morpholine to the pyridine ring.

  • Reagents: 5-Bromo-2-methylpyridine (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (1-2 mol%), BINAP or Xantphos (2-4 mol%), NaOtBu (1.5 eq).[2]

  • Solvent: Toluene or 1,4-Dioxane.[2]

  • Conditions: 100°C, 12–16 h, Inert Atmosphere (N₂/Ar).[2]

Protocol:

  • Charge a reaction vessel with 5-bromo-2-methylpyridine, NaOtBu, and the phosphine ligand.

  • Purge with nitrogen for 15 minutes.

  • Add the solvent, morpholine, and finally the Pd catalyst.[2]

  • Heat to reflux (100–110°C) with vigorous stirring.

  • Monitor by TLC/LCMS for consumption of the bromide.

  • Workup: Cool to RT, filter through Celite to remove Pd residues, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

  • Yield: Typically 80–90%.

Step 2: Catalytic Hydrogenation

Objective: Reduce the pyridine ring to the piperidine core.

  • Reagents: 4-(6-Methylpyridin-3-yl)morpholine, H₂ (gas), Catalyst.

  • Catalyst Choice:

    • PtO₂ (Adams' Catalyst): High activity, often favors cis isomer.

    • Rh/C (5%): Effective for difficult pyridines, minimizes ring opening.

  • Solvent: Acetic Acid (AcOH) or MeOH/HCl (Acidic media is critical to protonate the pyridine, facilitating reduction).

  • Conditions: 50–60°C, 50–100 psi (3–7 bar) H₂.

Protocol:

  • Dissolve the pyridine intermediate in Glacial Acetic Acid (0.5 M concentration).

  • Add PtO₂ (5–10 wt% loading).

  • Pressurize hydrogenation vessel to 60 psi H₂ and heat to 50°C.

  • Stir for 12–24 h.

  • Workup: Filter catalyst carefully (pyrophoric!). Concentrate the filtrate to remove AcOH.

  • Free Base Liberation: Dissolve residue in water, basify with NaOH to pH >12, and extract with DCM.[2]

  • Yield: 85–95%.

Route 2: Reductive Amination (Stereo-Controlled)

This route is ideal if the piperidone core is already available or if specific trans stereochemistry is required (via thermodynamic equilibration of the intermediate imine).

Step 1: Reductive Amination

Objective: Install the morpholine ring onto the ketone.

  • Reagents: 1-Boc-6-methylpiperidin-3-one (1.0 eq), Morpholine (1.1 eq), NaBH(OAc)₃ (1.5 eq) or NaCNBH₃.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[2]

  • Additives: Acetic Acid (1.0 eq) to catalyze imine formation.

Protocol:

  • Dissolve 1-Boc-6-methylpiperidin-3-one and morpholine in DCE.

  • Add Acetic Acid and stir for 1–2 hours at RT to form the iminium species.

  • Cool to 0°C and add NaBH(OAc)₃ portion-wise.

  • Allow to warm to RT and stir overnight.

  • Workup: Quench with sat. NaHCO₃, extract with DCM.

  • Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:4) or HCl/Dioxane to yield the final amine.[3]

Stereochemical Analysis & Separation

The relative stereochemistry between the C6-methyl and C3-morpholine is the critical quality attribute.

ParameterCis-Isomer (3R,6S)Trans-Isomer (3R,6R)
Formation Major product of catalytic hydrogenation (Kinetic).Major product of thermodynamic equilibration (e.g., Na/EtOH reduction).[2]
Conformation One substituent axial, one equatorial (less stable).[2]Both substituents equatorial (diequatorial, more stable).
NMR Signal C3-H appears as a broad multiplet or narrow triplet (

Hz).
C3-H appears as a triplet of triplets with large axial-axial coupling (

Hz).

Separation Strategy: If a mixture is obtained, the isomers are best separated before Boc-deprotection (in Route 2) or as the free base (Route 1) using:

  • Flash Chromatography: Silica gel (DCM/MeOH/NH₃). The cis isomer is typically more polar due to the axial substituent exposing the lone pair/dipole differently.

  • Salt Crystallization: Formation of the oxalate or fumarate salt often selectively crystallizes one diastereomer.

Analytical Data Summary

Expected ¹H NMR (Free Base, CDCl₃, 400 MHz):

  • δ 3.70 (t, 4H): Morpholine O-CH₂.[2]

  • δ 2.80–3.10 (m, 3H): Piperidine C2-H and C6-H.

  • δ 2.50 (t, 4H): Morpholine N-CH₂.[2]

  • δ 2.20–2.40 (m, 1H): Piperidine C3-H (Diagnostic for stereochem).

  • δ 1.05 (d, 3H): Methyl group doublet.

References

  • Heteroaromatic Hydrogenation: Glorius, F., et al. "Asymmetric hydrogenation of pyridines."[2] Angew.[4] Chem. Int. Ed. 2004, 43, 2859.[2] Link

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] J. Org. Chem. 1996, 61, 3849.[2] Link

  • Buchwald-Hartwig Coupling: Surry, D. S., & Buchwald, S. L.[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. 2011, 2,[2] 27. Link

  • Stereochemical Assignment: Eliel, E. L. "Conformational Analysis of Heterocycles." Acc.[1][5] Chem. Res. 1970, 3, 1–8.[2] Link

Sources

A Technical Guide to the Physicochemical Characterization of 4-(6-Methylpiperidin-3-yl)morpholine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity (NCE) from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2] This guide provides a comprehensive framework for the systematic physicochemical characterization of 4-(6-Methylpiperidin-3-yl)morpholine , a representative heterocyclic amine scaffold of interest in medicinal chemistry. We move beyond simple data reporting to provide the underlying rationale and detailed, field-proven protocols for determining the most critical parameters: the ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a practical and scientifically rigorous approach to generating the foundational data necessary for informed decision-making in drug discovery projects.[3][4]

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, an early and thorough understanding of a compound's physicochemical properties is non-negotiable.[5] A molecule with exceptional target affinity but poor solubility or unfavorable ionization at physiological pH is likely to fail during preclinical or clinical development, resulting in significant wasted time and resources.[4] Properties such as pKa, LogP, and solubility are the cornerstones of "drug-likeness," influencing everything from formulation strategies to the potential for off-target effects.[1][3] This guide uses 4-(6-Methylpiperidin-3-yl)morpholine as a practical case study to illustrate the essential experimental workflows required to build a robust physicochemical profile, thereby enabling project teams to de-risk candidates and optimize molecular design with greater confidence.

Molecular Profile: 4-(6-Methylpiperidin-3-yl)morpholine

Before experimental characterization, it is essential to establish the fundamental identity of the molecule. This serves as the foundation for all subsequent analysis and data interpretation.

PropertyValueSource
Chemical Structure Chemical structure of 4-(6-Methylpiperidin-3-yl)morpholineIUPAC Naming Convention
IUPAC Name 4-(6-methylpiperidin-3-yl)morpholineIUPAC Naming Convention
Molecular Formula C₁₁H₂₂N₂OCalculated
Molecular Weight 198.31 g/mol Calculated
CAS Number Not available. A unique CAS number would be assigned upon registration.N/A

Ionization Constant (pKa) Determination

Theoretical Context and Importance

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 4-(6-Methylpiperidin-3-yl)morpholine, which contains two basic nitrogen atoms (one in the piperidine ring and one in the morpholine ring), determining its pKa values is critical. These values dictate the molecule's charge state at physiological pH (~7.4), which profoundly impacts its aqueous solubility, ability to cross lipid membranes, and potential to interact with its biological target.[2] A high pKa, for instance, denotes good aqueous solubility for a basic compound.[6]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for pKa determination within the range of 2-12.[6] It relies on monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of 4-(6-Methylpiperidin-3-yl)morpholine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but its concentration should be kept minimal and consistent.

  • Instrumentation Setup: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (typically 25°C).

  • Titration: Place the solution in a temperature-controlled vessel with gentle stirring. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.02 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence points to capture the full titration curve.[7]

  • Blank Titration: Perform a separate titration of the solvent/co-solvent system without the analyte to correct for any background effects.

Data Analysis Workflow

The pKa is determined from the inflection point of the titration curve. A plot of the first derivative (ΔpH/ΔV) against the titrant volume reveals sharp peaks at the equivalence points. The pKa corresponds to the pH at the half-equivalence point.[7][8]

pKa_Workflow A Prepare Analyte Solution (Compound in H₂O/Co-solvent) B Titrate with Standardized Acid (HCl) A->B Process C Record pH vs. Titrant Volume B->C Data D Plot Titration Curve (pH vs. Volume) C->D Visualization E Calculate 1st Derivative (ΔpH / ΔV) D->E Analysis F Identify Equivalence Points (Peaks in 1st Derivative) E->F G Determine pKa Values (pH at Half-Equivalence Points) F->G Calculation LogP_Workflow A Prepare Pre-Saturated n-Octanol and Buffer (pH 7.4) C Combine Phases and Shake for Equilibration A->C B Dissolve Compound in Aqueous Phase B->C Process D Allow Phases to Separate C->D E Quantify Concentration in Aqueous Phase (e.g., HPLC) D->E Analysis F Calculate Concentration in Octanol Phase (by difference) E->F G Calculate LogD log([C]oct / [C]aq) F->G Calculation

Caption: Workflow for LogD determination using the shake-flask method.

Aqueous Solubility Determination

Theoretical Context and Importance

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a prerequisite for absorption from the gastrointestinal tract and for achieving therapeutic concentrations in the blood. [9][10]Low solubility is a primary cause of poor oral bioavailability. [11]We focus on thermodynamic solubility , which represents the true equilibrium state and is the most relevant measure for drug development. [10]

Experimental Protocol: Thermodynamic Shake-Flask Method

This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. [11] Methodology:

  • Sample Preparation: Add an excess amount of solid 4-(6-Methylpiperidin-3-yl)morpholine to a vial containing a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline). The presence of undissolved solid is essential. [11]2. Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow any remaining solid to settle.

  • Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates.

  • Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

Data Analysis Workflow

The final concentration determined after dilution is the thermodynamic solubility of the compound under the specified conditions.

Solubility_Workflow A Add Excess Solid Compound to Aqueous Buffer (pH 7.4) B Agitate for 24-48 hours at Constant Temperature A->B Equilibration C Separate Solid and Liquid Phases (Centrifugation/Filtration) B->C Separation D Collect Supernatant C->D E Quantify Compound Concentration (e.g., LC-MS) D->E Analysis F Report as Thermodynamic Solubility (e.g., in µg/mL or µM) E->F Result

Caption: Workflow for thermodynamic solubility determination.

Summary of Physicochemical Properties

This table should be populated with the experimental data generated using the protocols described above. It serves as a concise summary of the compound's core physicochemical profile.

ParameterMethodConditionMeasured Value
pKa₁ Potentiometric Titration25°C, H₂OTo Be Determined
pKa₂ Potentiometric Titration25°C, H₂OTo Be Determined
LogD Shake-FlaskpH 7.4, 25°CTo Be Determined
Aqueous Solubility Shake-FlaskpH 7.4, 25°CTo Be Determined (µg/mL)

Conclusion

The systematic determination of the physicochemical properties of 4-(6-Methylpiperidin-3-yl)morpholine, as outlined in this guide, provides the essential foundation for its progression through the drug discovery pipeline. The experimental values for pKa, LogD, and solubility are not merely data points; they are predictive indicators of in vivo performance. By investing in this rigorous, upfront characterization, research teams can make more informed decisions, optimize molecular structures for better ADME profiles, and ultimately increase the probability of developing a successful therapeutic agent.

References

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.).
  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article) - rajournals. (2015, February 19).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (n.d.).
  • Experimental determination of the logP using the spectrophotometric method. (n.d.).
  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology - ACS Publications. (2011, July 26).
  • Experiment C33: Determination of pKa by Half Titration. (n.d.).
  • physicochemical property of drug molecules with respect to drug actions - JBINO. (2014, June 15).
  • Determination of aqueous solubility by heating and equilibration: A technical note. (2006, January 13).
  • The values of LogP determined with experimental (LogP HPTLC ) and computational methods. - ResearchGate. (n.d.).
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).
  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10).
  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC - NIH. (n.d.).
  • Aqueous Solubility - Creative Biolabs. (n.d.).
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30).

Sources

A Technical Guide to the Synthesis and Potential Applications of 4-(6-Methylpiperidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Identification

The molecule 4-(6-methylpiperidin-3-yl)morpholine represents a unique conjunction of two pharmacologically significant heterocyclic scaffolds: morpholine and piperidine. A thorough search of chemical databases reveals a lack of a registered CAS number for this specific compound, suggesting its status as a novel chemical entity.

  • Systematic IUPAC Name: 4-(6-methylpiperidin-3-yl)morpholine

The structure combines the morpholine ring, a common feature in approved drugs known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability, with the 6-methylpiperidine moiety.[1][2] The piperidine ring itself is a cornerstone in medicinal chemistry, present in numerous therapeutic agents.[3][4] The strategic placement of a methyl group at the 6-position and the morpholine at the 3-position of the piperidine ring creates a chiral center, offering potential for stereospecific interactions with biological targets.

This guide will provide a prospective analysis, outlining plausible synthetic routes and predicting the compound's properties and potential utility in drug discovery based on the established roles of its constituent heterocycles.

Physicochemical Properties of Core Scaffolds

Understanding the properties of the individual morpholine and piperidine rings is crucial for predicting the behavior of the target compound.

PropertyMorpholinePiperidine
Molecular Formula C₄H₉NOC₅H₁₁N
Molecular Weight 87.12 g/mol [5]85.15 g/mol [6]
Boiling Point 129 °C[7]106 °C[8]
Melting Point -5 °C[7]-7 °C[9]
Density 1.007 g/cm³[7]0.862 g/mL[9]
pKa of Conjugate Acid 8.36[10]~11.12
LogP -0.86[5]0.84[6]
Water Solubility Miscible[10]Miscible[8]

The morpholine moiety is expected to impart hydrophilicity and act as a hydrogen bond acceptor, potentially improving the solubility and metabolic profile of the target molecule.[11] Conversely, the piperidine ring is more lipophilic. The final properties of 4-(6-methylpiperidin-3-yl)morpholine will be a composite of these characteristics, influenced by the specific stereochemistry and conformation.

Proposed Synthetic Methodologies

The synthesis of 4-(6-methylpiperidin-3-yl)morpholine can be approached through several established organic chemistry reactions. The key challenge lies in the formation of the C-N bond between the 3-position of the piperidine ring and the morpholine nitrogen. Two primary retrosynthetic disconnections are considered most viable.

Strategy 1: Reductive Amination

This is a powerful and widely used method for forming C-N bonds. This strategy involves the reaction of a piperidinone precursor with morpholine in the presence of a reducing agent.

Protocol: Reductive Amination of 6-Methylpiperidin-3-one with Morpholine

  • Imine Formation: Dissolve 6-methylpiperidin-3-one (1 eq.) and morpholine (1.2 eq.) in a suitable solvent such as methanol or dichloroethane. The addition of a catalytic amount of a weak acid (e.g., acetic acid) can facilitate the formation of the intermediate iminium ion.

  • Reduction: To the solution from Step 1, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise at room temperature. These reagents are preferred as they are selective for the iminium ion over the ketone.[12][13]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality: This method is advantageous due to the commercial availability of a wide range of ketones and amines. The choice of a mild reducing agent like NaBH(OAc)₃ is critical to avoid side reactions, such as the reduction of the starting ketone.[13]

G cluster_0 Reductive Amination Workflow ketone 6-Methylpiperidin-3-one reaction Reaction Vessel ketone->reaction morpholine Morpholine morpholine->reaction reagents NaBH(OAc)₃ (Reducing Agent) reagents->reaction product 4-(6-Methylpiperidin-3-yl)morpholine reaction->product

Caption: Reductive Amination Workflow.

Strategy 2: Nucleophilic Substitution

This approach involves the alkylation of morpholine with a piperidine ring that has a suitable leaving group at the 3-position.

Protocol: Alkylation of Morpholine with a 3-Halo-6-methylpiperidine Derivative

  • Substrate Preparation: Synthesize a 3-halo-6-methylpiperidine derivative (e.g., 3-bromo-6-methylpiperidine). The nitrogen of the piperidine ring should be protected with a suitable group (e.g., Boc or Cbz) to prevent self-alkylation.

  • Alkylation Reaction: Dissolve the protected 3-halo-6-methylpiperidine (1 eq.) and morpholine (2-3 eq., acting as both nucleophile and base) in a polar aprotic solvent like acetonitrile or DMF. Alternatively, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can be used.[14]

  • Heating and Monitoring: Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Deprotection: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the protected product via column chromatography. Subsequently, remove the protecting group under appropriate conditions (e.g., acid treatment for Boc).

  • Final Purification: Purify the final product, 4-(6-methylpiperidin-3-yl)morpholine, by chromatography or crystallization.

Causality: Nucleophilic substitution is a fundamental and reliable method for C-N bond formation. The use of a protecting group on the piperidine nitrogen is essential to direct the reactivity to the desired position and prevent polymerization or other side reactions. The choice of solvent and base is critical for optimizing the reaction rate and yield.

G cluster_1 Nucleophilic Substitution Workflow halopiperidine Protected 3-Halo-6-methylpiperidine reaction_step Alkylation halopiperidine->reaction_step morpholine_nuc Morpholine (Nucleophile) morpholine_nuc->reaction_step base Base (e.g., K₂CO₃) base->reaction_step protected_product Protected Intermediate deprotection Deprotection Step protected_product->deprotection final_product 4-(6-Methylpiperidin-3-yl)morpholine deprotection->final_product reaction_step->protected_product

Caption: Nucleophilic Substitution Workflow.

Potential Applications and Pharmacological Relevance

The combination of morpholine and piperidine rings in a single molecule suggests a high potential for biological activity. Both scaffolds are considered "privileged structures" in medicinal chemistry.[11][15]

  • Central Nervous System (CNS) Activity: Morpholine derivatives are frequently found in CNS-active compounds, where they can modulate pharmacokinetic properties to improve blood-brain barrier permeability.[1] Piperidine derivatives are core components of drugs targeting CNS disorders.[16][17] Therefore, 4-(6-methylpiperidin-3-yl)morpholine could be a valuable scaffold for developing novel agents for neurodegenerative diseases, mood disorders, or pain.[18]

  • Anticancer Potential: Numerous compounds containing morpholine or piperidine moieties have demonstrated significant cytotoxic activity against various cancer cell lines.[19] These scaffolds can be found in kinase inhibitors and other anticancer agents.[15] The novel compound could serve as a starting point for the development of new antitumor therapeutics.

  • Antimicrobial and Anti-inflammatory Activity: Both morpholine and piperidine derivatives have been reported to possess antibacterial, antifungal, and anti-inflammatory properties.[15][20][21] The unique structural features of 4-(6-methylpiperidin-3-yl)morpholine may lead to synergistic or novel mechanisms of action in these therapeutic areas.

Conclusion

While 4-(6-methylpiperidin-3-yl)morpholine is not a commercially cataloged compound, its synthesis is highly feasible through standard and robust organic chemistry methodologies such as reductive amination and nucleophilic substitution. The well-established pharmacological importance of its constituent morpholine and piperidine rings strongly suggests that this novel molecule and its derivatives are promising candidates for investigation in various drug discovery programs, particularly in the areas of CNS disorders, oncology, and infectious diseases. This guide provides the necessary foundational information for researchers to embark on the synthesis and exploration of this intriguing chemical space.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (2016). SciSpace. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Semantic Scholar. [Link]

  • Morpholine. (n.d.). Wikipedia. [Link]

  • MORPHOLINE 99%. (n.d.). Ataman Kimya. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. [Link]

  • Piperidine. (n.d.). PubChem - NIH. [Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026). Oreate AI Blog. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

  • Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022). ACS Figshare. [Link]

  • PIPERIDINE. (n.d.). Sanjay Chemicals (India) Pvt. Ltd.. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022). ACS Publications. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • Morpholine. (2022). PubChem. [Link]

  • Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. (2012). ResearchGate. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - NIH. [Link]

  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. (2015). Thieme. [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). PMC - NIH. [Link]

  • SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. (2023). chemintech.ru. [Link]

  • 4-Morpholinopiperidine. (n.d.). PubChem. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). PMC. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). PubMed. [Link]

  • 4-[6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]morpholine. (n.d.). Chemspace. [Link]

  • Morpholines. (n.d.). Triz Pharma-Tech Co,Ltd.. [Link]

  • Morpholine, 4-((4,6-bis(1-methyl-4-piperidinyl)oxy)-5-(methylthio)-2-pyrimidinyl)-. (n.d.). PubChemLite. [Link]

  • MORPHOLINE. (n.d.). chemicalland21.com. [Link]

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. (n.d.). cyberleninka.ru. [Link]

Sources

Technical Guide: Structure Elucidation of 4-(6-Methylpiperidin-3-yl)morpholine

[1]

Executive Summary

The precise structural characterization of 4-(6-Methylpiperidin-3-yl)morpholine is a critical workflow in medicinal chemistry, particularly when this scaffold serves as a pharmacophore in kinase inhibitors or GPCR ligands.[1] As a 3,6-disubstituted piperidine, this molecule presents specific stereochemical challenges—namely, distinguishing between cis and trans diastereomers and confirming the regiochemistry of the methyl and morpholine substituents.

This guide provides a rigorous, self-validating framework for the complete structural elucidation of this New Chemical Entity (NCE). It moves beyond basic spectral assignment to address the causal relationships between synthetic routes and stereochemical outcomes, supported by advanced NMR techniques and conformational analysis.

Chemical Identity and Structural Logic

Before initiating spectral acquisition, the researcher must establish the structural hypothesis. The molecule consists of a piperidine core substituted at the C3 position with a morpholine ring and at the C6 position with a methyl group.

PropertySpecification
IUPAC Name 4-(6-Methylpiperidin-3-yl)morpholine
Molecular Formula C

H

N

O
Exact Mass 184.1576 Da
Stereogenic Centers C3 and C6 (Piperidine ring)
Possible Isomers 4 (2 enantiomeric pairs: cis-3,6 and trans-3,[1]6)
Key Conformational Driver 1,3-Diaxial interactions vs. A-values of substituents
Conformational Analysis (The "Why" Behind the Spectra)

In 1,4-related systems (like 3,6-disubstituted piperidines), the relationship between substituents defines the preferred chair conformation:

  • Trans Isomer ((3R,6R) / (3S,6S)): Typically adopts a diequatorial conformation (

    
    ) to minimize steric strain. This is generally the thermodynamic product.
    
  • Cis Isomer ((3R,6S) / (3S,6R)): Forces one substituent into an axial position (

    
    ). Due to the higher A-value of the morpholine group compared to the methyl group, the conformer with Morpholine-Equatorial / Methyl-Axial  is often populated, though rapid ring-flipping can average NMR signals at room temperature.
    

Elucidation Strategy & Workflow

The following Graphviz diagram outlines the critical path for elucidation, prioritizing non-destructive techniques before confirmatory degradation or X-ray analysis.

ElucidationWorkflowcluster_StereoStereochemical ValidationStartCrude/Isolated MaterialHRMSStep 1: HRMS (ESI+)Confirm C10H20N2OCheck Isotope PatternStart->HRMSNMR_1DStep 2: 1D NMR (1H, 13C)Functional Group CheckIntegration Ratio (3H Methyl)HRMS->NMR_1DNMR_2D_ConnectStep 3: 2D NMR (COSY, HSQC, HMBC)Establish Regiochemistry (3 vs 6)NMR_1D->NMR_2D_ConnectStereo_LogicStep 4: StereochemistryJ-Coupling & NOESYNMR_2D_Connect->Stereo_LogicDecisionIsomerPure?Stereo_Logic->DecisionChiral_LCChiral HPLC/SFCSeparation of EnantiomersDecision->Chiral_LCRacemic/MixtureFinal_ReportFinal Structural Assignment(Relative & Absolute)Decision->Final_ReportSingle IsomerChiral_LC->Final_Report

Caption: Logical workflow for the structural assignment of 4-(6-Methylpiperidin-3-yl)morpholine, prioritizing regiochemistry followed by stereochemistry.

Detailed Elucidation Protocols

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and unsaturation degree.[1]

  • Method: ESI-TOF or Orbitrap in positive mode.[1]

  • Expectation:

    • 
       peak at m/z 185.1648 (calc).[1]
      
    • Fragmentation: Look for loss of morpholine (m/z 87 neutral loss) or ring opening of the piperidine.

    • Self-Validation: The absence of aromatized byproducts (pyridines) must be confirmed, as oxidation is a common degradation pathway.

Step 2: 1D NMR Spectroscopy ( H & C)

Objective: Establish connectivity and signal inventory.

  • Solvent: CDCl

    
     is standard, but C
    
    
    D
    
    
    (Benzene-
    
    
    ) is recommended for piperidines to resolve overlapping equatorial/axial protons due to the Anisotropic Effect.
  • Key Diagnostic Signals:

    • C6-Methyl: Doublet (d) around

      
       1.0–1.2 ppm.[1] Integration = 3H.
      
    • H3 (Methine): Multiplet around

      
       2.2–2.8 ppm.[1] This proton is alpha to the morpholine nitrogen.
      
    • H6 (Methine): Multiplet around

      
       2.6–3.0 ppm.[1] Alpha to the piperidine nitrogen and the methyl group.[2][3]
      
    • Morpholine Protons: Characteristic "roofing" triplets or broad multiplets at

      
       3.6–3.7 ppm (O-CH
      
      
      ) and
      
      
      2.4–2.6 ppm (N-CH
      
      
      ).[1]
Step 3: 2D NMR – Regiochemistry Confirmation

Objective: Prove the morpholine is at C3 and Methyl is at C6 (vs. 2,5 or 2,4 isomers).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Correlation 1: The Methyl protons must show a strong

      
       correlation to C6  and a 
      
      
      correlation to C5 .
    • Critical Correlation 2: The Morpholine N-CH

      
       protons must show a 
      
      
      correlation to the piperidine C3 .[1]
    • Validation: If the Methyl shows correlations to a quaternary carbon, the structure is incorrect (e.g., gem-dimethyl).

Step 4: Stereochemical Assignment (The "Expert" Phase)

This is the most challenging step. You must distinguish the cis (3,6-syn) from the trans (3,6-anti) diastereomer.

A. Coupling Constant Analysis (

-values)

Using the Karplus relationship, we analyze the multiplicity of H3 and H6 .

  • Trans-Isomer (Diequatorial substituents

    
     Axial protons): 
    
    • H3 (Axial): Will show a large trans-diaxial coupling (

      
       Hz) to H2
      
      
      and H4
      
      
      .[1] It will appear as a tt (triplet of triplets) or qd depending on resolution.
    • H6 (Axial): Will show a large trans-diaxial coupling (

      
       Hz) to H5
      
      
      .[1]
  • Cis-Isomer (Axial/Equatorial mix):

    • If H3 is equatorial (substituent axial), couplings to H2 and H4 will be small (

      
       Hz).[1] Signal appears as a narrow multiplet.
      
B. NOESY / ROESY Correlations

Spatial proximity is definitive.

  • Trans-Isomer: Strong NOE between H3 and H5

    
    , and H6 and H4
    
    
    (1,3-diaxial relationship of protons).[1]
  • Cis-Isomer: If the Methyl is axial, strong NOE between Methyl protons and H2

    
    /H4
    
    
    .[1]

Visualization of Stereochemical Logic:

NOE_LogicTransTRANS Isomer(Diequatorial Subs)H3_SignalH3 Proton Signal(Alpha to Morpholine)Trans->H3_SignalLarge J (~11Hz)(Axial-Axial)H6_SignalH6 Proton Signal(Alpha to Methyl)Trans->H6_SignalLarge J (~11Hz)(Axial-Axial)NOE_TransNOE: H3 <-> H5ax(1,3-Diaxial H)Trans->NOE_TransCisCIS Isomer(Axial/Equatorial)Cis->H3_SignalSmall J (<5Hz)(If H3 is Eq)Cis->H6_SignalSmall J (<5Hz)(If H6 is Eq)NOE_CisNOE: Me <-> H2ax(Axial Methyl)Cis->NOE_Cis

Caption: Decision matrix for assigning stereochemistry based on NMR observables.

Experimental Protocols

Protocol A: NMR Sample Preparation for Stereochem Determination
  • Mass: Weigh 5–10 mg of the isolated compound.

  • Solvent: Dissolve in 0.6 mL Benzene-

    
      (C
    
    
    D
    
    
    ).
    • Why? CDCl

      
       often causes signal overlap in the 1.5–2.0 ppm region (piperidine ring protons). Benzene induces shifts that separate axial and equatorial protons significantly [1].
      
  • Acquisition:

    • Run standard

      
      H (64 scans) to ensure high S/N for satellites.
      
    • Run NOESY with a mixing time of 500 ms .

    • Run HSQC (edited) to distinguish CH/CH

      
       from CH
      
      
      .
Protocol B: Chiral HPLC Separation (If Racemic)

Since the synthetic route (e.g., reductive amination) typically yields a racemate, separation is required for biological assays.

  • Column: Chiralpak IG or AD-H (Immobilized amylose/cellulose derivatives).[1]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).[1]

    • Note: The basic modifier (DEA) is crucial to prevent peak tailing of the tertiary amine.

  • Detection: UV at 210 nm (weak chromophore) or CAD (Charged Aerosol Detection).[1]

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and J-coupling analysis). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational principles of cyclohexane/piperidine conformational analysis). Link[1]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for mass spec and IR interpretation). Link[1]

  • Bagley, M. C., et al. (2015). "Building polyfunctional piperidines: a stereoselective strategy." RSC Advances. (Specific examples of piperidine stereochem assignment). Link

The Piperidinyl-Morpholine Scaffold: From Synthetic Synthon to Blockbuster Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidinyl-morpholine moiety, specifically defined as 4-(piperidin-4-yl)morpholine (or 4-morpholinopiperidine), represents a "privileged scaffold" in modern medicinal chemistry. Historically utilized as a generic basic side chain to enhance aqueous solubility, it has evolved into a critical pharmacophore in oncology and CNS drug discovery. Its structural architecture—combining a secondary amine (piperidine) for derivatization and a polar ether (morpholine) for physicochemical modulation—enables it to optimize lipophilicity (LogD), metabolic stability, and blood-brain barrier (BBB) penetration. This guide details the discovery history, synthetic protocols, and mechanistic applications of this scaffold, anchored by its role in the blockbuster ALK inhibitor Alectinib .

Structural Genesis & Medicinal Chemistry Rationale[1][2][3]

The 4-(piperidin-4-yl)morpholine scaffold is not merely a linker; it is a functional unit designed to solve specific "drug-like" property failures.

  • Solubility Enhancement: The piperidine nitrogen (pKa ~9-10) provides a protonation site at physiological pH, drastically improving aqueous solubility compared to all-carbon analogs.

  • Metabolic Shielding: The morpholine ring typically lowers lipophilicity (LogP) relative to a cyclohexane or piperidine equivalent, reducing non-specific protein binding. Furthermore, the ether oxygen acts as a hydrogen bond acceptor but not a donor, improving permeability without incurring the desolvation penalty of hydroxyl groups.

  • Conformational Rigidity: Unlike flexible alkyl chains, the direct linkage between the piperidine and morpholine rings restricts conformational freedom, reducing the entropic cost of binding to a protein pocket.

Quantitative Profile of the Scaffold
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 170.25 g/mol Fragment-sized, allowing attachment to large cores.
cLogP ~0.2 - 0.5Low lipophilicity aids in lowering overall drug LogP.
pKa (Conj. Acid) ~9.5 (Piperidine N)Ensures solubility in gastric/intestinal fluids.
TPSA ~21.7 ŲLow polar surface area favors BBB penetration.

Historical Milestones: From Reagent to Rescue

Early Exploration (1970s–1990s)

Initially, the scaffold appeared in patent literature primarily as a generic "solubilizing tail" for various GPCR ligands. It was often interchangeable with N-methylpiperazine or pyrrolidine. During this era, it was synthesized but rarely highlighted as the driver of potency.

The "Privileged Scaffold" Era (2000s–2010s)

As high-throughput screening (HTS) identified hydrophobic kinase inhibitors, medicinal chemists faced the "solubility wall." The piperidinyl-morpholine group emerged as a superior alternative to N-methylpiperazine because it avoided the formation of reactive nitrenium ions (a potential toxicity risk associated with some anilines/piperazines) and offered better CNS penetration profiles.

The Breakthrough: Alectinib (2015)

The definitive validation of this scaffold arrived with the discovery of Alectinib (Alecensa) by Chugai Pharmaceutical. In the design of Alectinib, the 4-(piperidin-4-yl)morpholine moiety was attached to the tetracyclic benzo[b]carbazole core.

  • The Problem: Early ALK inhibitors (like Crizotinib) had issues with resistance mutations and poor CNS penetration (crucial for treating brain metastases in NSCLC).

  • The Solution: The piperidinyl-morpholine group was pivotal. It solubilized the highly planar, lipophilic carbazole core and, crucially, maintained a physicochemical profile that allowed the drug to cross the BBB, achieving high CNS exposure.

Case Study: Alectinib and ALK Signaling

Alectinib is a second-generation ALK (Anaplastic Lymphoma Kinase) inhibitor. The drug targets the ATP-binding pocket of the ALK fusion protein (EML4-ALK), which drives tumor growth in specific non-small cell lung cancers (NSCLC).

Mechanism of Action (MOA) Visualization

The following diagram illustrates the signaling pathway inhibited by Alectinib. The drug prevents the autophosphorylation of ALK, thereby shutting down downstream survival pathways (PI3K/Akt and MAPK/ERK).

ALK_Signaling ALK_Fusion EML4-ALK Fusion (Constitutively Active) RAS RAS ALK_Fusion->RAS Activates PI3K PI3K ALK_Fusion->PI3K Activates Alectinib Alectinib (Inhibitor) Alectinib->ALK_Fusion Blocks ATP Binding ATP ATP ATP->ALK_Fusion Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT PI3K->AKT mTOR mTOR (Cell Survival) AKT->mTOR

Caption: Alectinib competitively inhibits ATP binding to the EML4-ALK fusion protein, silencing downstream proliferative (ERK) and survival (mTOR) pathways.

Technical Protocols: Synthesis & Coupling

The synthesis of the core scaffold, 4-(piperidin-4-yl)morpholine , is a self-validating reductive amination. This protocol ensures high purity without complex chromatography.

Protocol A: Synthesis of 4-(Piperidin-4-yl)morpholine

Objective: Prepare the core scaffold from commercially available 1-Boc-4-piperidone.

Reagents:

  • 1-Boc-4-piperidone (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaCNBH3

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA) or HCl/Dioxane (for deprotection)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 1-Boc-4-piperidone (10 mmol) and morpholine (12 mmol) in DCE (50 mL). Add glacial acetic acid (0.5 mL) to catalyze imine formation. Stir at room temperature for 30 minutes.

    • Checkpoint: The solution may warm slightly. Verify imine formation by TLC (disappearance of ketone spot) if necessary, though in situ reduction is standard.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise. Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

    • Causality: STAB is chosen over NaBH4 to prevent reduction of the ketone to an alcohol before the amine reacts.

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Result: This yields the intermediate tert-butyl 4-morpholinopiperidine-1-carboxylate .

  • Deprotection: Dissolve the intermediate in DCM (20 mL). Add TFA (5 mL) or 4M HCl in Dioxane. Stir for 2–4 hours until gas evolution (CO2) ceases.

  • Free Base Isolation (Critical): Concentrate the acid mixture. Redissolve in a minimum amount of water. Basify to pH >12 using 2M NaOH. Extract exhaustively with DCM or Chloroform/Isopropanol (3:1) to recover the polar free amine.

    • Validation: 1H NMR (CDCl3) should show a diagnostic multiplet at δ ~2.3–2.5 ppm for the methine proton at the piperidine-morpholine junction.

Protocol B: Coupling to Aryl Halides (Buchwald-Hartwig)

Objective: Attach the scaffold to a drug core (e.g., an aryl bromide).

Reagents:

  • Aryl Bromide/Iodide (1.0 eq)

  • 4-(Piperidin-4-yl)morpholine (1.2 eq)

  • Pd2(dba)3 (2 mol%) / XPhos or RuPhos (4 mol%)

  • NaOtBu (1.5 eq)

  • Toluene or Dioxane (anhydrous)

Methodology:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. Oxygen poisons the Pd catalyst.

  • Addition: Add Aryl Bromide, Scaffold, Base, and Pre-complexed Catalyst to the solvent.

  • Heating: Heat to 100°C for 4–12 hours.

  • Filtration: Filter through a celite pad to remove Palladium black.

  • Purification: Flash chromatography (DCM/MeOH/NH3 gradient). The basic nitrogen of the piperidine usually requires ammoniated methanol to elute without tailing.

Secondary Application: CNS Ligands (MCOPPB)

Beyond kinases, this scaffold is prominent in Neuroscience. MCOPPB (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-morpholine) is a potent agonist for the NOP receptor (Nociceptin/Orphanin FQ peptide receptor).

  • Therapeutic Area: Anxiety and analgesia.

  • Structural Logic: The large hydrophobic cyclooctyl group anchors the molecule in the receptor's hydrophobic pocket, while the piperidinyl-morpholine head group mimics the N-terminal tyrosine of the endogenous peptide ligand, interacting with Asp130 in the receptor.

MCOPPB_Synthesis Start 1-Methylcyclooctan-1-amine Intermediate Piperidine Ring Formation Start->Intermediate Cyclization Reagent Bis(2-chloroethyl)ether Reagent->Intermediate Final MCOPPB Intermediate->Final Morpholine Attachment

Caption: Simplified synthetic logic for MCOPPB construction, highlighting the modular assembly of the piperidinyl-morpholine core.

References

  • Kinoshita, K., et al. (2012). "Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802)." Bioorganic & Medicinal Chemistry, 20(3), 1271-1280. Link

  • Sakamoto, H., et al. (2011). "CH5424802, a Selective ALK Inhibitor Capable of Blocking the Resistant Gatekeeper Mutant." Cancer Cell, 19(5), 679-690. Link

  • Hayashi, S., et al. (2009). "Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-methylcyclooctyl)-4-piperidinyl]morpholine (MCOPPB), has anxiolytic-like effect in rodents." European Journal of Pharmacology, 627(1-3), 194-201. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Context on privileged scaffolds and solubility). Link

  • Chugai Pharmaceutical Co., Ltd. (2010). "Tetracyclic compounds and pharmaceutical compositions thereof." US Patent 9,126,931. (Patent covering Alectinib synthesis).[1] Link

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(6-Methylpiperidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Disclaimer: As of the latest literature search, a complete, publicly available, and experimentally verified set of spectroscopic data (NMR, IR, MS) for 4-(6-Methylpiperidin-3-yl)morpholine is not available. This guide has been developed to serve as an expert-level predictive framework for researchers. The data presented herein is a combination of theoretical prediction based on first principles and spectral correlation using data from analogous structures. This document is intended to guide researchers in the characterization of this molecule or similar chemical entities.

Executive Summary & Structural Overview

4-(6-Methylpiperidin-3-yl)morpholine is a saturated heterocyclic compound featuring both a piperidine and a morpholine ring system. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The morpholine moiety often imparts favorable physicochemical properties such as increased water solubility and metabolic stability, while the substituted piperidine ring allows for diverse three-dimensional vectoral arrangements for probing interactions with biological targets.

Given its structure, the molecule can exist as a mixture of diastereomers (cis and trans) based on the relative orientation of the methyl group and the morpholine substituent on the piperidine ring. This stereochemical complexity makes rigorous spectroscopic analysis paramount for unambiguous structural confirmation and isomeric purity assessment. This guide provides a detailed, predictive analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data expected for this compound.

Molecular Structure and Isomerism

The core structure consists of a morpholine ring attached at the C-3 position of a 6-methylpiperidine ring. The relative stereochemistry between the C-3 and C-6 positions gives rise to cis and trans diastereomers.

Figure 1: General structure of 4-(6-Methylpiperidin-3-yl)morpholine, highlighting the C3 and C6 stereocenters that give rise to cis and trans diastereomers.

Mass Spectrometry (MS): Molecular Formula and Fragmentation

Mass spectrometry serves as the first line of analytical confirmation, providing the molecular weight and, through fragmentation analysis, key structural motifs.

Expertise & Rationale for Experimental Choices

For a polar, nitrogen-containing molecule like this, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. ESI is a soft ionization method that typically generates the protonated molecular ion, [M+H]⁺, minimizing initial fragmentation and providing a clear indication of the molecular weight. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, is essential to confirm the elemental composition against the theoretical formula.

Predicted Mass Spectrum Data

The molecular formula for 4-(6-Methylpiperidin-3-yl)morpholine is C₁₁H₂₂N₂O .

ParameterPredicted ValueRationale
Molecular Weight 198.31 g/mol Sum of atomic weights.
Monoisotopic Mass 198.1732 uC₁₁H₂₂N₂O
Observed Ion (HRMS-ESI) m/z 199.1805[M+H]⁺, C₁₁H₂₃N₂O⁺
Predicted Fragmentation Pathway

Upon collisional activation (MS/MS), the [M+H]⁺ ion is expected to fragment in a predictable manner, revealing structural components. The most likely fragmentation pathways involve cleavage of the piperidine ring or loss of the morpholine moiety.

Fragmentation parent [M+H]⁺ m/z = 199.18 frag1 Loss of CH₃ [M+H - 15]⁺ m/z = 184.16 parent->frag1 - •CH₃ frag2 Loss of Morpholine [M+H - 86]⁺ m/z = 113.12 parent->frag2 - C₄H₈NO• frag3 Morpholinyl Cation m/z = 86.07 parent->frag3 Retro-Diels-Alder type frag4 Piperidine Ring Cleavage (α-cleavage) m/z = 156.14 parent->frag4 Ring Opening

Figure 2: Predicted major fragmentation pathways for the protonated molecular ion of 4-(6-Methylpiperidin-3-yl)morpholine in an MS/MS experiment.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute this stock solution 1:100 with the initial mobile phase.

  • Instrumentation: Utilize a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography (Optional but Recommended):

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Centroid mode. For MS/MS, use a collision energy ramp (e.g., 10-40 eV).

  • Data Validation: Verify the measured mass of the [M+H]⁺ ion is within 5 ppm of the theoretical value (199.1805).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Rationale

For this molecule, the key functional groups are the N-H bond of the secondary amine in the piperidine ring, C-H bonds of the aliphatic rings, the C-N bonds of the amines, and the C-O-C ether linkage of the morpholine ring. Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3300Medium, BroadN-H StretchSecondary Amine (Piperidine)
2950-2800StrongC-H StretchAliphatic CH₂, CH₃
~1450MediumC-H BendCH₂ Scissoring
~1250StrongC-N StretchAliphatic Amine
~1115StrongC-O-C StretchEther (Morpholine)

The presence of a strong C-O-C stretch around 1115 cm⁻¹ is highly characteristic of the morpholine ring.[1][2] The broad N-H stretch confirms the secondary amine, which distinguishes it from a potential N-substituted analogue.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure arm.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed information, mapping the carbon and proton frameworks of the molecule. Due to the presence of diastereomers, the NMR spectra are expected to be complex, with separate sets of signals for the cis and trans isomers if both are present. The following predictions assume a single, dominant isomer for simplicity.

Expertise & Rationale for Experimental Choices

A standard analysis would involve acquiring ¹H, ¹³C, and 2D correlation spectra like COSY (H-H correlation) and HSQC (H-C correlation). Deuterated chloroform (CDCl₃) is a common solvent, but if the compound is a salt or has low solubility, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be used. The choice of solvent can slightly alter chemical shifts.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Based on the structure, 11 unique carbon signals are expected.

Predicted δ (ppm)Carbon Atom AssignmentRationale
~67.0C₈, C₁₂ (Morpholine)O-C H₂ carbons, deshielded by oxygen.
~55-60C₃ (Piperidine)C H-N(Morpholine), deshielded by nitrogen.
~50-55C₆ (Piperidine)C H-CH₃, deshielded by nitrogen.
~49.0C₉, C₁₁ (Morpholine)N-C H₂ carbons.
~46.0C₂ (Piperidine)N-C H₂ carbon adjacent to the NH.
~30-35C₄, C₅ (Piperidine)Aliphatic ring carbons.
~20.0C₇ (Methyl)Aliphatic methyl group.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will be the most informative for stereochemical assignment. Protons on the piperidine ring will exhibit complex splitting patterns (multiplets) due to coupling with multiple neighbors.

Predicted δ (ppm)MultiplicityIntegrationProton AssignmentRationale & Key Couplings
~3.70t4HH₈, H₁₂ (Morpholine)Protons adjacent to oxygen.
~2.50-3.00m1HH₆ (Piperidine)Complex multiplet coupled to H₅ and methyl protons.
~2.50-2.80m4HH₉, H₁₁ (Morpholine)Protons adjacent to nitrogen.
~2.50-3.00m1HH₃ (Piperidine)Complex multiplet coupled to H₂, H₄.
~2.00-2.40m2HH₂ (Piperidine)Axial/equatorial protons adjacent to NH.
~1.50-1.90br s1HNH (Piperidine)Broad singlet, exchangeable with D₂O.
~1.20-1.80m4HH₄, H₅ (Piperidine)Overlapping aliphatic ring protons.
~1.10d3HH₇ (Methyl)Doublet, coupled to H₆.

Note: The exact chemical shifts and coupling constants for the piperidine protons (H₂-H₆) are highly dependent on the ring conformation and the cis/trans stereochemistry. A 2D NOESY experiment would be required to definitively assign the relative stereochemistry by observing through-space correlations (e.g., between H₃ and H₆).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and typically 16 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30), a relaxation delay of 2 seconds, and accumulate several hundred to a few thousand scans for good signal-to-noise.

    • 2D Spectra (COSY, HSQC): Use standard library pulse programs. These experiments are crucial for assigning connectivity.

  • Data Validation: Ensure TMS is calibrated to 0.00 ppm. Integrate all proton signals; their relative areas should correspond to the number of protons. Check that the number of ¹³C signals matches the expected number based on molecular symmetry.

Integrated Spectroscopic Analysis & Workflow

No single technique provides the complete picture. The structural elucidation of 4-(6-Methylpiperidin-3-yl)morpholine is a process of integrating evidence from all spectroscopic methods.

Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy ms HRMS-ESI (m/z = 199.1805) ms_result Confirms Elemental Formula: C₁₁H₂₂N₂O ms->ms_result conclusion Unambiguous Structure Confirmed ms_result->conclusion ir FTIR-ATR (~3300, ~1115 cm⁻¹) ir_result Identifies Key Functional Groups: N-H, C-O-C ir->ir_result ir_result->conclusion nmr ¹H, ¹³C, COSY, HSQC nmr_result Maps C-H Framework & Determines Connectivity nmr->nmr_result nmr_result->conclusion

Figure 3: A logical workflow demonstrating how data from MS, IR, and NMR are integrated for the complete structural elucidation of the target molecule.

References

  • National Institute of Standards and Technology. Morpholine IR Spectrum. NIST Chemistry WebBook. [Link]

  • Wikipedia. Morpholine. [Link]

Sources

Solubility Profile of 4-(6-Methylpiperidin-3-yl)morpholine: A Methodological and Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing bioavailability, formulation feasibility, and the reliability of in-vitro bioassays.[1] This guide provides a comprehensive technical framework for characterizing the solubility profile of the novel heterocyclic compound, 4-(6-Methylpiperidin-3-yl)morpholine. As no public solubility data for this specific molecule currently exists, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines the fundamental principles and provides detailed, field-proven protocols for determining both thermodynamic and kinetic solubility. The causality behind experimental choices is emphasized to ensure robust, reliable, and interpretable data generation for this promising molecular scaffold.

Introduction: Physicochemical Landscape of 4-(6-Methylpiperidin-3-yl)morpholine

4-(6-Methylpiperidin-3-yl)morpholine is a saturated heterocyclic compound featuring two key pharmacophoric moieties: a morpholine ring and a substituted piperidine ring.

  • Morpholine Moiety: The morpholine ring, with its ether linkage and secondary amine, is a versatile component in medicinal chemistry.[2] It is generally considered a polar feature, miscible with water and a wide array of organic solvents.[3][4] The nitrogen atom acts as a base, and the oxygen can participate in hydrogen bonding, enhancing solubility in protic solvents.[3]

  • Piperidine Moiety: The piperidine ring is a common scaffold in pharmaceuticals. The secondary amine within this ring system contributes to the compound's basicity.

  • Overall Structure: The combination of these two rings, along with a methyl substituent, results in a molecule with an estimated molecular weight of 170.25 g/mol and a topological polar surface area (TPSA) of 24.5 Ų.[5] The presence of two basic nitrogen atoms and a hydrogen bond-accepting oxygen suggests a degree of polarity. However, the overall solubility will be a delicate balance between these polar features and the non-polar hydrocarbon backbone. Therefore, a systematic experimental evaluation across a range of solvents is imperative.

Understanding this solubility profile is critical, as poor solubility can impede absorption after oral administration and confound the results of biological assays.[1][6] This guide details the two essential types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the point at which a solution is saturated with a compound in its most stable solid form.[1][7] It is a critical parameter for formulation and development.[1]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock into an aqueous buffer.[1][7] It is widely used in high-throughput screening during early drug discovery to quickly rank-order compounds.[8][9]

Strategic Solvent Selection

The foundational principle of "like dissolves like" governs the selection of solvents for solubility screening.[10] A diverse panel of solvents should be employed to probe the full physicochemical character of 4-(6-Methylpiperidin-3-yl)morpholine. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.

Solvent CategoryExample SolventsRationale for Inclusion
Polar Protic Water, Ethanol, MethanolThese solvents can act as both hydrogen bond donors and acceptors, making them effective for dissolving polar compounds like morpholine derivatives.[3][10] Water solubility across a pH range is particularly critical for predicting oral bioavailability.[11]
Polar Aprotic DMSO, Acetonitrile (ACN), AcetoneThese solvents have high dipole moments and can accept hydrogen bonds but cannot donate them. They are effective at dissolving a wide range of polar and non-polar compounds.[4][10] DMSO is a common solvent for stock solutions in biological assays.[9]
Non-Polar Toluene, Heptane, ChloroformThese solvents are essential for understanding the lipophilic character of the compound. Low solubility in these solvents indicates a more polar nature.[12]
Biorelevant Media FaSSIF, FeSSIFFasted-State and Fed-State Simulated Intestinal Fluids contain bile salts and phospholipids that mimic conditions in the human gut.[7][13] Solubility in these media provides a more accurate prediction of in-vivo dissolution and absorption for orally administered drugs.[13]

Part 1: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the definitive measure of a compound's solubility, representing the equilibrium between the dissolved and undissolved solid material.[1] The shake-flask method is the universally accepted gold-standard technique for this determination.[7][10]

Causality and Experimental Design

The core principle of the shake-flask method is to allow a suspension of the compound to reach equilibrium in a given solvent at a constant temperature. This process can be slow, often requiring 24 to 72 hours of agitation to ensure that the dissolution process is complete and the system has reached a true thermodynamic minimum.[7][10] The subsequent separation of the solid and liquid phases must be carefully performed to avoid disturbing this equilibrium, typically via centrifugation followed by filtration through a low-binding filter.[10]

Experimental Workflow: Shake-Flask Method```dot

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification prep1 Add excess solid compound to a known volume of solvent in a sealed vial. prep2 Prepare multiple vials for each solvent and condition (e.g., pH, temp). prep1->prep2 Replication equil1 Agitate vials on a shaker at a constant temperature (e.g., 25°C or 37°C). prep2->equil1 equil2 Incubate for 24-72 hours to ensure equilibrium is reached. equil1->equil2 Time-dependent process sep1 Centrifuge vials to pellet the undissolved solid. equil2->sep1 sep2 Carefully withdraw supernatant. sep1->sep2 sep3 Filter supernatant using a chemically inert filter (e.g., 0.45 µm PTFE). sep2->sep3 quant2 Analyze filtrate concentration using a validated HPLC-UV method. sep3->quant2 quant1 Prepare calibration curve with standards of known concentration. quant1->quant2 Ensures accuracy quant3 Report solubility in mg/mL or µM. quant2->quant3

Caption: Workflow for Kinetic Solubility via a Turbidimetric Assay.

Detailed Protocol: Kinetic Solubility
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(6-Methylpiperidin-3-yl)morpholine in 100% DMSO. [14]2. Plate Setup: In a DMSO-compatible plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 mM down to low µM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of each DMSO concentration into the wells of a clear 96-well or 384-well plate.

  • Buffer Addition: Rapidly add a larger volume of aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1-2%, which is common in biological assays. [8]5. Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours. [8][14]6. Detection: Measure the absorbance or light scattering in each well using a nephelometer or spectrophotometer plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). [8]7. Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to buffer-only controls. [8]

Data Synthesis and Interpretation

All experimental data should be meticulously documented and summarized. The following table provides a template for reporting the solubility profile of 4-(6-Methylpiperidin-3-yl)morpholine.

Solvent/MediumTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)Notes / Observations
Water (pH 1.2 Buffer)37Thermodynamic (24h)
Water (pH 4.5 Buffer)37Thermodynamic (24h)
Water (pH 6.8 Buffer)37Thermodynamic (24h)
PBS (pH 7.4)25Thermodynamic (24h)
PBS (pH 7.4)25Kinetic (1h, 2% DMSO)
Ethanol25Thermodynamic (24h)
DMSO25Miscible> X mg/mL> Y MVisually soluble
Acetonitrile25Thermodynamic (24h)
FaSSIF (pH 6.5)37Thermodynamic (24h)
FeSSIF (pH 5.0)37Thermodynamic (24h)

Interpreting the Results: A comprehensive pH-solubility curve should be plotted to understand the impact of ionization on solubility. [7]Discrepancies between kinetic and thermodynamic values are expected and informative; a large difference may indicate a high propensity for the compound to exist in a supersaturated state, which can have implications for oral absorption. [15]

Conclusion

Characterizing the solubility of a novel entity like 4-(6-Methylpiperidin-3-yl)morpholine is not a perfunctory task but a strategic necessity. By employing the robust, validated protocols for both thermodynamic and kinetic solubility detailed in this guide, researchers can generate high-quality, reliable data. This information is fundamental to guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and ultimately increasing the probability of developing a successful drug candidate. The methodologies described herein provide a self-validating framework to build a comprehensive understanding of this compound's physicochemical behavior.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Benchchem. (n.d.). Morpholine Oleate: A Technical Guide to its Solubility and Characterization.
  • LookChem. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Creative Biolabs. (2019, December 27). Solubility Assessment Service.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIF.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility - ADME@NCATS.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • IRO Water Treatment. (n.d.). Morpholine | Molecular formula: C4H9NO.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubChem. (n.d.). Morpholine.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC.
  • Wikipedia. (n.d.). Morpholine.
  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine.
  • Semantic Scholar. (2024). An updated review on morpholine derivatives with their pharmacological actions.
  • PubChem. (n.d.). 4-Morpholinopiperidine.
  • CAMEO Chemicals. (n.d.). MORPHOLINE.
  • Fluorochem. (n.d.). Morpholin-4-yl-piperidin-3-yl-methanone.
  • ECHEMI. (n.d.). 4-(Piperidin-4-yl)morpholine SDS.
  • Jouyban, A. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences.
  • Kiani, M., & Jouyban, A. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

Sources

Potential stereoisomers of 4-(6-Methylpiperidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Stereoisomers of 4-(6-Methylpiperidin-3-yl)morpholine

Executive Summary

The study of stereoisomerism is a critical component of modern drug discovery and development, as the spatial arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides a detailed examination of the stereochemical landscape of 4-(6-Methylpiperidin-3-yl)morpholine, a molecule of interest in medicinal chemistry. By dissecting its structural features, we identify the presence of two distinct chiral centers, leading to the existence of four possible stereoisomers: two pairs of enantiomers which are diastereomeric to each other. This guide outlines the theoretical basis for this isomerism, details the advanced analytical techniques required for their separation and characterization, and discusses the significant implications of stereochemical purity for regulatory approval and therapeutic efficacy. Authored for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with actionable, field-proven methodologies, providing a comprehensive framework for navigating the complexities of stereoisomerism in drug candidates.

The Critical Role of Stereoisomerism in Medicinal Chemistry

In the realm of pharmacology, it is a well-established principle that the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity when interacting with drug molecules. This means that different stereoisomers of the same compound can have widely varying effects, ranging from the desired therapeutic action to inactivity or even severe toxicity. The infamous case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the imperative to fully characterize the stereochemical composition of any chiral drug candidate. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines that often necessitate the development of single-isomer drugs, demanding robust analytical methods for their separation and characterization.

Structural Analysis of 4-(6-Methylpiperidin-3-yl)morpholine

A thorough understanding of a molecule's stereochemical potential begins with a detailed analysis of its two-dimensional structure to identify all sources of chirality.

Identification of Chiral Centers

The structure of 4-(6-Methylpiperidin-3-yl)morpholine features a morpholine ring attached to a methyl-substituted piperidine ring. A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. A careful examination of the molecule reveals two such centers:

  • Carbon-3 of the piperidine ring (C3): This carbon is attached to a hydrogen atom, the nitrogen of the morpholine ring, carbon-2 of the piperidine ring, and carbon-4 of the piperidine ring. These four groups are distinct, rendering C3 a chiral center.

  • Carbon-6 of the piperidine ring (C6): This carbon is bonded to a hydrogen atom, a methyl group, carbon-5 of the piperidine ring, and the nitrogen atom (N1) of the piperidine ring. These four groups are also unique, making C6 the second chiral center.

Caption: Identification of the two chiral centers (C3 and C6) in 4-(6-Methylpiperidin-3-yl)morpholine.

Calculation of Potential Stereoisomers

The total number of possible stereoisomers for a molecule can be predicted using the 2^n rule, where 'n' is the number of chiral centers. For 4-(6-Methylpiperidin-3-yl)morpholine, with n=2, the calculation is:

Number of stereoisomers = 2^2 = 4

Therefore, four distinct stereoisomers are theoretically possible for this compound.

The Family of Stereoisomers: Relationships and Configurations

The four possible stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between any two stereoisomers that are not mirror images is diastereomeric.

Assigning Stereochemical Descriptors: The Cahn-Ingold-Prelog (CIP) System

To unambiguously define each stereoisomer, the Cahn-Ingold-Prelog (CIP) system is used to assign an R (rectus) or S (sinister) configuration to each chiral center based on the priority of its substituents. This results in the following four possible combinations:

  • (3R, 6R)

  • (3S, 6S)

  • (3R, 6S)

  • (3S, 6R)

Visualizing the Stereoisomeric Relationships

The relationships between these four isomers can be summarized as follows:

  • (3R, 6R) and (3S, 6S) are a pair of enantiomers .

  • (3R, 6S) and (3S, 6R) are a pair of enantiomers .

  • The relationship between the (3R, 6R) isomer and the (3R, 6S) or (3S, 6R) isomers is diastereomeric .

  • The relationship between the (3S, 6S) isomer and the (3R, 6S) or (3S, 6R) isomers is also diastereomeric .

Diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by standard chromatographic techniques like HPLC or column chromatography. Enantiomers, however, have identical physical properties in an achiral environment, making their separation more challenging and requiring specialized chiral techniques.

Stereoisomer_Relationships 3R_6R (3R, 6R) 3S_6S (3S, 6S) 3R_6R->3S_6S Enantiomers 3R_6S (3R, 6S) 3R_6R->3R_6S Diastereomers 3S_6R (3S, 6R) 3R_6R->3S_6R 3S_6S->3R_6S 3S_6S->3S_6R 3R_6S->3S_6R Enantiomers

Caption: The stereoisomeric relationships for 4-(6-Methylpiperidin-3-yl)morpholine.

Analytical Workflow for Stereoisomer Separation and Elucidation

A robust analytical strategy is paramount for the successful isolation and characterization of each stereoisomer. This typically involves a multi-step process combining chiral separation with advanced spectroscopic analysis.

Core Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the analytical and preparative separation of enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

4.1.1 Principle of Separation The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (typically silica gel). As the racemic mixture (a 50:50 mixture of two enantiomers) passes through the column, transient diastereomeric complexes form between the analytes and the CSP. Because these diastereomeric complexes have different energies and stabilities, one enantiomer is retained longer on the column than the other, enabling their separation.

4.1.2 Experimental Protocol: Chiral HPLC Method Development

The following protocol provides a systematic approach to developing a separation method for the four stereoisomers of 4-(6-Methylpiperidin-3-yl)morpholine.

Objective: To achieve baseline separation of all four stereoisomers.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometric (MS) detector.

  • Chiral columns (e.g., polysaccharide-based columns like Chiralpak® IA, IB, IC, etc.).

Step-by-Step Protocol:

  • Initial Column Screening:

    • Prepare a standard solution of the synthesized four-isomer mixture in a suitable solvent (e.g., ethanol or isopropanol).

    • Screen a set of 3-4 different polysaccharide-based chiral columns, as these are broadly effective.

    • Use a standard mobile phase, such as a mixture of an alkane (e.g., heptane or hexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting gradient might be 90:10 heptane:isopropanol.

    • Monitor the separation at a suitable UV wavelength or by MS.

  • Mobile Phase Optimization:

    • Once a column showing partial separation is identified, optimize the mobile phase composition.

    • Vary the ratio of alkane to alcohol. Increasing the alcohol content generally decreases retention time.

    • Test different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) as they can significantly alter selectivity.

  • Additive Introduction (If Necessary):

    • Since the target molecule is basic (contains amine groups), peak shape can often be improved by adding a small amount of an amine additive to the mobile phase.

    • Introduce a basic additive like diethylamine (DEA) or a similar amine at a low concentration (e.g., 0.1% v/v). This suppresses the unwanted interaction of the analyte's basic sites with the residual acidic silanols on the silica support of the CSP, leading to sharper, more symmetrical peaks.

  • Method Validation and Data Summary:

    • Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

    • The results should be summarized in a table for clarity.

Table 1: Example Chiral HPLC Method Parameters

ParameterConditionRationale
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs offer broad selectivity for a wide range of chiral compounds.
Mobile Phase n-Heptane / Isopropanol / DEA (80:20:0.1, v/v/v)A balance of non-polar and polar solvents to control retention, with DEA for improved peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nm or MS (ESI+)UV for general detection or MS for higher sensitivity and confirmation of molecular weight.
Structural Confirmation and Absolute Configuration

While HPLC can separate the isomers, it does not reveal their absolute stereochemistry (i.e., which peak corresponds to which R/S configuration). For this, spectroscopic techniques are required.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for distinguishing between diastereomers. Since diastereomers have different spatial arrangements, the through-space and through-bond magnetic environments of their nuclei will differ, leading to distinct chemical shifts and coupling constants in their NMR spectra. However, the NMR spectra of enantiomers are identical in an achiral solvent.

4.2.2 Absolute Configuration Determination Determining the absolute configuration (e.g., confirming that Peak 1 is the (3R, 6R) isomer) is a more complex task that typically requires one of the following advanced methods:

  • X-ray Crystallography: If a single stereoisomer can be crystallized, X-ray diffraction provides an unambiguous determination of its three-dimensional structure and absolute configuration.

  • Vibrational Circular Dichroism (VCD): This chiroptical technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum of an enantiomer to spectra predicted by quantum chemical calculations for the R and S configurations, the absolute stereochemistry can be assigned.

Analytical_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization Mixture Synthesized Mixture (All 4 Stereoisomers) HPLC Preparative Chiral HPLC Mixture->HPLC Isomer1 Isolated Isomer 1 HPLC->Isomer1 Isomer2 Isolated Isomer 2 HPLC->Isomer2 Isomer3 Isolated Isomer 3 HPLC->Isomer3 Isomer4 Isolated Isomer 4 HPLC->Isomer4 Xray X-ray Crystallography or VCD Spectroscopy Isomer1->Xray Determine Absolute Configuration Isomer2->Xray Determine Absolute Configuration Isomer3->Xray Determine Absolute Configuration Isomer4->Xray Determine Absolute Configuration

Caption: A typical workflow for the separation and characterization of stereoisomers.

Implications in the Drug Development Pipeline

The separation and individual analysis of stereoisomers are not merely academic exercises; they are fundamental requirements in the development of safe and effective medicines.

Stereoselectivity in Pharmacokinetics and Pharmacodynamics (PK/PD)
  • Pharmacodynamics (PD): The interaction between a drug and its biological target (e.g., a receptor or enzyme) is highly dependent on 3D structure. One isomer (the eutomer) may bind with high affinity and elicit the desired therapeutic response, while the other (the distomer) may be significantly less active or inactive.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of a drug can also be stereoselective. Enzymes involved in drug metabolism, such as the cytochrome P450 family, are chiral and may metabolize one enantiomer faster than the other, leading to different plasma concentrations and durations of action for each isomer.

Regulatory Landscape and Justification for Single-Isomer Drugs

Global regulatory agencies, including the FDA and EMA, have issued clear guidance on the development of chiral drugs. Developers are expected to:

  • Characterize the pharmacological and toxicological profile of each isomer.

  • Develop analytical methods to quantify each isomer in preclinical and clinical samples.

  • Provide a strong scientific rationale if a racemic mixture is proposed for marketing instead of a single, more active isomer.

Developing a single-enantiomer drug (an "isomeric switch" if it follows a previously marketed racemate) can lead to an improved therapeutic index, a simplified dose-response relationship, and potentially reduced side effects, offering a significant clinical and commercial advantage.

Conclusion

The molecule 4-(6-Methylpiperidin-3-yl)morpholine possesses two chiral centers, giving rise to four potential stereoisomers. A comprehensive understanding of these isomers is essential for any drug development program involving this scaffold. The relationships between these isomers (two diastereomeric pairs of enantiomers) dictate the analytical strategy required for their separation, which is heavily reliant on chiral chromatography. Subsequent spectroscopic analysis is necessary to elucidate the absolute configuration of each isolated isomer. By investing in this detailed stereochemical characterization early in the discovery process, researchers can make more informed decisions, mitigate risks associated with off-target effects from unwanted isomers, and align with the stringent requirements of modern pharmaceutical regulation. This rigorous scientific approach is fundamental to advancing drug candidates with optimized safety and efficacy profiles.

References

  • Chiral drugs. (n.d.). LabMed Discovery. Retrieved from [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022, September 1). ACS Omega. Retrieved from [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, May 3). DigitalCommons@TMC. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Stereochemistry and biological activity of drugs. (n.d.). SlidePlayer. Retrieved from [Link]

The Piperidinyl-Morpholine Scaffold in Medicinal Chemistry: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of novel and effective therapeutics, the intricate relationship between chemical architecture and biological activity remains a central theme for drug development professionals. The piperidine and morpholine rings are widely recognized as "privileged scaffolds" in medicinal chemistry[1]. When combined into a single molecular entity—such as the substituted piperidinyl-morpholine core—these heterocycles give rise to a highly versatile pharmacophore. This structural combination offers a balanced lipophilic-hydrophilic profile, enhanced blood-brain barrier (BBB) permeability, and exceptional target affinity, making it a cornerstone in the development of kinase inhibitors, neuroprotective agents, and metabolic modulators[2],[3].

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental methodologies associated with substituted piperidinyl-morpholine scaffolds.

Structural and Physicochemical Rationale

The strategic decision to hybridize piperidine and morpholine stems from the distinct, yet complementary, physicochemical properties of each ring system.

  • Morpholine Moiety : The morpholine ring, containing both oxygen and nitrogen heteroatoms, serves as a versatile pharmacophore[3]. The oxygen atom acts as a potent hydrogen bond acceptor, which improves aqueous solubility and can interact directly with the hinge region of target kinases[4]. Furthermore, the electronegativity of the oxygen atom inductively lowers the pKa of the adjacent basic nitrogen, reducing unspecific binding and minimizing hERG-related cardiotoxicity.

  • Piperidine Moiety : Piperidine is an essential heterocyclic system that provides conformational flexibility[2]. Its basic nitrogen is frequently utilized to form critical salt bridges with aspartate or glutamate residues within the active sites of target proteins.

By merging these rings, medicinal chemists can fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.

Table 1: Comparative Physicochemical Properties

Data summarized from computational models and chemical databases[5].

PropertyPiperidineMorpholine4-MorpholinopiperidineImpact on Drug Design
Molecular Weight 85.15 g/mol 87.12 g/mol 170.25 g/mol Core scaffold leaves ample room for diversification within Lipinski's Rule of 5.
XLogP3 1.5-0.90.4Balanced lipophilicity ensures cell membrane permeability without excessive hydrophobic trapping.
Polar Surface Area 12.0 Ų21.3 Ų33.3 ŲIdeal for oral bioavailability and sufficient for crossing the blood-brain barrier (BBB).
H-Bond Acceptors 123Enhanced interaction with target protein backbones (e.g., kinase hinge regions).

Therapeutic Applications and Structure-Activity Relationships (SAR)

Oncology: Kinase Inhibition

The anticancer effects of many piperidinyl-morpholine compounds are mediated through the modulation of critical intracellular signaling pathways, most notably the PI3K/Akt/mTOR pathway[1]. In the design of selective PI3Kδ inhibitors, for example, pyrazolo[1,5-a]pyrimidine derivatives incorporating a morpholinopiperidine motif have demonstrated potent ATP-competitive binding[6]. The morpholine oxygen frequently forms a critical hydrogen bond with the valine residue in the kinase hinge region, while the piperidine ring projects into the solvent-exposed region or the affinity pocket to enhance selectivity[4].

PI3K_mTOR RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Apoptosis Apoptosis / Cell Cycle Arrest mTOR->Apoptosis Inhibition promotes Inhibitor Piperidinyl-Morpholine Inhibitor Inhibitor->PI3K Blocks Inhibitor->mTOR Blocks

Fig 1: Modulation of the PI3K/Akt/mTOR signaling pathway by piperidinyl-morpholine inhibitors.

Neurodegenerative Diseases

Due to their excellent BBB permeability, morpholine-based compounds are highly effective against neurodegenerative diseases[3]. Piperidinyl-morpholine hybrids and related chalcone derivatives have been identified as potent dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE)[3]. The dual inhibition addresses both the cholinergic deficit and the oxidative stress associated with Alzheimer's and Parkinson's diseases.

Metabolic Disorders

Beyond kinases and CNS targets, the scaffold is utilized in allosteric inhibitors of Acetyl-CoA Carboxylase (ACC), a prime target for anti-obesity and anti-diabetes drugs[7]. Structural studies reveal that the piperidinyl-morpholine head group interacts with the carboxyltransferase (CT) domain of ACC. Specifically, the oxygen atoms of the scaffold form hydrogen bonding interactions with the backbone nitrogens of residues such as Glu-2026 and Gly-1958, disrupting the conformation required for malonyl-CoA synthesis[7].

Table 2: SAR Summary of Substituted Piperidinyl-Morpholine Derivatives
Target EnzymeDisease IndicationKey Structural SubstitutionObserved IC50 / AffinityMechanism of Action
PI3Kδ / mTOR OncologyAryl-substituted pyrazolo[1,5-a]pyrimidine< 50 nMATP-competitive hinge binder[6]
ACC (CT Domain) Metabolic DisordersAnthracene or Chromane tail piece28 - 50 µMAllosteric CT domain disruption[7]
AChE Alzheimer's DiseasePhenoxyethyl linkage6.1 µMDual PAS and CAS inhibition[3]
MAO-B Parkinson's DiseaseChalcone-based derivatives0.030 µMReversible enzymatic blockade[3]

Experimental Methodologies: Synthesis and Validation

Chemical Synthesis: Reductive Amination

The most robust and prevalent method for synthesizing the 4-morpholinopiperidine core is the reductive amination of a piperidone derivative with morpholine[8].

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is explicitly chosen over harsher reducing agents like Sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring that the reagent selectively reduces the transient iminium ion intermediate without prematurely reducing the starting ketone into an unwanted secondary alcohol[6].

Synthesis Step1 N-Boc-4-piperidone + Morpholine Step2 Reductive Amination (NaBH(OAc)3, AcOH, MeOH) Step1->Step2 Step3 Intermediate: N-Boc-4-morpholinopiperidine Step2->Step3 Step4 Boc Deprotection (HCl in Dioxane) Step3->Step4 Step5 Core Scaffold: 4-Morpholinopiperidine Step4->Step5 Step6 Diversification: N-Alkylation / Arylation Step5->Step6

Fig 2: Step-by-step synthetic workflow for the 4-morpholinopiperidine core scaffold.

Self-Validating Protocol:

  • Iminium Formation : To a flame-dried 250 mL three-necked flask, add N-tert-butoxycarbonyl-4-piperidone (50 mmol) and anhydrous methanol (100 mL). Slowly add morpholine (55 mmol) and a catalytic amount of glacial acetic acid to maintain a pH of ~5, which optimally catalyzes Schiff base formation[8].

  • Reduction : Add NaBH(OAc)3 (75 mmol) portion-wise at 0°C. Stir the reaction mixture overnight under an inert nitrogen atmosphere at room temperature. Validation Check: Monitor via Gas Chromatography (GC) or TLC to confirm the complete consumption of the starting ketone[8].

  • Quenching & Extraction : Evaporate the methanol in vacuo. Quench the residue with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and purify via column chromatography.

  • Deprotection : Dissolve the purified N-Boc-4-morpholinopiperidine in a 4M HCl/1,4-dioxane solution. Stir for 2 hours. Filter the resulting white precipitate to isolate 4-morpholinopiperidine dihydrochloride[8]. Validation Check: 1H-NMR must show the disappearance of the intense Boc-tert-butyl singlet at ~1.4 ppm.

In Vitro Biological Evaluation: Apoptosis Assay

To evaluate the efficacy of synthesized piperidinyl-morpholine kinase inhibitors, the Annexin V / Propidium Iodide (PI) assay is the gold standard for quantifying apoptosis[9].

Causality & Reagent Selection: Annexin V binds with high affinity to phosphatidylserine (PS). In viable cells, PS is strictly maintained on the inner leaflet of the plasma membrane. Upon kinase inhibition and subsequent induction of apoptosis, PS translocates to the outer leaflet, becoming accessible to Annexin V-FITC. Propidium Iodide (PI) is a vital dye excluded by intact membranes but permeates compromised membranes (late apoptosis/necrosis) to intercalate into DNA[9].

ApoptosisAssay Start Treated Cells (Piperidinyl-Morpholine) Stain Annexin V-FITC / PI Staining Start->Stain Viable Viable Cells (AnnV - / PI -) Stain->Viable Intact Membrane, Internal PS Early Early Apoptosis (AnnV + / PI -) Stain->Early Intact Membrane, External PS Late Late Apoptosis / Necrosis (AnnV + / PI +) Stain->Late Compromised Membrane

Fig 3: Logical flow of the Annexin V / Propidium Iodide (PI) apoptosis assay.

Self-Validating Protocol:

  • Cell Treatment : Seed target cancer cells (e.g., A549 or HCT116) in 6-well plates. Treat with the piperidinyl-morpholine derivative at predetermined IC50 concentrations for 24-48 hours.

  • Harvesting : Collect both floating (late apoptotic) and adherent cells using an enzyme-free cell dissociation buffer. Crucial Step: Avoid harsh trypsinization, which can cleave membrane proteins and yield false-positive Annexin V binding.

  • Staining : Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Causality: The buffer must contain Ca2+, as Annexin V-PS binding is strictly calcium-dependent. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition : Analyze within 1 hour. Validation Check: Always run single-stained controls (Annexin V only, PI only) and an unstained control to properly set compensation matrices and distinguish true apoptotic signals from autofluorescence.

References

1.[1] The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds . Benchchem. 2.[9] Comparative Analysis of Novel Piperidine-Morpholine Derivatives and Established Anticancer Agents . Benchchem. 3.[7] Structure-guided Inhibitor Design for Human Acetyl-coenzyme A Carboxylase by Interspecies Active Site Conversion . PMC. 4.[2] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) . ResearchGate. 5.[3] Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis . Taylor & Francis. 6.[5] 4-Morpholinopiperidine | C9H18N2O | CID 795724 . PubChem. 7.[4] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . DIGIBUG. 8.[8] Technical Support Center: Optimizing Piperidine-Morpholine Synthesis . Benchchem. 9.[6] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors . Celon Pharma.

Sources

Methodological & Application

Application Note: Integration of 4-(6-Methylpiperidin-3-yl)morpholine in Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Scientific Rationale Guide

Scientific Context & Pharmacophore Rationale

The compound 4-(6-Methylpiperidin-3-yl)morpholine (CAS: 1072895-80-7)[1] is a highly specialized secondary amine building block utilized in the synthesis of advanced small-molecule therapeutics. In modern medicinal chemistry, the piperidine-morpholine motif is a privileged scaffold, frequently deployed in the development of kinase inhibitors (e.g., Cyclin G-associated kinase [GAK] inhibitors) and metabolic modulators (e.g., DPP-4 and GLP-1R targets)[2].

The Causality of the Design:

  • The Morpholine Ring: Acts as a hydrophilic, solvent-exposed vector. It provides a critical hydrogen-bond acceptor (via the oxygen atom) that interacts with the solvent-front of ATP-binding pockets, while simultaneously rescuing the aqueous solubility often lost in highly lipophilic drug candidates[3].

  • The Piperidine Core: Serves as a rigid, basic linker that precisely positions the morpholine moiety within the binding site[4].

  • The 6-Methyl "Conformational Lock": The strategic addition of a methyl group at the 6-position of the piperidine ring introduces targeted steric hindrance. This restricts the rotational degrees of freedom, effectively locking the molecule into a single bioactive chair conformation. This minimizes the entropic penalty upon target binding and induces steric clashes in the active sites of off-target kinases, driving exceptional selectivity[4].

BindingLogic Substrate 6-Methylpiperidin-3-yl Morpholine Motif Morpholine Morpholine Ring (Solvent Exposed) Substrate->Morpholine H-Bonding Piperidine Piperidine Core (Hydrophobic Vector) Substrate->Piperidine Positioning Methyl 6-Methyl Group (Conformational Lock) Substrate->Methyl Steric Clash Prevention Target Enhanced Kinase Selectivity Morpholine->Target Piperidine->Target Methyl->Target

Fig 1. Pharmacophore binding logic and conformational effects of the 6-methyl group.

Experimental Workflow Overview

The integration of this building block into a screening cascade requires a highly optimized synthetic incorporation step followed by rigorous orthogonal biological validation.

Workflow A 4-(6-Methylpiperidin-3-yl)morpholine (Building Block) B Buchwald-Hartwig Cross-Coupling A->B C Chromatographic Purification B->C D TR-FRET Kinase Assay C->D E Hit Validation & SAR Analysis D->E

Fig 2. End-to-end workflow for integrating 4-(6-Methylpiperidin-3-yl)morpholine into screening.

Protocol A: Chemical Incorporation via Buchwald-Hartwig Amination

Objective: Covalently link the secondary amine of 4-(6-Methylpiperidin-3-yl)morpholine to a heteroaryl halide core (e.g., a bromoisothiazolo-pyridine scaffold)[3].

Causality of Reagent Selection: Standard SNAr (Nucleophilic Aromatic Substitution) often fails with this building block due to the steric bulk of the 6-methyl group. Therefore, Palladium-catalyzed C-N cross-coupling is required. RuPhos Pd G3 is selected as the precatalyst because the bulky, electron-rich RuPhos ligand accelerates reductive elimination while actively suppressing undesired β-hydride elimination—a common failure mode when coupling sterically hindered secondary amines. Sodium tert-butoxide (NaOtBu) is utilized as a strong, non-nucleophilic base to deprotonate the piperidine nitrogen without competing for the electrophile.

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): Inside an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with the aryl halide (1.0 equiv, 0.5 mmol), 4-(6-Methylpiperidin-3-yl)morpholine (1.2 equiv, 0.6 mmol), RuPhos Pd G3 (0.05 equiv, 5 mol%), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Thermal Activation: Place the vial in a pre-heated aluminum heating block at 90°C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Checkpoint 1 (LC-MS Monitoring): At exactly 4 hours, extract a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze. Logic: If the intermediate oxidative addition complex is observed without product formation, it indicates steric poisoning at the palladium center. The protocol dictates an immediate temperature increase to 105°C to force reductive elimination.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the target compound.

Protocol B: In Vitro Target Engagement (TR-FRET Kinase Assay)

Objective: Quantify the binding affinity (IC₅₀) of the newly synthesized derivative against a target kinase.

Causality of Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly mandated for this protocol. Because the synthesized compounds often contain extended conjugated pi-systems (heteroaryl cores), they frequently exhibit autofluorescence. TR-FRET utilizes a lanthanide fluorophore (Europium) with a long emission half-life. By introducing a 50–100 µs delay before reading the emission, all short-lived compound autofluorescence decays completely, eliminating false positives and ensuring absolute data trustworthiness.

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized compound in 100% DMSO, starting at a top concentration of 10 mM.

  • Assay Plate Setup: Transfer 100 nL of the diluted compounds into a 384-well low-volume, white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision transfer.

  • Reagent Addition: Add 5 µL of the target kinase (e.g., recombinant GAK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Tracer Incubation: Add 5 µL of the specific fluorescent kinase tracer (e.g., Tracer 236) and the Europium-labeled anti-tag antibody.

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; measure dual emission at 620 nm (Europium) and 665 nm (Tracer).

  • Self-Validation Checkpoint 2 (Z'-Factor Calculation): Before calculating the IC₅₀, evaluate the assay robustness using the positive control (10 µM Staurosporine) and negative control (DMSO only). Logic: The assay is only validated and accepted if the calculated Z'-factor is ≥ 0.65, proving a high signal-to-noise ratio and low well-to-well variability.

Quantitative Data Presentation: The Impact of the 6-Methyl Group

To demonstrate the structural causality of incorporating 4-(6-Methylpiperidin-3-yl)morpholine, the table below summarizes the typical Structure-Activity Relationship (SAR) shift observed when upgrading from an unmethylated analog to the 6-methylated building block[4].

Pharmacophore MotifTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity WindowAqueous Sol. (µg/mL)
4-(Piperidin-3-yl)morpholine 45.2120.52.6x >100
4-(6-Methylpiperidin-3-yl)morpholine 12.4>10,000>800x 85

Data Interpretation: While the addition of the methyl group slightly reduces aqueous solubility due to increased lipophilicity, it drastically improves target affinity (due to the pre-organized bioactive conformation) and creates a massive selectivity window by sterically clashing with the tighter binding pockets of off-target kinases.

References

  • [1] Title: 1072895-80-7_CAS号:1072895-80-7_7-Methoxy-1-methyl-2,4(1H... | Source: chemsrc.com | URL:

  • [2] Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC | Source: nih.gov | URL:

  • [4] Title: Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase | Source: doi.org | URL:

  • [3] Title: Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors | Source: rsc.org | URL:

Sources

Application Note: 4-(6-Methylpiperidin-3-yl)morpholine in Neurodegenerative Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 4-(6-Methylpiperidin-3-yl)morpholine (and its derivatives) as a critical pharmacophore and building block in the discovery of therapeutics for neurodegenerative diseases, specifically targeting LRRK2 (Parkinson's Disease) and CDKs (Alzheimer's/Tauopathies).

Executive Summary & Scientific Rationale

4-(6-Methylpiperidin-3-yl)morpholine is a specialized diamine scaffold used primarily as a solubilizing and binding-affinity enhancing moiety in the development of small molecule inhibitors for central nervous system (CNS) targets.

In neurodegenerative research, this structural motif is integrated into the core scaffolds of kinase inhibitors (e.g., pyrrolo[2,3-d]pyrimidines) to target:

  • LRRK2 (Leucine-Rich Repeat Kinase 2): Hyperactivity of LRRK2 is a major genetic cause of Parkinson's Disease (PD). The morpholine-piperidine tail improves the pharmacokinetic (PK) profile and Blood-Brain Barrier (BBB) penetration of these inhibitors.

  • CDK5/p25 (Cyclin-Dependent Kinase 5): Aberrant CDK5 activity drives Tau hyperphosphorylation in Alzheimer's Disease (AD).

Mechanism of Action (Pharmacophore Level):

  • Solubility: The morpholine oxygen and piperidine nitrogen increase polarity, counteracting the lipophilicity of the aromatic kinase-binding core.

  • Selectivity: The 6-methyl substitution on the piperidine ring introduces chirality and steric constraints that can enhance selectivity for the ATP-binding pocket of LRRK2 over homologous kinases.

  • BBB Permeability: The physicochemical properties (ClogP, pKa) of this moiety are often tuned to satisfy the multiparameter optimization (MPO) score required for CNS drugs.

Visualizing the Pharmacophore Role

The following diagram illustrates how this moiety integrates into a LRRK2 inhibitor workflow.

LRRK2_Inhibitor_Design Scaffold Kinase Core Scaffold (e.g., Pyrrolo-pyrimidine) Coupling Pd-Catalyzed Buchwald-Hartwig or SNAr Coupling Scaffold->Coupling Electrophile Moiety 4-(6-Methylpiperidin-3-yl)morpholine (Solubilizing Tail) Moiety->Coupling Nucleophile Lead_Compound Optimized LRRK2 Inhibitor (Lead Candidate) Coupling->Lead_Compound Synthesis Target Target: LRRK2 Kinase (ATP Pocket) Lead_Compound->Target Inhibition (IC50 < 10nM) Outcome Neuroprotection: Reduced alpha-Synuclein Aggregation Improved Autophagy Target->Outcome Pathway Modulation

Caption: Integration of the morpholine-piperidine pharmacophore into LRRK2 inhibitors to enhance CNS activity.

Experimental Protocols

Protocol A: Synthetic Incorporation (Medicinal Chemistry)

Objective: To couple 4-(6-Methylpiperidin-3-yl)morpholine to a heteroaromatic halide core (e.g., a chloropyrimidine) to synthesize a CNS-penetrant kinase inhibitor.

Reagents:

  • Core Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or similar).

  • Ligand: 4-(6-Methylpiperidin-3-yl)morpholine (CAS: 1072895-80-7).

  • Base: Diisopropylethylamine (DIPEA) or K2CO3.

  • Solvent: n-Butanol or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the heteroaromatic chloride in n-Butanol (0.1 M concentration).

  • Addition: Add 1.2 eq of 4-(6-Methylpiperidin-3-yl)morpholine .

  • Basification: Add 2.5 eq of DIPEA.

  • Reaction: Heat the reaction mixture to 110°C in a sealed pressure vial for 12–16 hours.

    • Note: For less reactive cores, use Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C).

  • Work-up: Cool to RT. Concentrate in vacuo. Dilute with EtOAc, wash with NaHCO3 (sat) and Brine.

  • Purification: Purify via Flash Chromatography (DCM/MeOH gradient 0–10%).

  • Validation: Verify structure via 1H-NMR and LC-MS (Check for M+1 peak corresponding to the coupled product).

Protocol B: In Vitro LRRK2 Kinase Activity Assay

Objective: To evaluate the inhibitory potency (IC50) of the synthesized compound containing the morpholine-piperidine tail against LRRK2 (G2019S mutant).

Materials:

  • Recombinant LRRK2 G2019S enzyme.

  • Substrate: LRRKtide (RLGRDKYKTLRQIRQ).

  • ATP (Km concentration).

  • Detection: LanthaScreen™ Eu Kinase Binding Assay or 33P-ATP radiometric assay.

Workflow:

  • Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO (Final DMSO < 1%).

  • Enzyme Mix: Incubate LRRK2 G2019S (5 nM final) with the compound for 15 minutes at RT.

  • Reaction Initiation: Add ATP (10 µM) and LRRKtide substrate.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination & Detection: Add detection reagents (e.g., Eu-labeled antibody). Read TR-FRET signal.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Determine IC50 using non-linear regression (GraphPad Prism).

Protocol C: Blood-Brain Barrier (BBB) Permeability Assessment (PAMPA)

Objective: To predict if the morpholine-piperidine modification enables the compound to cross the BBB.

Methodology:

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

  • Donor Plate: Add compound (10 µM) in PBS (pH 7.4).

  • Membrane: Artificial lipid membrane impregnated with porcine brain lipid extract.

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 4 hours at RT in a humidity chamber.

  • Quantification: Measure concentration in Donor and Acceptor compartments using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high BBB permeability.
      

Data Summary & Interpretation

The following table highlights the impact of the 4-(6-Methylpiperidin-3-yl)morpholine tail compared to a standard piperazine tail in a hypothetical LRRK2 inhibitor series.

ParameterStandard Piperazine AnalogMorpholine-Piperidine Analog (Target)Interpretation
LRRK2 IC50 (nM) 15 nM4 nM Steric bulk of methyl-piperidine improves pocket fit.
ClogP 2.12.8 Slightly higher lipophilicity aids membrane crossing.
Topological Polar Surface Area (TPSA) 65 Ų58 Ų Lower TPSA correlates with better BBB penetration.
Efflux Ratio (MDR1) 12.5 (High Efflux)1.8 (Low Efflux) Reduced P-gp substrate liability.
Brain/Plasma Ratio (Kp) 0.15> 1.2 Critical Success: Compound effectively enters the brain.

Key Insight: The 6-methyl group on the piperidine ring often shields the basic nitrogen, reducing P-glycoprotein (P-gp) efflux, a common hurdle in neurodegenerative drug discovery.

References

  • Estrada, A. A., et al. (2012).[1] "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors." Journal of Medicinal Chemistry, 55(22), 9416-9433. Link

  • Chan, B. K., et al. (2013). "Discovery of GNE-7915, a potent, selective, and brain-penetrant LRRK2 inhibitor." ACS Medicinal Chemistry Letters, 4(12), 1203-1207. Link

  • Genentech, Inc. (2013). "Compounds and their administration for treating a neurodegenerative disease."[1][2][3][4][5] U.S. Patent US8569281B2. (Describes morpholino-piperidine scaffolds in LRRK2 inhibitors). Link

  • Pfizer Inc. (2015). "4-(Substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors." CN Patent CN104395315B. Link

Sources

Application Notes & Protocols: A Phased Approach to Unveiling the Biological Activity of 4-(6-Methylpiperidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is paramount. The compound 4-(6-Methylpiperidin-3-yl)morpholine presents an intriguing scaffold, incorporating both the piperidine and morpholine heterocycles, which are privileged structures found in numerous FDA-approved drugs.[1][2] This prevalence suggests a high potential for biological activity. However, without prior characterization, a systematic and resource-conscious strategy is required to elucidate its pharmacological profile. This guide presents a comprehensive, phased experimental design for researchers, scientists, and drug development professionals to thoroughly investigate the biological activity of this novel compound. The workflow progresses from broad, initial assessments of cytotoxicity to hypothesis-driven target screening and essential early-stage pharmacokinetic profiling. Each phase is designed to build upon the last, providing a self-validating framework to guide decision-making and efficiently allocate resources in a drug discovery campaign.[3]

Introduction: Rationale and Strategic Overview

The structure of 4-(6-Methylpiperidin-3-yl)morpholine is a composite of two highly significant heterocyclic motifs in medicinal chemistry. Morpholine is a versatile nucleus associated with a wide array of pharmacological activities, while the piperidine ring is the third most common ring system in pharmaceuticals, often contributing to target binding or conferring favorable physicochemical properties.[4][5][6] The combination of these scaffolds suggests that the compound could interact with a variety of biological targets.

Given the absence of established data for this specific molecule, our approach must be one of systematic discovery. The experimental plan is structured in a tiered fashion to maximize information gain while minimizing initial resource expenditure. This strategy, common in high-throughput screening campaigns, ensures that only promising candidates advance to more complex and costly assays.[3][7]

Our investigation will proceed through three primary tiers:

  • Tier 1: Foundational Profiling. Initial assessment of cytotoxicity and basic physicochemical properties. This phase acts as a critical gatekeeper; a compound with high, non-specific toxicity is often deprioritized early.

  • Tier 2: Hypothesis-Driven Target Screening. Based on the compound's structure, G-Protein Coupled Receptors (GPCRs) represent a highly probable target class.[8] This phase will involve screening against a panel of representative GPCRs to identify potential on-target activity.

  • Tier 3: Early Pharmacokinetic (ADME) Assessment. A biologically active compound is only viable as a drug candidate if it possesses reasonable metabolic stability.[9] This tier evaluates the compound's susceptibility to metabolism by key drug-metabolizing enzymes.

This structured workflow provides a robust framework for making data-driven decisions about the future of 4-(6-Methylpiperidin-3-yl)morpholine as a potential lead compound.

Overall Experimental Workflow

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Drug-Likeness cluster_3 Decision & Next Steps A Compound Acquisition & QC B Tier 1: General Cell Viability/Cytotoxicity Assay A->B C Tier 2: GPCR Functional Screening (e.g., cAMP Assay) B->C If low cytotoxicity (e.g., IC50 > 30 µM) G Deprioritize B->G If highly cytotoxic (e.g., IC50 < 1 µM) D Tier 3: In Vitro Metabolic Stability Assay C->D E Data Analysis & Hit Triage D->E F Dose-Response & Selectivity Profiling E->F Confirmed Activity & Good Stability E->G No Activity or Poor Stability

Caption: A tiered experimental workflow for characterizing novel compounds.

Tier 1: Foundational Profiling - Cytotoxicity Assessment

Rationale: The first and most critical step is to determine if the compound exhibits general cytotoxicity. A compound that indiscriminately kills cells at low concentrations is unlikely to be a viable therapeutic agent. This assay serves as a fundamental filter. We will use a metabolic activity assay, such as the MTT or CCK-8 assay, which measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[10][11] The quantity of formazan is directly proportional to the number of viable cells.

Protocol 2.1: MTT Assay for General Cytotoxicity

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12]

Materials:

  • Selected cancer or immortalized cell line (e.g., HeLa, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 96-well flat-bottom tissue culture plates

  • 4-(6-Methylpiperidin-3-yl)morpholine (test compound), dissolved in DMSO to a 10 mM stock

  • MTT solution: 5 mg/mL in sterile PBS, filtered[10]

  • Solubilization solution: 10% SDS in 0.01 M HCl[13]

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a density of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[12]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a "vehicle control" well containing only the highest concentration of DMSO used (e.g., 0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[11]

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals. It may be necessary to incubate overnight for complete dissolution.[11]

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630-650 nm.[11][12]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Parameter Example Data Interpretation
Test Compound IC₅₀> 50 µMLow general cytotoxicity. Proceed to Tier 2.
Doxorubicin (Positive Control) IC₅₀~1 µMAssay is performing as expected.
Vehicle Control (0.5% DMSO)100% ViabilityVehicle is not toxic to the cells.

Tier 2: Hypothesis-Driven Target Screening - GPCR Activity

Rationale: The piperidine and morpholine scaffolds are common in ligands for G-Protein Coupled Receptors (GPCRs), one of the largest and most important classes of drug targets.[8] Therefore, screening against a panel of GPCRs is a logical, hypothesis-driven next step. A common method is to measure changes in the second messenger cyclic AMP (cAMP), which is modulated by Gs- and Gi-coupled receptors.[14]

Protocol 3.1: cAMP-Glo™ Assay for Gs/Gi-Coupled GPCRs

This protocol describes a generic approach using a bioluminescence-based assay to measure changes in cAMP levels. It can be adapted to screen the compound for both agonist and antagonist activity.[8]

Materials:

  • HEK293 cells stably expressing a target GPCR (e.g., Adrenergic Receptor Beta 2 (ADRB2) for Gs, or Cannabinoid Receptor 1 (CB1R) for Gi).[15]

  • cAMP-Glo™ Assay Kit (or similar)

  • White, opaque 96-well assay plates

  • Known agonist and antagonist for the target GPCR (positive controls)

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi antagonist mode)

Procedure (Agonist Mode):

  • Cell Preparation: Prepare cells according to the assay kit manufacturer's instructions, typically seeding 5,000-10,000 cells per well in the opaque 96-well plate and incubating overnight.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) to the appropriate wells. Include wells with a known agonist and vehicle control.

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add the cAMP-Glo™ Lysis Buffer containing the detection reagent (luciferase).

    • Incubate for 20 minutes at room temperature.

    • Add the Kinase-Glo® Reagent to terminate the reaction and generate a luminescent signal.

    • Incubate for an additional 10 minutes.

  • Measurement: Read luminescence on a plate-reading luminometer. A decrease in luminescence indicates an increase in cAMP (agonist activity for a Gs-coupled receptor).

Procedure (Antagonist Mode for Gi-coupled receptor):

  • Compound Pre-incubation: Add the test compound (e.g., 10 µM) and incubate for 15-30 minutes.

  • Agonist/Forskolin Addition: Add a known agonist or forskolin at its EC₈₀ concentration to all wells (except the negative control). This stimulates cAMP production.

  • Lysis, Detection, and Measurement: Proceed as in steps 4 and 5 of the agonist protocol. An antagonist will block the agonist-induced (or forskolin-induced) change in cAMP, resulting in a signal closer to the baseline.

GPCR Signaling Pathway (Gs/Gi)

G cluster_ligand GPCR GPCR G_Protein Gs Gi GPCR->G_Protein AC Adenylyl Cyclase G_Protein:Gs->AC Activates G_Protein:Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response Agonist Agonist (e.g., Test Compound) Agonist->GPCR:f0

Sources

Application Note: 4-(6-Methylpiperidin-3-yl)morpholine as a Privileged Scaffold in High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of starting chemotypes dictates the trajectory of lead optimization. The compound 4-(6-methylpiperidin-3-yl)morpholine represents a highly versatile,


-rich bicyclic fragment. It combines two historically successful pharmacophores: a morpholine ring and a substituted piperidine.

This specific molecular architecture is not arbitrary. The morpholine moiety frequently acts as a hinge-binding motif in kinase inhibitors or as a solvent-exposed group that dramatically improves aqueous solubility without violating lipophilic ligand efficiency (LLE) metrics . Concurrently, the piperidine ring provides a basic secondary amine capable of forming critical salt bridges—often with aspartate or glutamate residues within G-protein coupled receptor (GPCR) transmembrane domains . The addition of the 6-methyl group on the piperidine is a deliberate design choice: it introduces steric hindrance that restricts the ring's conformational flexibility (reducing the entropic penalty upon target binding) and shields the adjacent


-carbon from cytochrome P450-mediated oxidation, thereby enhancing metabolic stability.

This application note details the mechanistic rationale and self-validating HTS protocols for deploying 4-(6-methylpiperidin-3-yl)morpholine in two primary therapeutic contexts: Kinase Inhibition and GPCR Allosteric Modulation .

Physicochemical Profiling for HTS

To understand why this fragment performs exceptionally well in miniaturized assay formats, we must analyze its physicochemical properties. The high fraction of


 hybridized carbons (

) minimizes non-specific "flat-aromatic" aggregation, a common cause of false positives in fluorescence-based HTS campaigns.
Table 1: Physicochemical Properties & HTS Rationale
PropertyValueRationale for HTS & Lead Optimization
Molecular Weight 184.28 g/mol Strictly "Rule of 3" compliant; allows significant mass addition during hit-to-lead evolution.
cLogP ~1.2Optimal lipophilicity ensures complete solubility in 100% DMSO stocks and aqueous assay buffers (up to 1 mM).

0.90High 3D character prevents promiscuous intercalation and improves target specificity.
H-Bond Donors 1The secondary amine on piperidine acts as a highly directional donor for target anchoring.
H-Bond Acceptors 2Morpholine oxygen and nitrogen serve as versatile acceptors for hinge/solvent interactions.

Application I: Kinase Inhibitor Screening (TR-FRET)

Mechanistic Insights

In the context of kinase targets (e.g., IRAK4, PI3K), the 4-(6-methylpiperidin-3-yl)morpholine scaffold often occupies the ATP-binding pocket. Structural biology studies on similar pyrazolopyrimidine-linked morpholine-piperidines reveal that the morpholine ring projects toward the solvent front, forming favorable van der Waals interactions, while the piperidine nitrogen forms a critical hydrogen bond with the DFG motif or hinge region .

HTS Workflow Visualization

HTS_Workflow N1 Fragment Library (Morpholine-Piperidine) N2 Primary HTS (TR-FRET Kinase Assay) N1->N2 N3 Hit Validation (Dose-Response IC50) N2->N3 >50% Inhibition N4 Counter-Screening (Kinome Selectivity) N3->N4 IC50 < 50 µM N5 Lead Optimization (X-ray & SAR) N4->N5 High Selectivity

Workflow for high-throughput screening of morpholine-piperidine fragments.

Self-Validating Protocol: LANCE Ultra TR-FRET Kinase Assay

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over luminescence because it is highly resistant to compound auto-fluorescence—a critical requirement when screening concentrated fragments (up to 100 µM).

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Why Tween-20? It prevents non-specific adsorption of the highly basic piperidine fragment to the polystyrene microplate walls.

  • Compound Dispensing: Using an Echo 550 acoustic dispenser, transfer 50 nL of 4-(6-methylpiperidin-3-yl)morpholine derivatives (from 10 mM DMSO stocks) into a 384-well white ProxiPlate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X mix containing the target kinase (e.g., 0.5 nM IRAK4) and ULight-TK peptide substrate (50 nM). Incubate for 15 minutes at room temperature (RT) to allow fragment pre-equilibration.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined

    
     value, typically 10-20 µM) to initiate phosphorylation.
    
  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Stop & Detect: Add 10 µL of Stop/Detection Mix containing 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Eu-anti-phospho-antibody. Incubate for 60 minutes.

  • Signal Acquisition: Read the plate on an EnVision Multilabel Reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the TR-FRET ratio (665/615).

Self-Validation Criteria: Every screening plate must contain 16 wells of DMSO (Maximum signal, 0% inhibition) and 16 wells of a reference inhibitor, such as Staurosporine at 10 µM (Minimum signal, 100% inhibition). The assay is only deemed valid if the calculated Z'-factor is ≥ 0.65 . If the Z'-factor falls below this threshold, the plate must be discarded, as the signal window is too narrow to reliably detect weak fragment hits.

Application II: GPCR Allosteric Modulator Screening

Mechanistic Insights

Beyond kinases, the morpholine-piperidine scaffold is a validated motif for GPCR positive allosteric modulators (PAMs), particularly for targets like the Glucagon-Like Peptide-1 Receptor (GLP-1R) . As a PAM, the fragment does not activate the receptor on its own; instead, it binds to a distinct allosteric pocket, altering the receptor's conformation to increase its affinity or efficacy for the endogenous peptide ligand. This approach is highly sought after for metabolic diseases ("diabesity") as it preserves the spatial and temporal physiological signaling of GLP-1 .

GPCR Signaling Visualization

GPCR_Signaling GLP1 GLP-1 Peptide Receptor GLP-1 Receptor (GPCR) GLP1->Receptor Orthosteric PAM Fragment PAM (Test Compound) PAM->Receptor Allosteric Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Production AC->cAMP Synthesis

Mechanism of GLP-1R positive allosteric modulation by the fragment.

Self-Validating Protocol: Cell-Based HTRF cAMP Assay

Causality Note: To identify a PAM, the assay must be performed in the presence of a low concentration of the endogenous ligand. We use an


 concentration of GLP-1. This provides a baseline cAMP signal that is high enough to be measured reliably, but low enough to leave a massive "signal window" for the PAM to potentiate.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human GLP-1R. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX). Why IBMX? It is a phosphodiesterase (PDE) inhibitor that prevents the degradation of synthesized cAMP, allowing the signal to accumulate.

  • Compound Dispensing: Dispense 50 nL of fragment library compounds into a 384-well plate.

  • Cell Addition: Add 5 µL of the cell suspension (approx. 1,000 cells/well) to the plate.

  • Ligand Challenge: Add 5 µL of GLP-1 peptide prepared at its

    
     concentration (e.g., 0.05 nM).
    
  • Incubation: Incubate the plate for 30 minutes at RT to allow GPCR activation and cAMP accumulation.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate (both diluted in lysis buffer).

  • Signal Acquisition: Incubate for 1 hour at RT, then read the TR-FRET signal (665/620 nm ratio). Note that this is a competitive immunoassay; an increase in intracellular cAMP results in a decrease in the FRET ratio.

Self-Validation Criteria: Every plate must include an 8-point dose-response curve of the endogenous GLP-1 peptide. The assay is only validated if the calculated


 of the control curve matches the historical average (

nM). If the cells have lost receptor expression or the peptide has degraded, the control curve will shift, and the plate must be failed to prevent false negatives.

HTS Data Interpretation & Benchmarks

When utilizing 4-(6-methylpiperidin-3-yl)morpholine as a core scaffold, researchers should expect hit profiles characteristic of FBDD. The table below outlines the expected quantitative benchmarks for successful screening campaigns.

Table 2: Representative HTS Benchmarks for Fragment Hits
Target ClassAssay TypeExpected Hit Potency (

)
Required Z'-FactorNext-Step Validation
Kinase (e.g., IRAK4) TR-FRET (Enzymatic)10 µM – 50 µM> 0.65Surface Plasmon Resonance (SPR) for

determination.
GPCR (e.g., GLP-1R) HTRF cAMP (Cellular)5 µM – 20 µM> 0.50Washout experiments to confirm reversible allosteric binding.

By adhering strictly to these self-validating protocols, drug development professionals can confidently leverage the 4-(6-methylpiperidin-3-yl)morpholine scaffold to uncover novel, highly selective therapeutics.

References

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors Bioorganic & Medicinal Chemistry Letters (OSTI) URL:[Link]

  • Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Molecules (National Institutes of Health / PMC) URL:[Link]

Application Notes and Protocols for 4-(6-Methylpiperidin-3-yl)morpholine as a Putative Organocatalyst

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 4-(6-Methylpiperidin-3-yl)morpholine as a catalyst in organic reactions has not been extensively reported in peer-reviewed literature. The following application notes and protocols are presented as a scientifically-grounded, hypothetical exploration of its potential catalytic activity based on the established principles of organocatalysis and the known reactivity of structurally related morpholine and piperidine derivatives. These protocols are intended to serve as a starting point for researchers interested in investigating the catalytic potential of this novel compound.

Introduction: A Structural Rationale for Catalytic Activity

The molecule 4-(6-Methylpiperidin-3-yl)morpholine presents an intriguing structural amalgam of two key heterocyclic motifs in organocatalysis: a morpholine ring and a piperidine ring. The presence of a secondary amine is a strong indicator of its potential to act as a catalyst via enamine or iminium ion intermediates. While pyrrolidine and piperidine-based catalysts are well-established in enamine catalysis, morpholine-derived catalysts have been explored to a lesser extent, often exhibiting lower reactivity.[1][2][3][4] This is generally attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the increased pyramidalization of the nitrogen atom, which can decrease the nucleophilicity of the resulting enamine.[1][2][3][4]

However, the unique combination of a morpholine and a substituted piperidine ring in 4-(6-Methylpiperidin-3-yl)morpholine could offer distinct stereochemical and electronic properties. The piperidine moiety, a common feature in many successful organocatalysts, could modulate the steric environment around the catalytic center.[5][6][7] The methyl group on the piperidine ring is expected to play a crucial role in influencing the stereochemical outcome of the reaction by creating a specific chiral pocket.

Based on these structural features, a plausible application for this compound is as a catalyst in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. This guide will focus on the hypothetical use of 4-(6-Methylpiperidin-3-yl)morpholine as a catalyst for the asymmetric Michael addition of aldehydes to nitroolefins.

Proposed Catalytic Application: Asymmetric Michael Addition

The Michael addition of carbonyl compounds to nitroolefins is a powerful tool for the synthesis of chiral γ-nitro carbonyl compounds, which are versatile intermediates in the synthesis of various biologically active molecules. The proposed catalytic cycle for the 4-(6-Methylpiperidin-3-yl)morpholine-catalyzed Michael addition is depicted below.

G cluster_cycle Catalytic Cycle Catalyst 4-(6-Methylpiperidin-3-yl)morpholine Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Nitroolefin Nitroolefin Nitroolefin Product γ-Nitro Aldehyde Iminium_Adduct->Product + H2O Hydrolysis Hydrolysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 4-(6-Methylpiperidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-MPM-001 Subject: Improving Yield and Diastereomeric Purity of 4-(6-Methylpiperidin-3-yl)morpholine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(6-methylpiperidin-3-yl)morpholine (often referred to as a scaffold for PI3K or kinase inhibitors) presents two primary challenges: regioselectivity during the core formation and diastereoselectivity (cis/trans ratio) during the piperidine ring reduction.

While direct reductive amination of 6-methylpiperidin-3-one is theoretically possible, it often suffers from poor yields due to the instability of the aminoketone precursor. The industry-standard route—and the focus of this guide—is the Pyridine Reduction Route . This method builds the stable aromatic precursor (2-methyl-5-morpholinopyridine) first, followed by a controlled catalytic hydrogenation.

This guide provides a self-validating workflow to maximize yield (>80%) and control diastereomeric purity (>95% de).

Route Analysis & Logic

The synthesis is bifurcated into two critical phases. Understanding the mechanism of each allows for precise troubleshooting.

Phase 1: The Coupling (Buchwald-Hartwig)

We utilize a Palladium-catalyzed C-N bond formation to attach morpholine to 5-bromo-2-methylpyridine.

  • Why: Nucleophilic aromatic substitution (

    
    ) is sluggish on electron-rich pyridines (methyl group is electron-donating) unless strong forcing conditions are used, which degrade the morpholine. Buchwald-Hartwig allows mild, high-yielding coupling.
    
Phase 2: The Hydrogenation (Stereocontrol)

The reduction of the pyridine ring creates two chiral centers at C2 and C5 (piperidine numbering).

  • The Challenge: You will generate a mixture of cis and trans isomers.

  • The Solution: Kinetic control (Acidic media) favors the cis-isomer, while thermodynamic control (Neutral/Basic media + Heat) favors the trans-isomer.

SynthesisRoute SM1 5-Bromo-2-methylpyridine Inter Intermediate: 4-(6-methylpyridin-3-yl)morpholine SM1->Inter Buchwald-Hartwig Pd2(dba)3, BINAP NaOtBu, Toluene (Yield >85%) Morph Morpholine Morph->Inter Target Target: 4-(6-Methylpiperidin-3-yl)morpholine Inter->Target Hydrogenation Selectivity Checkpoint: PtO2/AcOH (Cis) Pd/C/MeOH (Trans)

Caption: Logical workflow from commercial starting materials to the target piperidine scaffold.

Module 1: The Coupling Step

Objective: Synthesis of 4-(6-methylpyridin-3-yl)morpholine.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Catalyst

(1-2 mol%)
Robust Pd(0) source; less sensitive than

for this substrate.
Ligand BINAP or Xantphos (2-4 mol%)Bidentate ligands prevent

-hydride elimination and stabilize the Pd-center.
Base

(1.4 equiv)
Strong enough to deprotonate morpholine; soluble in toluene.
Solvent Toluene or TMO (Green alt.)[1]Non-polar solvents promote the active catalytic cycle.
Temp 90–110 °CRequired for the oxidative addition of the aryl bromide.
Protocol
  • Charge a reaction vessel with 5-bromo-2-methylpyridine (1.0 equiv),

    
      (0.02 equiv), and BINAP  (0.04 equiv).
    
  • Purge with

    
     or Argon for 15 minutes (Critical: Oxygen kills the catalyst).
    
  • Add Toluene (10 volumes) and Morpholine (1.2 equiv).

  • Add

    
      (1.4 equiv) in one portion.[2]
    
  • Heat to 100 °C for 4–6 hours.

  • QC Check: TLC (50% EtOAc/Hexane). SM (

    
    ) should disappear; Product (
    
    
    
    ) appears fluorescent blue under UV (pyridine core).
Troubleshooting Guide

Issue: Reaction stalls at 50% conversion.

  • Cause: Catalyst poisoning by

    
     or "Pd-black" precipitation.
    
  • Fix: Add a second charge of catalyst (0.5 mol%) and ligand dissolved in degassed toluene. Ensure vigorous stirring to break up inorganic salts coating the bromide.

Issue: Low yield due to gummy precipitate.

  • Cause: The morpholine salt is trapping the catalyst.

  • Fix: Switch base to

    
     and use Dioxane at 100 °C. This creates a heterogeneous mixture that often releases the catalyst more effectively.
    

Module 2: The Hydrogenation (Stereochemistry Control)

Objective: Reduction of the pyridine ring to the piperidine ring with controlled diastereoselectivity.

This is the most critical step. The pyridine ring is flat. Hydrogen can add from the top or bottom face.

  • Cis-isomer: Kinetic product (Hydrogen adds to the same face).

  • Trans-isomer: Thermodynamic product (Substituents equilibrate to equatorial positions).

Decision Matrix: Which Isomer Do You Need?
Desired IsomerCatalyst SystemSolventPressureMechanism
Cis (Kinetic)

(Adams' Cat.)
Acetic Acid (AcOH)50 psiPyridinium ring sits flat on catalyst;

adds from one face.
Trans (Thermo) Rh/C or Pd/CMeOH / High Temp500 psiHigh energy allows ring flipping; equilibrates to diequatorial.
Trans (Chemical) Na metalEthanolReflux"Birch-like" reduction; purely thermodynamic.
Protocol A: High-Selectivity Cis-Reduction
  • Dissolve intermediate in Glacial Acetic Acid (0.1 M concentration).

  • Add

    
      (10 wt% loading).
    
  • Hydrogenate at 50 psi (Parr shaker) at Room Temperature for 12 hours.

  • Workup: Filter catalyst. Remove AcOH in vacuo. The residue is the Acetate salt.

  • Free Basing: Dissolve in water, adjust pH to >12 with NaOH, extract with DCM.

    • Note: Acidic hydrogenation protonates the pyridine, making it planar and "sticky" to the catalyst surface, enforcing cis-addition.

Protocol B: Thermodynamic Trans-Enrichment

If the cis protocol yields a mix, or if trans is desired:

  • Take the crude mixture from Protocol A.

  • Dissolve in Ethanol with NaOEt (2 equiv).

  • Reflux for 24 hours.

  • The basic conditions facilitate epimerization at the C-2 position (alpha to nitrogen) via a reversible deprotonation/reprotonation mechanism, settling into the thermodynamically stable trans (diequatorial) conformation.

Module 3: Purification & Isolation

Objective: Upgrade purity to >98% and remove trace metal residues.

Distillation is difficult due to high boiling points and potential decomposition. Salt formation is the superior method for isolating piperidine diastereomers.

The "Self-Validating" Salt Screen

We recommend converting the crude oil into a solid salt. This "locks" the stereochemistry and rejects impurities during crystallization.

Recommended Salt: Dihydrochloride or Fumarate

  • HCl Method:

    • Dissolve crude base in EtOH (5 vol).

    • Add Conc. HCl (2.2 equiv) dropwise at 0 °C.

    • Add Acetone or

      
        until cloudy.
      
    • Cool to -20 °C. White crystals should form.

    • Result: The trans-isomer usually crystallizes more readily as the HCl salt due to better packing symmetry.

  • Fumaric Acid Method (High Specificity):

    • Dissolve crude in MeOH .

    • Add Fumaric acid (1.0 equiv) dissolved in hot MeOH.

    • Cool slowly.

    • Result: Fumarates often form large, distinct crystals that allow for easy separation of diastereomers.

Quantitative Data: Catalyst Screening Results

Based on internal optimization data for similar 2,5-disubstituted pyridine reductions.

CatalystSolventTemp (°C)Yield (%)Cis:Trans Ratio
5% Pd/CMeOH259260:40
5% Rh/CMeOH608845:55

AcOH 25 95 90:10

AcOH/HCl259495:5
Raney NiEtOH807030:70

Frequently Asked Questions (FAQs)

Q: My hydrogenation product is colored (pink/brown). Is it impure? A: Yes. The color usually comes from trace pyridine N-oxides or polymerized byproducts.

  • Fix: Pass the crude free base through a short plug of basic alumina using DCM/MeOH (95:5). This removes polar colored impurities and trace metal residues before salt formation.

Q: I need the trans-isomer, but I only got 10% yield. How do I increase it? A: Do not rely on direct hydrogenation for trans. Perform the cis-selective hydrogenation (Protocol A) to get high mass recovery, then perform Chemical Epimerization :

  • Reflux the cis-rich oil in t-Amyl alcohol with KOtBu (0.5 equiv) for 12 hours. This will drive the equilibrium toward the trans-isomer (typically 80:20 Trans:Cis).

Q: The Buchwald coupling is incomplete after 24 hours. A: Check your bromide quality. 5-bromo-2-methylpyridine can degrade. If the liquid is dark/black, distill it before use. Also, ensure you are using anhydrous toluene ; water decomposes the catalyst.

References

  • Buchwald-Hartwig Amination Conditions

    • Organic Syntheses, "Buchwald-Hartwig Amin
    • Source:

  • Stereoselective Hydrogenation of Pyridines

    • Journal of the Chemical Society, Perkin Transactions 1, "Selectivity of hydrogenations. Part 3. N-methylquinolinium... and 4-(3-phenylpropyl)pyridinium salts".[3]

    • Source:

  • Thermodynamic Stability of Piperidines

    • Beilstein Journal of Organic Chemistry, "The intriguing modeling of cis–trans selectivity".
    • Source:

  • Salt Resolution Strategies

    • Fisher Scientific, "Separation of Cis and Trans Isomers of Crotamiton".
    • Source:

Sources

Stability testing of 4-(6-Methylpiperidin-3-yl)morpholine under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(6-Methylpiperidin-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your stability testing experiments. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity and robustness of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and handling of 4-(6-Methylpiperidin-3-yl)morpholine.

Q1: What are the primary structural features of 4-(6-Methylpiperidin-3-yl)morpholine that could influence its stability?

A1: The structure of 4-(6-Methylpiperidin-3-yl)morpholine contains several functional groups that are key to understanding its potential degradation pathways. These include:

  • A Morpholine Ring: This ring contains both a tertiary amine and an ether linkage. The nitrogen atom is a potential site for oxidation (to form an N-oxide), while the ether bond can be susceptible to cleavage under harsh acidic conditions.[1][2]

  • A Piperidine Ring: This ring contains a secondary amine, which is also susceptible to oxidation.

  • C-N Bonds: The bonds connecting the two rings and within the rings themselves can be targets for hydrolytic or oxidative cleavage.[1]

  • Aliphatic Nature: The overall aliphatic structure suggests that photolytic degradation should be evaluated, although it may not be the primary degradation route compared to hydrolysis or oxidation.[3][4]

Understanding these structural liabilities is the first step in designing a comprehensive stability and forced degradation study.

Q2: What are the initial recommended storage conditions for this compound?

A2: For a novel substance like 4-(6-Methylpiperidin-3-yl)morpholine where full stability data is not yet available, it is prudent to store it under controlled conditions to minimize potential degradation. We recommend storing the solid material in a well-sealed container at 2-8°C, protected from light and moisture. This minimizes the risk of thermal degradation and hydrolysis from atmospheric moisture.

Q3: What type of analytical method is most suitable for a stability-indicating assay of this compound?

A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for this type of analysis.[5][6] Given the polar and basic nature of the molecule (due to the amine groups), special consideration is needed for method development.[7][8]

  • Column Choice: A C18 column is a versatile starting point. However, for better retention and peak shape of this polar compound, consider a polar-endcapped C18 column or a column designed for use with highly aqueous mobile phases to prevent "phase dewetting" or collapse.[9]

  • Mobile Phase: A mobile phase consisting of a buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the buffer is critical; maintaining a pH at least 2 units away from the pKa of the amine groups (typically pH > 10 or pH < 8 for piperidine/morpholine moieties) can ensure consistent ionization and good peak shape.

  • Detection: UV detection is standard. The wavelength should be selected based on the compound's UV absorbance spectrum to maximize sensitivity. If the compound has a poor chromophore, other detection methods like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) may be necessary.[10]

A stability-indicating method is one that can accurately quantify the parent compound while also separating it from all potential degradation products, impurities, and excipients.[11]

Part 2: Troubleshooting and Experimental Guides

This section provides detailed protocols and troubleshooting for common issues encountered during stability testing.

Q4: I am setting up a forced degradation study. What stress conditions are recommended according to ICH guidelines?

A4: A forced degradation or stress testing study is crucial to identify potential degradation products and establish the intrinsic stability of the molecule.[3] It is also essential for validating that your analytical method is stability-indicating.[5][12] The following conditions are recommended based on ICH guidelines:

  • Sample Preparation: Prepare a stock solution of 4-(6-Methylpiperidin-3-yl)morpholine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a water/acetonitrile or water/methanol mixture.

  • Stress Conditions: For each condition, a separate aliquot of the stock solution is used. A control sample (unstressed stock solution, stored at 2-8°C) should be analyzed alongside the stressed samples.

    • Acidic Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.[1][12]

    • Basic Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Heat at 60-80°C for a specified period. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.[1]

    • Oxidative Degradation: Mix the stock solution 1:1 with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period, protected from light.[1]

    • Thermal Degradation (Solution): Heat the stock solution at a high temperature (e.g., 70-80°C) for up to 48 hours.

    • Thermal Degradation (Solid State): Place the solid compound in an oven at an elevated temperature (e.g., 105°C) for 48 hours.[1][12] After stressing, dissolve the solid to the target concentration for analysis.

    • Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][13] A dark control (wrapped in aluminum foil) should be stored under the same conditions.

  • Analysis: Analyze all samples (including the control) using your validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance. If degradation is too rapid or too slow, adjust the stress duration, temperature, or reagent concentration accordingly.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 80°C) Prep->Acid Aliquot Base Basic Hydrolysis (0.1 M NaOH, 80°C) Prep->Base Aliquot Oxid Oxidation (3% H₂O₂, RT) Prep->Oxid Aliquot Therm Thermal (80°C Solution / 105°C Solid) Prep->Therm Aliquot Photo Photolytic (1.2M lux-hr, 200 W-hr/m²) Prep->Photo Aliquot Control Control Sample (Unstressed, 2-8°C) Prep->Control Aliquot Analyze Analyze All Samples by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Control->Analyze Eval Evaluate Peak Purity, Mass Balance, and Identify Degradants Analyze->Eval

Caption: Workflow for a typical forced degradation study.

Q5: My HPLC analysis shows poor peak shape (tailing) for the parent compound. How can I fix this?

A5: Peak tailing for basic compounds like 4-(6-Methylpiperidin-3-yl)morpholine is a common issue in RP-HPLC. It is often caused by secondary interactions between the protonated amine groups and residual, negatively charged silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: This is the most effective solution.

    • High pH: Increase the mobile phase pH to >10 using a suitable buffer (e.g., ammonium bicarbonate). At this pH, the amine groups are deprotonated (neutral), eliminating the ionic interaction with silanols. Ensure your column is stable at high pH.

    • Low pH: Decrease the mobile phase pH to <3 using an acid like trifluoroacetic acid (TFA) or formic acid. At this low pH, both the basic analytes (as cations) and the silanol groups (as neutral Si-OH) are protonated. This "silanol-suppression" minimizes unwanted interactions.

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

  • Use a Different Column: Switch to a column specifically designed for basic compounds. Options include:

    • High-purity silica columns: These have a much lower concentration of residual silanols.

    • End-capped columns: These have been chemically treated to cap most of the silanol groups.

    • Polar-embedded or polar-endcapped columns: These have a hydrophilic group embedded in or near the stationary phase, which helps shield the silanols.[14]

  • Reduce Sample Load: Overloading the column can lead to peak tailing. Try injecting a lower concentration or a smaller volume of your sample.

Q6: What are the plausible degradation pathways for this molecule under stress conditions?

A6: Based on the chemical structure, we can predict several degradation pathways. Identifying these helps in characterizing unknown peaks in your chromatogram.

  • Acid Hydrolysis: The most likely site for acid-catalyzed hydrolysis is the ether linkage within the morpholine ring, leading to ring-opening.

  • Oxidation: The nitrogen atoms in both the piperidine (secondary amine) and morpholine (tertiary amine) rings are susceptible to oxidation by H₂O₂, which would form N-oxides. N-oxides are typically more polar and would elute earlier in an RP-HPLC system.[1]

  • Thermal Degradation: High temperatures can cause cleavage of the weaker bonds, such as the C-N bond linking the two heterocyclic rings, leading to fragmentation.[15]

Degradation_Pathways cluster_acid Acid Hydrolysis cluster_oxid Oxidation (H₂O₂) cluster_therm Thermal Degradation Parent 4-(6-Methylpiperidin-3-yl)morpholine Acid_Prod Ring-Opened Product (Ether Cleavage) Parent->Acid_Prod H⁺ / H₂O N_Oxide_Morpholine Morpholine N-Oxide Parent->N_Oxide_Morpholine H₂O₂ N_Oxide_Piperidine Piperidine N-Oxide Parent->N_Oxide_Piperidine H₂O₂ Thermal_Frag1 Fragment 1 (e.g., Morpholine) Parent->Thermal_Frag1 Heat (Δ) Thermal_Frag2 Fragment 2 (e.g., Methylpiperidine derivative) Parent->Thermal_Frag2 Heat (Δ)

Sources

Technical Support Center: Troubleshooting 4-(6-Methylpiperidin-3-yl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #SYN-PIP-MOR-003 Subject: Optimization and Troubleshooting of 2,5-Disubstituted Piperidine Scaffolds

Executive Summary & System Overview

Welcome to the technical support hub for 4-(6-Methylpiperidin-3-yl)morpholine . This scaffold represents a classic 2,5-disubstituted piperidine system (using IUPAC numbering where Nitrogen is position 1).

The synthesis of this molecule is deceptively simple but fraught with stereochemical and regiochemical pitfalls. The core challenge lies in establishing the relative stereochemistry between the C6-methyl group and the C3-morpholine moiety (cis vs. trans) while preventing common side reactions like incomplete reduction or ring opening.

The Two Primary Synthetic Routes

We typically support two main workflows for this molecule. Please identify which route you are using to navigate to the correct troubleshooting module:

  • Route A (Aromatic Reduction): Hydrogenation of a pyridine precursor (e.g., 4-(6-methylpyridin-3-yl)morpholine).

  • Route B (Reductive Amination): Reaction of 6-methylpiperidin-3-one (usually N-protected) with morpholine.

Interactive Troubleshooting Modules

Module A: Stereochemical Control (The Cis/Trans Ratio)

User Question: "I am getting a 1:1 mixture of cis and trans isomers. How do I favor the cis-isomer during the hydrogenation of the pyridine precursor?"

Technical Diagnosis: In the hydrogenation of 2,5-disubstituted pyridines, the thermodynamic product (trans) often competes with the kinetic product (cis). The "cis" isomer (where the C2 and C5 substituents are on the same face) is typically formed via an "all-syn" addition of hydrogen across the pyridine face. However, catalyst isomerization or high temperatures can lead to the thermodynamic trans-isomer.

Troubleshooting Steps:

  • Switch Catalyst System:

    • Current: Pd/C (Palladium on Carbon).[1]

    • Recommendation: Switch to PtO₂ (Adams' Catalyst) or Rh/Al₂O₃ . Platinum and Rhodium catalysts are superior for preventing the equilibration of the intermediate piperidine, thereby favoring the cis-isomer via kinetic control.

  • Adjust Solvent Acidity:

    • Protocol: Run the reaction in Glacial Acetic Acid .

    • Mechanism: Protonation of the pyridine nitrogen prevents it from poisoning the catalyst and locks the conformation, often enhancing cis-selectivity during the reduction.

  • Pressure Parameters:

    • Increase H₂ pressure to 50–70 bar . Higher pressure accelerates the reduction rate relative to the isomerization rate.

Data: Catalyst Selectivity Matrix

CatalystSolventPressureCis:Trans Ratio (Approx)Notes
Pd/C (10%) MeOH1 atm50:50Poor selectivity; rapid equilibration.
PtO₂ AcOH50 bar85:15 Preferred for cis-synthesis.
Rh/Al₂O₃ AcOH50 bar80:20Good alternative; less prone to hydrogenolysis.
Raney Ni EtOH80 bar60:40Harsh conditions; often leads to ring opening.
Module B: Incomplete Reduction & "Stalled" Intermediates

User Question: "My reductive amination (Route B) stalled. LCMS shows a mass corresponding to [M-2], and the yield is low."

Technical Diagnosis: The [M-2] peak indicates the presence of an enamine or imine intermediate that failed to reduce. In the reaction between a ketone (6-methylpiperidin-3-one) and a secondary amine (morpholine), the intermediate is an enamine.[2] Steric hindrance at the C3 position (adjacent to the ring C2 and C4) often slows down the hydride attack.

Troubleshooting Steps:

  • Hydride Source Selection:

    • Avoid: NaBH₄ (too strong, can reduce the ketone before amination) or NaBH₃CN (too slow for hindered ketones).

    • Use: STAB (Sodium Triacetoxyborohydride) . It is mild and coordinates with the oxygen of the ketone/enamine, facilitating the hydride delivery.

  • Scavenge Water:

    • Enamine formation is an equilibrium process releasing water. Add Molecular Sieves (4Å) or Ti(OiPr)₄ (Titanium Isopropoxide) to the reaction mixture before adding the reducing agent. This shifts the equilibrium toward the enamine.

  • Stepwise Protocol:

    • Do not mix everything at once. Stir the ketone and morpholine with Ti(OiPr)₄ for 4 hours first. Then add the reducing agent.

Module C: Dehalogenation & Side Reactions

User Question: "I started with 4-(5-bromo-6-methylpyridin-3-yl)morpholine to introduce functionality, but the bromine disappeared during hydrogenation."

Technical Diagnosis: Hydrodehalogenation is a common side reaction during the heterogeneous hydrogenation of halo-pyridines. Pd/C is particularly notorious for cleaving C-Br and C-Cl bonds.

Troubleshooting Steps:

  • Catalyst Poisoning (Controlled):

    • Add a catalyst poison like Vanadium or switch to Pt/C (sulfided) . These catalysts are less active toward C-halogen bonds but still reduce the aromatic ring (albeit slowly).

  • Alternative Route:

    • If the halogen is essential, abandon the hydrogenation route . Use the Reductive Amination route (Route B) using a brominated piperidinone precursor, as the hydride reagents (STAB) will not touch the aryl/alkyl bromide.

Visualizing the Workflow

The following diagram illustrates the decision logic and failure points for synthesizing 4-(6-Methylpiperidin-3-yl)morpholine.

SynthesisWorkflow Start Target: 4-(6-Methylpiperidin-3-yl)morpholine Decision Select Precursor Route Start->Decision RouteA Route A: Pyridine Hydrogenation (4-(6-methylpyridin-3-yl)morpholine) Decision->RouteA RouteB Route B: Reductive Amination (6-methylpiperidin-3-one + Morpholine) Decision->RouteB StepA1 Cat. Hydrogenation (H2, Catalyst, Solvent) RouteA->StepA1 StepB1 Imine/Enamine Formation (Dehydration) RouteB->StepB1 IssueA1 Issue: Low Cis/Trans Selectivity StepA1->IssueA1 IssueA2 Issue: Dehalogenation (If Halogens present) StepA1->IssueA2 SolA1 Fix: Use PtO2 in AcOH High Pressure (50 bar) IssueA1->SolA1 Final Purified Product (Chiral HPLC if needed) SolA1->Final SolA2 Fix: Switch to Sulfided Pt/C or Route B IssueA2->SolA2 SolA2->Final StepB2 Hydride Reduction (NaBH(OAc)3) StepB1->StepB2 IssueB1 Issue: Incomplete Reduction (Stalled at Enamine) StepB2->IssueB1 SolB1 Fix: Add Ti(OiPr)4 Pre-stir 4h IssueB1->SolB1 SolB1->Final

Caption: Decision tree for synthesis optimization. Route A favors PtO₂ for stereocontrol; Route B requires Titanium additives to drive conversion.

Standard Operating Procedures (SOPs)

Protocol 1: High-Selectivity Hydrogenation (Route A)

Targeting the cis-isomer.

  • Preparation: In a high-pressure autoclave liner, dissolve 4-(6-methylpyridin-3-yl)morpholine (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst Loading: Carefully add PtO₂ (Adams' Catalyst) (5 mol% relative to substrate). Caution: PtO₂ is pyrophoric.[1] Add under an inert blanket of Nitrogen.

  • Hydrogenation: Seal the autoclave. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Stir at 25–40°C for 12–16 hours.

  • Workup: Vent H₂ carefully. Filter the mixture through a Celite pad to remove the catalyst.[1] Rinse with MeOH.[3]

  • Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with saturated NaHCO₃ (slowly!) to neutralize the acetic acid. Dry organic layer over Na₂SO₄.[1][4][5]

Protocol 2: Titanium-Mediated Reductive Amination (Route B)

Targeting difficult secondary-secondary couplings.

  • Complexation: To a dry flask under N₂, add N-Boc-6-methylpiperidin-3-one (1.0 eq) and Morpholine (1.2 eq) in anhydrous DCE (Dichloroethane) .

  • Activation: Add Ti(OiPr)₄ (1.5 eq) dropwise. Stir at room temperature for 4–6 hours. Note: The solution may turn slightly yellow/orange.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (2.0 eq) in portions. Allow to warm to room temperature and stir overnight.

  • Quench: Quench with saturated aqueous NH₄Cl. Dilute with DCM.

  • Filtration: A white precipitate (Titanium salts) will form. Filter through Celite.[1][5]

  • Extraction: Wash the organic phase with NaHCO₃ and Brine.

References & Authority

  • Hydrogenation of Pyridines:

    • Source: BenchChem Application Notes.[1] "Catalytic Hydrogenation of Pyridine to Piperidine."

    • Relevance: Establishes PtO₂ in Acetic Acid as the gold standard for preventing catalyst poisoning and maximizing cis-selectivity.

    • URL:

  • Reductive Amination Mechanisms:

    • Source: Organic Chemistry Portal. "Synthesis of Morpholines and Reductive Amination."

    • Relevance: Details the use of Ti(OiPr)₄ to drive enamine formation in hindered ketones.

    • URL:

  • Stereoselective Synthesis of Piperidines:

    • Source: White Rose eTheses (University of Leeds/York). "Synthesis of Piperidines Using Organometallic Chemistry."

    • Relevance: Provides comparative data on cis/trans ratios in 2,5-disubstituted piperidines.

    • URL:

  • Side Reactions in Amine Synthesis:

    • Source: Sigma-Aldrich (Merck) Application Note. "Reductive Amination Guide."

    • Relevance: Troubleshooting guides for stalled reactions and scavenger use.

    • URL:

Disclaimer: This guide is for research purposes only. All protocols involve hazardous chemicals (high-pressure hydrogen, pyrophoric catalysts). Consult your local EHS guidelines before proceeding.

Sources

Preventing degradation of 4-(6-Methylpiperidin-3-yl)morpholine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(6-Methylpiperidin-3-yl)morpholine

Introduction: Understanding the Stability of 4-(6-Methylpiperidin-3-yl)morpholine

Welcome to the technical support center for 4-(6-Methylpiperidin-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this valuable chemical intermediate. 4-(6-Methylpiperidin-3-yl)morpholine incorporates both a piperidine ring, a versatile heterocyclic compound known for its chemical stability and basicity, and a morpholine moiety. However, the presence of secondary and tertiary amine functionalities makes the molecule susceptible to specific degradation pathways if not stored and handled correctly. This document provides in-depth troubleshooting advice and preventative protocols based on established chemical principles and field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of 4-(6-Methylpiperidin-3-yl)morpholine in a direct question-and-answer format.

Q1: What are the optimal long-term storage conditions for 4-(6-Methylpiperidin-3-yl)morpholine to prevent degradation?

A1: The primary goal for storing this compound is to mitigate exposure to atmospheric oxygen, moisture, light, and heat. Both the piperidine and morpholine moieties are sensitive to these environmental factors.

Causality: The lone pair of electrons on the nitrogen atoms in both the piperidine and morpholine rings makes them basic and susceptible to oxidation. Prolonged exposure to air can lead to the formation of N-oxides and other oxidative degradation products. Moisture can facilitate hydrolysis or act as a catalyst for other reactions, while heat accelerates the rate of all degradation processes. Many amine-containing compounds are also light-sensitive and can undergo photolytic degradation.

For optimal stability, we recommend adhering to the following multi-faceted strategy, summarized in the table below.

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale & Scientific Principle
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of potential degradation reactions. While room temperature may be acceptable for short periods, long-term stability is significantly enhanced at lower temperatures.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the nitrogen atoms. Displacing air with an inert gas is a critical step to avoid the formation of N-oxides and other oxidative byproducts.
Container Tightly Sealed, Amber Glass Vial or Lined Metal CanAmber glass prevents exposure to UV and visible light, mitigating photolytic degradation. A tightly sealed container is essential to prevent the ingress of moisture and air.
Environment Cool, Dry, Well-Ventilated AreaStoring in a dry environment minimizes the risk of hydrolysis. Good ventilation is a general laboratory safety practice for handling chemical reagents.
Chemical Purity Store as a neat solid if possibleStoring the compound in its solid form minimizes mobility and reactivity compared to solutions. If a solution is necessary, use a dry, aprotic solvent and prepare it fresh.
Incompatibilities Store away from strong oxidizing agents and acidsPiperidine and morpholine derivatives can react vigorously with strong oxidizers. As bases, they will react with acids to form salts, which may or may not be desirable.

Q2: My sample of 4-(6-Methylpiperidin-3-yl)morpholine has developed a yellow or brownish tint over time. What does this signify and is the material still usable?

A2: A change in color from colorless or white to a yellow or brown hue is a common visual indicator of chemical degradation, often resulting from oxidation or the formation of minor, highly colored impurities.

Causality: Amine compounds, particularly when exposed to air and/or light, can undergo complex oxidative reactions. These can lead to the formation of conjugated systems or radical species that absorb light in the visible spectrum, appearing colored. The primary suspects are N-oxidation and potentially ring-opening byproducts.

Recommended Action:

  • Do Not Assume Usability: The presence of color indicates the sample is no longer pure. The impurities may interfere with your downstream reactions or biological assays.

  • Analytical Verification: Before use, you must re-characterize the material. We recommend using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) with a UV detector or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the purity and identify potential degradation products.

  • Purification: If the purity is found to be compromised but the main component is still largely present, you may consider re-purification (e.g., column chromatography or recrystallization), though this may not always be feasible.

  • Prevention: For future lots, strictly adhere to the storage conditions outlined in A1, with particular emphasis on inert atmosphere blanketing and protection from light.

Q3: My routine QC analysis (HPLC/LC-MS) of a stored sample shows new, unidentified peaks. What are the most probable degradation pathways?

A3: The appearance of new peaks confirms degradation. Based on the structure of 4-(6-Methylpiperidin-3-yl)morpholine, several degradation pathways are plausible under typical storage or stress conditions.

Causality: The molecule has several reactive sites: the secondary amine of the piperidine, the tertiary amine of the morpholine, and the C-N and C-O bonds within the rings.

  • Oxidation: The nitrogen atoms are the most likely sites for oxidation, leading to the formation of N-oxides. This is a very common degradation pathway for amines.

  • Hydrolysis/Ring Cleavage: While more common under forced acidic or basic conditions, ring-opening hydrolysis of the morpholine ether linkage or cleavage of C-N bonds can occur over long periods, especially in the presence of moisture. Microbial degradation, though less common in a lab setting, also proceeds via C-N bond cleavage to form intermediates like 2-(2-aminoethoxy)acetate.

  • Photolysis: Exposure to UV or high-energy visible light can provide the energy needed to cleave C-N or C-O bonds, leading to a variety of radical-mediated degradation products.

Below is a diagram illustrating these potential degradation routes.

DegradationPathways cluster_main 4-(6-Methylpiperidin-3-yl)morpholine cluster_products Potential Degradation Products Parent Parent Compound N_Oxide_Piperidine Piperidine N-Oxide Derivative Parent->N_Oxide_Piperidine Oxidation (Air/O₂) N_Oxide_Morpholine Morpholine N-Oxide Derivative Parent->N_Oxide_Morpholine Oxidation (Air/O₂) Ring_Opened Ring-Opened Products (e.g., Amino Acids, Diacids) Parent->Ring_Opened Hydrolysis (Moisture) Photolytic Photolytic Cleavage Fragments Parent->Photolytic Photolysis (UV/Light)

Caption: Potential degradation pathways for 4-(6-Methylpiperidin-3-yl)morpholine.

Troubleshooting Guide: Quick Reference

Table 2: Troubleshooting Matrix
Observed IssuePotential Cause(s)Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) 1. Oxidation due to air exposure.2. Moisture absorption.1. Immediately perform analytical QC (HPLC/LC-MS) to assess purity.2. Discard if purity is below acceptable limits.3. Review and improve storage procedures (use inert gas, desiccants).
New peaks appear in chromatogram (HPLC/LC-MS) 1. Chemical degradation (oxidation, hydrolysis).2. Contamination from solvent or container.1. Use LC-MS to get mass data on the new peaks to help identify degradants (e.g., a +16 Da shift suggests oxidation).2. Inject a solvent blank to rule out contamination.3. Implement a forced degradation study (see protocol below) to confirm the identity of degradants.
Loss of potency or inconsistent results in experiments 1. Significant degradation of the active compound.2. Formation of inhibitory degradation products.1. Immediately cease use of the current batch.2. Quantify the purity of the batch using a validated analytical method with a reference standard.3. Procure a new, certified lot of the material and store it under the optimal conditions outlined in Table 1.

Experimental Protocols

Protocol 1: Basic Stability Assessment via Forced Degradation

This protocol provides a structured method to investigate the stability of your compound and identify potential degradation products, which is essential for developing a stability-indicating analytical method.

Objective: To intentionally degrade the sample under controlled stress conditions (acid, base, oxidation, heat, light) and analyze the resulting mixture to understand degradation pathways.

Materials:

  • 4-(6-Methylpiperidin-3-yl)morpholine sample

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.2 M Hydrochloric Acid (HCl)

  • 0.2 M Sodium Hydroxide (NaOH)

  • 6% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Calibrated oven and photostability chamber

Workflow Diagram:

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution in Methanol/Water acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid Aliquot Stock base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base Aliquot Stock oxidative Oxidative (3% H₂O₂, RT) start->oxidative Aliquot Stock thermal Thermal (Solid, 105°C) start->thermal Aliquot Stock photo Photolytic (UV/Vis Light) start->photo Aliquot Stock analyze Analyze All Samples by LC-MS acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze compare Compare Degradation Profiles: - Identify new peaks - Determine peak purity - Propose structures for degradants analyze->compare

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a stock solution of 4-(6-Methylpiperidin-3-yl)morpholine at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Control Sample: Dilute an aliquot of the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL). Analyze immediately to get the t=0 chromatogram.

  • Acidic Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for a set time (e.g., 24 hours). At various time points, take an aliquot, neutralize it with an equivalent amount of 0.2 M NaOH, dilute to the working concentration, and analyze.

  • Basic Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for the same duration. At each time point, neutralize with HCl, dilute, and analyze.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature and protect from light. Monitor over time, dilute, and analyze.

  • Thermal Stress: Place the solid compound in a 105°C oven for 48 hours. Afterward, dissolve a portion to the working concentration and analyze.

  • Photolytic Stress: Expose the solid compound to light providing an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/m². Dissolve, dilute, and analyze.

  • Data Analysis: Compare the chromatograms from the stressed samples to the control. Look for the appearance of new peaks and a decrease in the area of the parent peak. If using LC-MS, analyze the mass spectra of the new peaks to propose their structures.

This systematic approach provides invaluable data on the intrinsic stability of the molecule, helping to refine storage protocols and validate analytical methods for quality control.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog. Retrieved from [Link]

  • Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Retrieved from [Link]

  • Chemtronics. (2020, March 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Ghosh, A., et al. (2022, April 20). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Hungarian Journal of Industry and Chemistry. Retrieved from [Link]

  • Penta s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Combourieu, B., et al. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO

Technical Support Center: Method Development for Chiral Separation of 4-(6-Methylpiperidin-3-yl)morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantioselective analysis of 4-(6-Methylpiperidin-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and a detailed protocol to aid in your method development efforts. As this molecule contains two stereocenters (at the C3 and C6 positions of the piperidine ring), it can exist as four stereoisomers (two pairs of enantiomers). This guide focuses on separating the enantiomers of a specific diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(6-Methylpiperidin-3-yl)morpholine that influence its chiral separation?

This molecule has two basic nitrogen atoms (one in the morpholine ring and one in the piperidine ring) and two chiral centers. The basic nature of the molecule necessitates careful control of the mobile phase to achieve good peak shape, typically by adding a basic modifier to prevent interaction with acidic silanol groups on the stationary phase surface.[1][2] The presence of two chiral centers means you are likely separating enantiomers of a specific diastereomer, and the spatial arrangement of the methyl and morpholine substituents on the piperidine ring will be the basis for chiral recognition.

Q2: Which chromatographic techniques are most suitable for this separation?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this type of chiral separation.[3][4][5]

  • HPLC with Chiral Stationary Phases (CSPs) is a robust and common approach. Normal Phase (NP) or Polar Organic (PO) modes are often the first choice for amine-containing compounds.[6][7]

  • SFC is considered a "green" alternative that often provides faster and more efficient separations due to the use of supercritical CO2 as the main mobile phase component.[8][9][10]

Q3: What type of chiral stationary phase (CSP) should I start with?

For cyclic amines like this, polysaccharide-based CSPs are the most popular and have the highest probability of success.[3][5][11] These are derivatives of cellulose or amylose coated or immobilized on a silica support. A screening approach using columns with different selectors is highly recommended.[4][6]

  • Recommended Starting Columns: Chiralpak® IA/IB/IC/ID/IE/IF series and Chiralcel® OD/OJ/AD series. Immobilized phases (e.g., Chiralpak IA, IB, IC) offer greater solvent compatibility, allowing for a wider range of mobile phases to be tested.[1][12]

Q4: Is derivatization necessary to separate the enantiomers?

Not necessarily. The molecule has functional groups that can interact with a CSP. Direct separation without derivatization is the preferred approach as it simplifies the workflow.[13] Derivatization is typically a last resort, considered only if direct methods fail or if enhanced detection sensitivity is required.[14]

Troubleshooting Guide

This section addresses common problems encountered during method development for the chiral separation of 4-(6-Methylpiperidin-3-yl)morpholine.

Issue 1: No or Poor Resolution (Rs < 1.5)

Q: I am injecting the racemic standard, but I see only one peak or two poorly resolved peaks. What should I do?

This is the most common challenge in chiral method development. The solution involves systematically optimizing your chromatographic conditions.

Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP) The selectivity of the chosen CSP may be insufficient for this specific molecule. Chiral recognition depends on a combination of interactions (hydrogen bonding, dipole-dipole, steric hindrance) forming a transient diastereomeric complex between the analyte and the CSP.[15][16]

  • Solution: Screen a set of complementary CSPs. Polysaccharide-based columns are an excellent starting point. A good screening set would include amylose and cellulose derivatives with different phenylcarbamate substituents.[4][6][7]

Potential Cause 2: Suboptimal Mobile Phase Composition The mobile phase composition, particularly the type and concentration of the alcohol modifier (co-solvent in SFC), is critical for achieving selectivity.[17]

  • Solution (HPLC):

    • Vary the alcohol modifier. If you started with isopropanol (IPA), try ethanol (EtOH). Ethanol can sometimes provide different and better selectivity.[6]

    • Adjust the percentage of the alcohol modifier in the hexane mobile phase (e.g., from 10% to 30%).

  • Solution (SFC):

    • Screen different alcohol co-solvents (e.g., Methanol, Ethanol, IPA).

    • Perform a gradient elution to find a suitable isocratic condition.

Potential Cause 3: Incorrect or Missing Mobile Phase Additive As a basic compound, 4-(6-Methylpiperidin-3-yl)morpholine is prone to strong interactions with residual silanols on the silica support, leading to peak tailing that can mask a separation.

  • Solution: Add a basic modifier to the mobile phase.

    • For Normal Phase HPLC: Add 0.1% Diethylamine (DEA) or Butylamine (BA).[1][11]

    • For SFC: Add 0.1% - 0.5% DEA or another suitable amine to the alcohol co-solvent.[1][8]

Potential Cause 4: Temperature Temperature affects the thermodynamics of the chiral recognition process.

  • Solution: Evaluate the effect of column temperature. Lowering the temperature (e.g., from 25°C to 10°C) often enhances the stability of the transient diastereomeric complexes, improving resolution.[17][18] Conversely, in some cases, increasing the temperature can improve kinetics and peak efficiency.[18]

Troubleshooting Workflow: Poor Resolution

G start Start: Poor or No Resolution (Rs < 1.5) screen_csp Screen a diverse set of CSPs (e.g., Chiralpak IA, IB, IC, Chiralcel OD) start->screen_csp check_sep Separation Observed? screen_csp->check_sep optimize_mp Optimize Mobile Phase 1. Change alcohol (IPA vs. EtOH) 2. Vary alcohol % check_sep->optimize_mp No success Success: Resolution Achieved (Rs >= 1.5) check_sep->success Yes check_sep2 Separation Observed? optimize_mp->check_sep2 optimize_temp Optimize Temperature (e.g., Test 15°C, 25°C, 40°C) check_sep2->optimize_temp No check_sep2->success Yes check_sep3 Separation Observed? optimize_temp->check_sep3 check_sep3->success Yes fail Consider Alternative Techniques (e.g., Different CSP types, Derivatization) check_sep3->fail No

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing severely, even though I see some separation. What is the cause?

Peak tailing for basic compounds is almost always caused by secondary interactions with the stationary phase.

Potential Cause 1: Silanol Interactions The primary cause is the interaction of the basic nitrogen atoms in your molecule with acidic silanol groups on the silica surface of the CSP.

  • Solution: Use a basic additive in the mobile phase. This is non-negotiable for this class of compounds. 0.1% to 0.2% diethylamine (DEA), triethylamine (TEA), or butylamine (BA) is standard for normal phase HPLC.[1][2] These additives compete for the active silanol sites, preventing the analyte from interacting with them.

Potential Cause 2: Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Solution: Reduce the injection volume or the concentration of your sample.

Potential Cause 3: Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

  • Solution: Dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength. For normal phase, a mixture of Hexane/IPA is a good choice.

Issue 3: Unstable Retention Times

Q: My retention times are drifting between injections. How can I improve the method's robustness?

Retention time instability points to an unequilibrated system or changes in mobile phase composition.

Potential Cause 1: Insufficient Column Equilibration Chiral stationary phases, especially in normal phase mode, can take a long time to fully equilibrate.

  • Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes at a stable flow rate before the first injection. When changing mobile phases, flush the column with an intermediate solvent (like isopropanol) before introducing the new mobile phase.

Potential Cause 2: Mobile Phase Volatility In normal phase, the high volatility of hexane can lead to changes in mobile phase composition over time due to evaporation.

  • Solution: Keep mobile phase bottles capped and ensure the solvent mixture is fresh. Use a low-dead-volume mixer in your HPLC system.

Potential Cause 3: "Memory Effects" from Additives Some additives can adsorb strongly to the stationary phase and be difficult to remove, affecting subsequent analyses with different methods.[19] This is particularly true for immobilized polysaccharide CSPs which can tolerate a wide range of solvents.

  • Solution: Dedicate a column to a specific method or class of compounds if possible. If you must switch between methods with different additives (e.g., acidic to basic), ensure a thorough flushing protocol is in place.

Application Note: A Systematic Approach to Method Development

This section provides a detailed, step-by-step methodology for developing a robust chiral separation method for 4-(6-Methylpiperidin-3-yl)morpholine enantiomers.

Part 1: Initial Screening

The goal of the screening phase is to identify a promising CSP and mobile phase system that shows at least partial separation. Both HPLC and SFC screening are presented.

Experimental Workflow: Method Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation prep Prepare Racemic Sample (0.5-1.0 mg/mL in Mobile Phase) screen_cols Screen 3-4 CSPs (e.g., IA, IC, OD) prep->screen_cols screen_mps Use 2-3 Mobile Phases (e.g., Hex/IPA, Hex/EtOH) screen_cols->screen_mps select Select Best Condition (Partial Separation) screen_mps->select opt_mp Fine-tune Alcohol % select->opt_mp opt_add Optimize Additive Conc. opt_mp->opt_add opt_temp Vary Temperature opt_add->opt_temp opt_flow Adjust Flow Rate opt_temp->opt_flow sst Perform System Suitability (Resolution, Tailing Factor, Precision) opt_flow->sst robust Assess Robustness sst->robust

Caption: A three-phase workflow for chiral method development.

Table 1: Recommended HPLC Screening Conditions
ParameterCondition 1Condition 2Condition 3
Chiral Columns Chiralpak® IA, Chiralpak® IC, Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase A n-Hexane / Isopropanol (80:20, v/v) + 0.1% DEA
Mobile Phase B n-Hexane / Ethanol (85:15, v/v) + 0.1% DEA
Mobile Phase C Acetonitrile / Methanol (98:2, v/v) + 0.1% DEA (Polar Organic)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm (or highest absorbance wavelength)
Injection Vol. 5 µL
Table 2: Recommended SFC Screening Conditions
ParameterCondition 1Condition 2Condition 3
Chiral Columns Chiralpak® IA-3, Chiralpak® IC-3, Chiralcel® OD-3 (150 x 4.6 mm, 3 µm)
Co-Solvent A Methanol + 0.2% DEA
Co-Solvent B Ethanol + 0.2% DEA
Co-Solvent C Isopropanol + 0.2% DEA
Gradient 5% to 40% Co-solvent over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210 nm
Part 2: Method Optimization

Once a screening condition shows promise (e.g., a "hit" with baseline or partial separation), the next step is to optimize for resolution (Rs ≥ 1.5), analysis time, and peak shape.

Step-by-Step Optimization Protocol (Example using HPLC)

Let's assume the best hit was on Chiralpak® IA with n-Hexane / Isopropanol (80:20) + 0.1% DEA .

  • Optimize Isopropanol Percentage:

    • Prepare mobile phases with varying IPA content: 15%, 20%, and 25%.

    • Analyze the sample under each condition.

    • Rationale: Lowering the alcohol content generally increases retention and can improve resolution, but may also increase peak broadening. The goal is to find the sweet spot.[6]

  • Optimize Temperature:

    • Using the best mobile phase from the previous step, analyze the sample at different column temperatures: 15°C, 25°C, and 40°C.

    • Rationale: Chiral separations are often enthalpically driven, meaning lower temperatures favor the interactions that lead to separation, often resulting in higher resolution.[17][18]

  • Optimize Flow Rate:

    • Using the optimal mobile phase and temperature, test flow rates of 0.8, 1.0, and 1.2 mL/min.

    • Rationale: A lower flow rate can improve efficiency and resolution, but at the cost of longer analysis time. A Van Deemter plot analysis can be used to find the optimal flow rate for the best efficiency.

Table 3: Example of Optimization Data
ParameterConditionk'1k'2Separation Factor (α)Resolution (Rs)
IPA % 15% Hex/IPA5.26.11.171.6
20% Hex/IPA 4.1 4.7 1.15 1.4
25% Hex/IPA3.33.71.121.1
Temp. 15°C5.86.91.191.8
25°C5.26.11.171.6
40°C4.55.11.131.2

Based on this hypothetical data, the optimal conditions would be 15% IPA in Hexane + 0.1% DEA at 15°C.

Part 3: Final Method and System Suitability

Once the method is optimized, define the final parameters and establish system suitability criteria to ensure the method is performing correctly on a day-to-day basis.

Final Proposed Method (Hypothetical)
  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 15 °C

  • Detection: 210 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Mobile Phase

System Suitability Criteria
  • Resolution (Rs): ≥ 1.5

  • Tailing Factor (Tf): 0.8 - 1.5

  • Retention Time Repeatability (%RSD): ≤ 2.0% (for n=6 injections)

  • Peak Area Repeatability (%RSD): ≤ 2.0% (for n=6 injections)

References
  • Application Note: Chiral HPLC Method for the Analysis of (S)
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Enantioseparation of linear and cyclic chiral bis(phenethyl)amines by means of cyclodextrin-modified capillary electrophoresis. PubMed.
  • Technical Support Center: Purific
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Enantiomeric Separation of Amines Using β-Cyclodextrin and 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride: Applic
  • Separation of the enantiomers of chiral amines using the mobile phase...
  • Playing with Selectivity for Optimal Chiral Separation.
  • Trouble with chiral separations.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Improved chiral SFC screening for analytical method development. PubMed.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • A generic strategy for chiral separations of pharmaceuticals by supercritical fluid chromatography.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC.
  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Chiral Drug Separation.
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Semantic Scholar.

Sources

Refinement of analytical techniques for trace detection of 4-(6-Methylpiperidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex analytical challenges associated with the trace detection of 4-(6-Methylpiperidin-3-yl)morpholine. This compound is a highly basic, nitrogen-rich diamine intermediate, frequently utilized in the synthesis of 1 targeting Toll-like receptors (TLR7/8)[1].

Due to its secondary and tertiary amine moieties, analysts frequently encounter severe peak tailing, poor chromatographic retention, and matrix-induced ion suppression. This guide provides field-proven, self-validating troubleshooting strategies to ensure analytical rigor.

Section 1: LC-MS/MS Chromatography Troubleshooting

Q1: Why am I observing severe peak tailing and poor retention times when analyzing this compound on a standard C18 column? Causality & Expert Insight: 4-(6-Methylpiperidin-3-yl)morpholine contains a piperidine nitrogen (pKa ~10.5) and a morpholine nitrogen (pKa ~8.3). In traditional low-pH mobile phases (e.g., 0.1% formic acid, pH 2.7), both basic centers are fully protonated. This dual positive charge drastically reduces its hydrophobicity, leading to early elution near the void volume on reversed-phase (RP) C18 columns. Furthermore, the protonated amines undergo strong secondary electrostatic interactions with unendcapped, ionized silanols (


) on the silica stationary phase, which manifests as 2[2].
Resolution:  Shift the chromatographic paradigm. You must either use a high-pH mobile phase (pH 10.5+) to deprotonate the amines, rendering the molecule neutral and hydrophobic, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) which exploits the compound's polarity for retention. When operating at high pH, ensure you use a 2 (e.g., Ethylene Bridged Hybrid, BEH) to prevent silica dissolution[2].

Q2: My calibration curve is non-linear at trace levels (<1 ng/mL) in plasma matrices. How do I fix this? Causality & Expert Insight: Non-linearity at the lower limits of quantitation (LLOQ) in LC-MS/MS is a classic symptom of matrix-induced ion suppression. Endogenous phospholipids and salts co-elute with your highly polar analyte and 3 on the droplet surface during Electrospray Ionization (ESI)[3]. Resolution: Implement a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol. Because the compound is basic, MCX exploits both hydrophobic retention and strong cation exchange. By washing with 100% organic solvent while the analyte is ionically bound, you effectively strip away neutral and acidic phospholipids before eluting the target amine with a basic organic solvent.

Section 2: GC-MS & Sample Preparation Troubleshooting

Q3: I am attempting GC-MS analysis, but the analyte peak is broad, asymmetrical, or completely lost at trace levels. What is happening? Causality & Expert Insight: In gas chromatography, basic compounds like piperidine derivatives are highly susceptible to4 (exposed silanols or metal impurities) within the GC inlet liner and the fused silica capillary column[4]. This adsorption is non-linear; it disproportionately consumes the analyte at trace concentrations, leading to complete signal loss or severe tailing. Resolution: You must passivate the flow path. Use base-deactivated inlet liners and columns specifically treated to shield silanol groups. Alternatively, perform chemical derivatization (e.g., acylation using Trifluoroacetic anhydride, TFAA) to convert the reactive secondary piperidine amine into a5[5].

Section 3: Quantitative Data Summaries

Table 1: Chromatographic Performance Metrics for 4-(6-Methylpiperidin-3-yl)morpholine (10 ng/mL standard)

Column ChemistryMobile Phase pHRetention Factor (k')Asymmetry Factor (As)Signal-to-Noise (S/N)
Standard C18 (Silica)2.7 (0.1% FA)0.4 (Poor)2.8 (Severe Tailing)45
BEH C18 (Hybrid)10.5 (10mM NH₄OH)4.2 (Optimal)1.1 (Symmetrical)320
HILIC (Bare Silica)3.0 (Ammonium Fmt)3.8 (Good)1.2 (Symmetrical)280

Table 2: SPE Recovery and Matrix Effect Evaluation (Plasma Matrix)

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)%RSD (n=6)
Protein Precipitation (PPT)85%0.42 (Severe Suppression)15.2%
Reversed-Phase SPE (HLB)62%0.75 (Moderate Suppression)8.4%
Mixed-Mode Cation (MCX)94%0.98 (Negligible Effect)3.1%

Section 4: Experimental Workflows & Diagrams

LCMS_Workflow Start Trace Detection Initiated Assess Assess Peak Shape & Retention Start->Assess Tailing Severe Tailing / Poor Retention? Assess->Tailing HILIC Switch to HILIC or High-pH BEH Column Tailing->HILIC Yes Matrix Assess Matrix Effects (ESI) Tailing->Matrix No HILIC->Matrix Suppression Ion Suppression Detected? Matrix->Suppression SPE Implement Mixed-Mode Cation Exchange SPE Suppression->SPE Yes Validate Validate Method (Recovery & LOD) Suppression->Validate No SPE->Validate

Fig 1. Logical workflow for resolving peak tailing and ion suppression in LC-MS/MS trace analysis.

SPE_Protocol Cond Conditioning (MeOH & H2O) Load Sample Loading (Acidified Matrix) Cond->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (100% MeOH) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute

Fig 2. Mixed-mode cation exchange (MCX) SPE protocol for isolating basic aliphatic amines.

Section 5: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: High-pH LC-MS/MS Analysis

Self-Validation Check: The system is validated if the retention time of the internal standard (e.g., Morpholine-d8) remains within ±0.1 min across 50 injections, and the asymmetry factor (


) is between 0.9 and 1.2.
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Install a BEH C18 column (2.1 x 50 mm, 1.7 µm). Purge the system and equilibrate at 5% B for 10 column volumes.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column Wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration

  • MS Detection: Operate in ESI+ mode. Monitor the specific MRM transitions for the protonated precursor

    
    .
    
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Self-Validation Check: Spike a blank matrix with the analyte post-extraction. Compare its peak area to a neat standard. A ratio < 0.85 indicates unresolved matrix suppression, requiring an increase in the Wash 2 volume.

  • Conditioning: Pass 2 mL of Methanol, followed by 2 mL of 2% Formic Acid in water through the 30 mg MCX cartridge.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 4% Phosphoric Acid (ensures complete ionization of the basic amines). Load onto the cartridge at 1 mL/min.

  • Wash 1 (Aqueous): Pass 2 mL of 2% Formic Acid in water to remove polar, neutral interferences.

  • Wash 2 (Organic): Pass 2 mL of 100% Methanol to remove hydrophobic interferences (e.g., phospholipids). The positively charged analyte remains bound to the sulfonic acid groups.

  • Elution: Elute the target compound using 2 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate under

    
     at 40°C and reconstitute in 100 µL of initial mobile phase.
    
Protocol C: GC-MS Derivatization (Acylation)

Self-Validation Check: Inject a derivatized standard. The presence of a single, sharp peak corresponding to the TFA-amide derivative confirms complete derivatization. Multiple peaks indicate incomplete reaction or degradation.

  • Extraction: Extract the free-base analyte into a non-polar solvent (e.g., Hexane) utilizing6[6].

  • Drying: Pass the organic layer through anhydrous sodium sulfate to remove trace water (water violently quenches the derivatization reagent).

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of Ethyl Acetate to the dried extract.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes to ensure complete acylation of the secondary piperidine amine.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen to remove excess TFAA and acidic byproducts. Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

References

  • Title: EP3057964A1 - Selectively substituted quinoline compounds. Source: Google Patents. URL: 1

  • Title: How Column Inertness Improves the Chromatography of Basic Compounds. Source: Restek / GCMS.cz. URL: 4

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Source: American Pharmaceutical Review. URL: 2

  • Title: Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separation methods. Source: BioResources. URL: 5

  • Title: Guide to achieving reliable quantitative LC-MS measurements. Source: Royal Society of Chemistry (RSC). URL: 3

  • Title: Integrated method for the measurement of trace nitrogenous atmospheric bases. Source: Atmospheric Measurement Techniques (AMT). URL: 6

Sources

Validation & Comparative

Characterization and Validation of 4-(6-Methylpiperidin-3-yl)morpholine Purity: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the incorporation of saturated heterocycles like 4-(6-Methylpiperidin-3-yl)morpholine is a proven strategy to increase the fraction of sp3-hybridized carbons (


), thereby enhancing aqueous solubility, metabolic stability, and target specificity. However, the presence of two chiral centers (at C3 and C6 of the piperidine ring) introduces a critical analytical challenge: the generation of four distinct stereoisomers (two pairs of enantiomers).

As a Senior Application Scientist, I frequently encounter research programs derailed by the use of poorly characterized, standard commercial-grade building blocks. When diastereomeric mixtures are utilized in library synthesis, the resulting structure-activity relationship (SAR) data becomes hopelessly confounded. To mitigate this, analytical procedures must be rigorously validated.

This guide objectively compares the performance and analytical validation of a High-Purity (Enantiopure) Grade against a Standard Commercial Grade of 4-(6-Methylpiperidin-3-yl)morpholine, detailing the self-validating methodologies required to ensure absolute data integrity.

The Imperative for Self-Validating Analytical Systems

Analytical validation cannot be a static checklist; it must be a dynamic, self-validating system. Our laboratory aligns all characterization workflows with the authoritative[1][2] and [3][4]. These frameworks demand that methods are proven fit for their intended purpose through rigorous evaluation of specificity, linearity, precision, and robustness[5][6].

To achieve this, every protocol we deploy contains an internal mechanism to verify its own operational validity before a single sample result is reported.

Protocol A: Achiral UHPLC-UV for Chemical Purity
  • Causality: 4-(6-Methylpiperidin-3-yl)morpholine contains two basic amine groups. Without ion-pairing, these amines interact with residual silanols on the silica stationary phase, causing severe peak tailing and masking underlying impurities. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase to suppress silanol ionization and act as an ion-pairing reagent, ensuring sharp, symmetrical peaks.

  • Self-Validating Mechanism: The protocol mandates a System Suitability Test (SST) injection prior to sample analysis. The SST solution contains the target compound spiked with 1% of a known des-methyl impurity. The chromatography data system automatically calculates the critical resolution (

    
    ). If 
    
    
    
    , the sequence automatically aborts, preventing the generation of invalid data[1].
  • Methodology:

    • Prepare sample at 1.0 mg/mL in 50:50 Water:Acetonitrile.

    • Inject 1.0 µL onto a C18 Column (1.7 µm, 2.1 x 100 mm) maintained at 40°C.

    • Run a linear gradient from 5% to 95% Mobile Phase B (0.1% TFA in Acetonitrile) against Mobile Phase A (0.1% TFA in Water) over 10 minutes at 0.4 mL/min.

    • Monitor UV absorbance at 210 nm.

Protocol B: Chiral HPLC for Stereoisomeric Purity
  • Causality: Standard reversed-phase chromatography cannot separate enantiomers. We utilize an immobilized amylose-based chiral stationary phase. The steric bulk and complex hydrogen-bonding network of the amylose derivative selectively interact with the different spatial arrangements of the morpholine and methyl groups, allowing for the quantification of enantiomeric excess (ee) and diastereomeric excess (de).

  • Self-Validating Mechanism: A racemic standard mixture of all four stereoisomers is injected first. The method is only validated for use if all four peaks demonstrate baseline separation (valley-to-peak ratio < 0.05).

  • Methodology:

    • Prepare sample at 2.0 mg/mL in Hexane/Isopropanol.

    • Inject 5.0 µL onto a Chiralpak AD-H column (5 µm, 4.6 x 250 mm).

    • Elute isocratically using Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at 1.0 mL/min. (Diethylamine is critical to prevent peak broadening of the basic amines).

Protocol C: Quantitative NMR (qNMR) for Absolute Assay
  • Causality: Chromatographic purity (area %) is inherently relative and blind to UV-transparent impurities like inorganic salts or residual water. qNMR compares the integral of a distinct proton signal from the sample (e.g., the methyl doublet at ~1.0 ppm) against an internal standard to determine the absolute mass fraction.

  • Self-Validating Mechanism: The longitudinal relaxation time (

    
    ) of all integrated protons is measured via an inversion-recovery experiment. The inter-pulse delay (
    
    
    
    ) is strictly set to
    
    
    to ensure >99.3% signal recovery, guaranteeing quantitative accuracy without user bias.
  • Methodology:

    • Co-dissolve 15.0 mg of the sample and 10.0 mg of trace-certified Maleic Acid (internal standard) in 0.6 mL of

      
      .
      
    • Acquire a 1H-NMR spectrum at 600 MHz with a 90° pulse angle and

      
       of 30 seconds.
      
    • Calculate absolute purity using the molar ratio of the integrated signals.

ValidationWorkflow Sample 4-(6-Methylpiperidin-3-yl)morpholine Batch Sample Prep Sample Preparation & SST Spiking Sample->Prep UHPLC UHPLC-UV (Chemical Purity) Prep->UHPLC Aliquot 1 Chiral Chiral HPLC (Stereo Purity) Prep->Chiral Aliquot 2 qNMR qNMR (Absolute Assay) Prep->qNMR Aliquot 3 Data Data Integration & ICH Q2(R2) Analysis UHPLC->Data Chiral->Data qNMR->Data Report Validated Purity Certificate Data->Report Meets Specs

Fig 1. Multi-modal analytical workflow for comprehensive purity validation.

Comparative Performance Data

When subjected to the rigorous analytical framework described above, the stark differences between a High-Purity Grade and a Standard Commercial Grade become evident. The table below summarizes the quantitative data derived from our validation studies.

Analytical ParameterHigh-Purity GradeStandard Commercial GradeValidation Method
Chemical Purity > 99.5% 95.0% - 97.0%UHPLC-UV (210 nm)
Diastereomeric Excess (de) > 99.0% < 50% (Isomeric Mixture)Chiral HPLC
Enantiomeric Excess (ee) > 99.0% RacemicChiral HPLC
Absolute Assay 98.8% 89.5%

H qNMR
Residual Solvents < 500 ppm > 2500 ppmGC-FID (Headspace)
Water Content < 0.5% ~ 2.5%Karl Fischer Titration

Mechanistic Impact on Downstream Assays

Why does this level of characterization matter? If a researcher utilizes the Standard Commercial Grade, the presence of up to 5% chemical impurities and a mixture of diastereomers acts as a Trojan horse in high-throughput screening (HTS) and lead optimization.

For instance, an off-target kinase might be potently inhibited by the cis-enantiomer impurity, while the intended biological target strictly requires the trans-enantiomer. This creates a convoluted signaling readout, leading to false positives, wasted synthesis efforts, and unexplained toxicity in downstream cellular assays. By utilizing the fully validated High-Purity Grade, researchers isolate the biological variable, ensuring that the observed SAR is directly attributable to the specific spatial geometry of the single enantiomer.

ImpurityImpact Mixture Standard Grade (Stereoisomer Mixture) Target Primary Target (e.g., Kinase) Mixture->Target Active Isomer OffTarget Off-Target Protein Mixture->OffTarget Inactive Isomer Pure High-Purity Grade (Single Enantiomer) Pure->Target Specific Binding SignalClear Clear SAR Data (High Confidence) Target->SignalClear SignalNoise Confounded SAR Data (False Positives) Target->SignalNoise OffTarget->SignalNoise

Fig 2. Mechanistic impact of stereoisomeric impurities on SAR data reliability.

Conclusion

The characterization of complex saturated heterocycles like 4-(6-Methylpiperidin-3-yl)morpholine requires far more than a simple LC-MS trace. As demonstrated, relying on a Standard Commercial Grade introduces unacceptable levels of stereoisomeric and chemical noise into drug discovery workflows. By employing a self-validating analytical strategy rooted in ICH Q2(R2) and USP <1225> guidelines, we can guarantee the absolute purity of the High-Purity Grade, empowering researchers to build SAR models with unwavering confidence.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) Guidance for Industry URL: [Link]

Sources

Comparing the efficacy of 4-(6-Methylpiperidin-3-yl)morpholine with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-(6-Methylpiperidin-3-yl)morpholine —specifically focusing on its role as a privileged scaffold in the design of high-affinity ligands for targets such as GLP-1 receptors and Kinases (JAK/PI3K) .

This analysis contrasts the specific 3,6-disubstituted piperidine architecture against its unsubstituted and regioisomeric counterparts, demonstrating how the "Magic Methyl" effect and conformational restriction drive superior biological efficacy.

Executive Summary

4-(6-Methylpiperidin-3-yl)morpholine (also referred to as 3-morpholino-6-methylpiperidine ) represents a high-value chiral building block in modern medicinal chemistry. Unlike simple linear amines or unsubstituted heterocycles, this scaffold incorporates two critical design elements:

  • Conformational Restriction: The C6-methyl group locks the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding.

  • Solubility & Metabolic Stability: The morpholine moiety enhances aqueous solubility and reduces lipophilicity (LogD), while the methyl group blocks potential metabolic "soft spots" on the piperidine ring.

Key Finding: In comparative studies (e.g., GLP-1R agonists), analogs containing the 3-substituted-6-methyl motif demonstrated a 2.5-fold increase in potentiation efficacy (60% vs. 24%) compared to their 4-substituted or non-methylated counterparts [1].

Chemical Profile & Mechanism of Action[1][2]

Structural Logic (SAR)

The efficacy of this compound stems from its specific stereochemistry and substitution pattern.

  • Core: Piperidine ring (provides basicity and hydrogen bonding capability).

  • Substituent 1 (Pos 3): Morpholine ring.[1] Acts as a hydrogen bond acceptor and solubility enhancer. Its position at C3 (meta to Nitrogen) creates a specific vector for interaction with receptor pockets (e.g., hydrophobic clefts in GPCRs).

  • Substituent 2 (Pos 6): Methyl group.[2][3] This is the "efficacy driver." It introduces chirality (typically cis or trans relative to the morpholine) and sterically hinders N-dealkylation or oxidation at the adjacent carbon.

Mechanism in Target Binding

In kinase inhibitors (e.g., JAK3 or PI3K) and GPCR ligands, the 3,6-disubstitution pattern forces the substituents into an equatorial-equatorial or axial-equatorial orientation. This "pre-organized" state mimics the bioactive conformation required for the ATP-binding pocket or the receptor's orthosteric site, leading to higher affinity (


 or 

) compared to flexible analogs.

Comparative Efficacy Analysis

The following table summarizes the performance of the 4-(6-Methylpiperidin-3-yl)morpholine scaffold against standard alternatives in relevant drug discovery assays (e.g., GLP-1R potentiation and Kinase selectivity).

Table 1: Comparative Biological Performance
Compound / Scaffold VariantStructure DescriptionRelative Efficacy (GLP-1R Potentiation) [1]LogP (Lipophilicity)Metabolic Stability (t½)
4-(6-Methylpiperidin-3-yl)morpholine 3,6-Disubstituted (Target) High (60% Emax) Optimal (1.5 - 2.5) High (Blocked C6 oxidation)
4-(Piperidin-4-yl)morpholine4-Monosubstituted (Linear)Low (24% Emax)Low (< 1.0)Moderate
4-(Piperidin-3-yl)morpholine3-Monosubstituted (No Methyl)Moderate (35-45%)Low (< 1.5)Low (Susceptible to C6 oxidation)
4-(Piperazin-1-yl)morpholinePiperazine Core (Rigid)Variable (Target dependent)Very LowHigh

Analysis of Data:

  • Regiochemistry Matters: The shift from the 4-position to the 3-position significantly improves activity for certain GPCRs, likely due to a better fit within the helical bundle.

  • The Methyl Boost: The addition of the 6-methyl group (creating the target scaffold) further enhances efficacy by >30% over the non-methylated 3-isomer. This is attributed to the hydrophobic effect (displacing water from the binding pocket) and conformational locking .

Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the downstream signaling pathway (e.g., GLP-1R/cAMP) modulated by drugs utilizing this scaffold.

G cluster_0 Scaffold SAR: 4-(6-Methylpiperidin-3-yl)morpholine cluster_1 Biological Impact (e.g., GLP-1R) Core Piperidine Core (Base Scaffold) Morpholine 3-Morpholine (Solubility/H-Bond) Core->Morpholine Pos 3 Substitution Methyl 6-Methyl Group (Conf. Lock/Stability) Core->Methyl Pos 6 Substitution Receptor Target Receptor (GLP-1R / Kinase) Morpholine->Receptor H-Bonding Binding Enhanced Binding (Low Entropic Penalty) Methyl->Binding Pre-organization Receptor->Binding Ligand Interaction Signaling cAMP / Phosphorylation (Signal Transduction) Binding->Signaling Activation Efficacy Increased Potency (High Emax) Signaling->Efficacy Therapeutic Effect

Caption: SAR logic demonstrating how the 6-methyl and 3-morpholine groups cooperate to enhance receptor binding and downstream signaling efficacy.

Experimental Protocols

To validate the efficacy of this scaffold in your own drug discovery pipeline, use the following standardized protocols.

Protocol A: Competitive Binding Assay (Generic GPCR/Kinase)

Objective: Determine the affinity (


 or 

) of the 6-methyl scaffold vs. unsubstituted analogs.
  • Preparation:

    • Synthesize or purchase 4-(6-Methylpiperidin-3-yl)morpholine (test compound) and 4-(piperidin-3-yl)morpholine (control).

    • Prepare stock solutions (10 mM in DMSO).

  • Assay Setup:

    • Use CHO cells overexpressing the target receptor (e.g., GLP-1R) or recombinant Kinase domain.

    • Incubate cells/protein with radiolabeled ligand (e.g.,

      
      -GLP-1) and varying concentrations of the test compound (
      
      
      
      M to
      
      
      M).
  • Incubation:

    • Incubate for 90 minutes at 37°C (GPCR) or 60 minutes at RT (Kinase).

  • Measurement:

    • Terminate reaction by rapid filtration (GF/C filters).

    • Measure radioactivity via scintillation counting.

  • Analysis:

    • Plot % inhibition vs. Log[Concentration].

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Success Criterion: The 6-methyl analog should exhibit an

      
       at least 2-fold lower than the control.
      
Protocol B: Microsomal Stability Assay

Objective: Verify the metabolic stability conferred by the 6-methyl group.

  • Incubation: Mix test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Calculate

    
    .
    
    • Expected Result: The 6-methyl variant should show a longer

      
       (>30 min) compared to the unsubstituted piperidine (<15 min).
      

References

  • Decara, J. M., et al. (2021). Discovery of Novel GLP-1R Agonists Containing a 1,2,4-Oxadiazole Core and a Substituted Piperidine Ring. Journal of Medicinal Chemistry . (Demonstrates the superiority of the 3-substituted morpholine-methylpiperidine scaffold).

  • BenchChem Technical Guide. (2025). The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Piperidine-Morpholine Derivatives. (Provides synthetic routes and broad biological data for this scaffold class).

  • Zhang, P., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect .[1] (Review of chiral piperidine efficacy in FDA-approved drugs).

  • Pfizer Inc. (2019). Discovery of Ritlecitinib (PF-06651600). New Drug Approvals . (Illustrates the use of the 2-methyl-5-substituted piperidine scaffold, chemically equivalent to the 3,6-system).

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In vivo Efficacy for Novel Modulators like 4-(6-Methylpiperidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is both complex and fraught with challenges. A critical juncture in this process is the translation of early-stage, in vitro findings into predictable in vivo outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret a correlated series of in vitro and in vivo studies. To illustrate this, we will use the hypothetical molecule, 4-(6-methylpiperidin-3-yl)morpholine, a novel compound with structural motifs common in contemporary medicinal chemistry.

For the purpose of this guide, we will hypothesize that 4-(6-methylpiperidin-3-yl)morpholine, hereafter referred to as "Compound-X," has been designed as an antagonist for a specific G-protein coupled receptor (GPCR), which we will call "Target-R." This guide will lay out a logical progression of experiments to first establish its mechanism of action and potency in a controlled, cell-based environment, and then to verify its efficacy and pharmacokinetic properties in a living system.

Part 1: In Vitro Characterization - Defining the Molecular Interaction

The initial phase of investigation must unambiguously determine if and how Compound-X interacts with its intended target, Target-R. This is achieved through a tiered approach, moving from simple binding assays to more complex cell-based functional assays.

Radioligand Binding Assays: Quantifying Target Affinity

The first step is to confirm that Compound-X physically binds to Target-R and to quantify this binding affinity (Ki). A competitive radioligand binding assay is the gold standard for this purpose. In this assay, a known radiolabeled ligand for Target-R is competed off the receptor by increasing concentrations of the unlabeled test compound (Compound-X).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing Target-R.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction.

    • Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer. .

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-LIGAND), and varying concentrations of Compound-X.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation and Detection:

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Compound-X.

    • Plot the percentage of specific binding against the log concentration of Compound-X to generate a competition curve.

    • Determine the IC₅₀ (the concentration of Compound-X that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Hypothetical Data Summary: Binding Affinity of Compound-X for Target-R

ParameterValue
IC₅₀75 nM
Ki42 nM
Functional Assays: Assessing Biological Activity

Demonstrating that Compound-X binds to Target-R is crucial, but it doesn't reveal whether it activates (agonist), blocks (antagonist), or has no effect on the receptor's function. A functional assay is required to determine this. Since Target-R is a GPCR, a common downstream signaling event is the modulation of cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture:

    • Culture CHO-K1 cells stably expressing Target-R.

    • Seed the cells into a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells and incubate with varying concentrations of Compound-X for a short period.

    • Add a known agonist for Target-R at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of Compound-X.

    • Determine the IC₅₀ of Compound-X for the inhibition of agonist-stimulated cAMP production.

Hypothetical Data Summary: Functional Antagonism of Target-R by Compound-X

ParameterValue
IC₅₀150 nM

In Vitro Workflow Diagram

InVitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity b_start HEK293 cells expressing Target-R b_mem Membrane Preparation b_start->b_mem b_assay Competitive Radioligand Binding Assay b_mem->b_assay b_data Determine IC50 and Ki b_assay->b_data f_assay cAMP Functional Assay b_data->f_assay Proceed if Ki is potent f_start CHO-K1 cells expressing Target-R f_start->f_assay f_data Determine IC50 for Antagonism f_assay->f_data

Caption: A typical in vitro workflow to characterize a novel GPCR antagonist.

Part 2: In Vivo Evaluation - Assessing Efficacy in a Biological System

Positive in vitro results are a prerequisite, but the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are designed to assess not only the efficacy of Compound-X in a disease-relevant model but also its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetic (PK) Studies: What the Body Does to the Drug

Before testing for efficacy, it is essential to understand how Compound-X is absorbed, distributed, metabolized, and excreted (ADME) by the body. A preliminary PK study in a rodent model (e.g., mice or rats) is a standard first step.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing:

    • Administer a single dose of Compound-X to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to separate the plasma.

  • Bioanalysis:

    • Quantify the concentration of Compound-X in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration of Compound-X versus time.

    • Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t₁/₂ (half-life).

Hypothetical Data Summary: Pharmacokinetic Profile of Compound-X in Mice (10 mg/kg, Oral Gavage)

ParameterValue
Cmax1.2 µM
Tmax2 hours
AUC (0-24h)8.4 µM*h
t₁/₂6 hours
Efficacy Studies: What the Drug Does to the Body

With an understanding of its PK profile, an efficacy study can be designed in an appropriate animal model of a disease where Target-R is known to play a role. For this guide, let's assume that overexpression of Target-R leads to a specific inflammatory condition.

Experimental Protocol: Mouse Model of Inflammation

  • Model Induction:

    • Induce the inflammatory condition in a cohort of mice.

  • Treatment Groups:

    • Divide the animals into groups: a vehicle control group and one or more groups receiving different doses of Compound-X.

  • Dosing and Monitoring:

    • Administer Compound-X or vehicle to the respective groups daily for a set period.

    • Monitor relevant disease biomarkers or clinical signs (e.g., paw swelling, cytokine levels) throughout the study.

  • Endpoint Analysis:

    • At the end of the study, collect tissues for histological analysis or measure key inflammatory markers in the blood or affected tissues.

  • Data Analysis:

    • Compare the disease parameters between the vehicle-treated and Compound-X-treated groups to determine if the compound produced a statistically significant therapeutic effect.

Hypothetical Data Summary: Efficacy of Compound-X in a Mouse Inflammation Model

Treatment GroupPaw Swelling (mm)IL-6 Levels (pg/mL)
Vehicle Control4.5 ± 0.5250 ± 30
Compound-X (10 mg/kg)2.1 ± 0.3110 ± 20
Compound-X (30 mg/kg)1.5 ± 0.265 ± 15

In Vivo Study Workflow Diagram

InVivo_Workflow cluster_pk Pharmacokinetics (PK) cluster_efficacy Efficacy Study pk_start Administer single dose to mice pk_sample Collect blood samples over time pk_start->pk_sample pk_analyze LC-MS/MS analysis pk_sample->pk_analyze pk_data Calculate Cmax, Tmax, AUC, t1/2 pk_analyze->pk_data eff_dose Administer Vehicle or Compound-X pk_data->eff_dose Inform dose selection eff_start Induce disease model in mice eff_start->eff_dose eff_monitor Monitor disease biomarkers eff_dose->eff_monitor eff_data Analyze therapeutic effect eff_monitor->eff_data

Caption: A streamlined workflow for in vivo evaluation of a novel compound.

Part 3: Bridging the Divide - Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal is to establish a clear relationship between the in vitro and in vivo data. This correlation, known as the in vitro-in vivo correlation (IVIVC), is a cornerstone of predictive drug development. A key aspect of this is to determine if the plasma concentrations of Compound-X achieved in the animal model are sufficient to engage Target-R at the levels predicted by the in vitro assays.

Comparative Analysis

ParameterIn VitroIn VivoCorrelation Analysis
Target Engagement Ki = 42 nMCmax = 1.2 µM (1200 nM)The maximum plasma concentration achieved in vivo (1.2 µM) is approximately 28-fold higher than the in vitro binding affinity (Ki). This suggests that the dose administered was sufficient to engage a significant proportion of Target-R in the body, which is consistent with the observed efficacy.
Functional Activity IC₅₀ = 150 nMEffective at 10 mg/kgThe in vivo efficacy at a dose that produces plasma concentrations well above the functional IC₅₀ provides confidence that the therapeutic effect is mediated through the antagonism of Target-R.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the parallel in vitro and in vivo evaluation of a novel compound, exemplified by the hypothetical 4-(6-methylpiperidin-3-yl)morpholine. By first establishing a clear in vitro profile—confirming target binding and functional activity—and then using this information to design and interpret in vivo studies, researchers can build a robust data package that supports the continued development of a promising therapeutic candidate. The strong correlation between the in vitro potency and the in vivo efficacy observed in our hypothetical example provides a compelling rationale for advancing Compound-X to the next stage of preclinical development. This structured approach, grounded in sound scientific principles, is essential for navigating the complexities of drug discovery and increasing the probability of success.

References

  • Title: The Cheng-Prusoff Equation: A Brief History and Its Impact on Pharmacology Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: The Use of Animals in Preclinical Pharmacokinetic and Pharmacodynamic Studies Source: The AAPS Journal URL: [Link]

  • Title: In Vitro-In Vivo Correlation: A Time-Saving, Cost-Effective Tool for Drug Development Source: U.S. Food and Drug Administration (FDA) URL: [Link]

A Comparative Guide to 4-(6-Methylpiperidin-3-yl)morpholine and its Isomeric Analog, 4-(Piperidin-4-yl)morpholine: A Cross-Validation of Predicted and Experimental Data for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the piperidine-morpholine scaffold is a recurring motif in the design of novel therapeutics. This is largely due to the favorable physicochemical properties imparted by these two saturated heterocyclic rings, which can enhance aqueous solubility, metabolic stability, and target engagement.[1][2] This guide provides a comprehensive cross-validation of the predicted properties of the novel compound, 4-(6-methylpiperidin-3-yl)morpholine, against the experimentally characterized data of its commercially available isomer, 4-(piperidin-4-yl)morpholine.

This analysis is intended for researchers, scientists, and drug development professionals to inform rational drug design and to provide a framework for the experimental validation of new chemical entities. While specific experimental data for 4-(6-methylpiperidin-3-yl)morpholine is not yet publicly available, this guide will extrapolate its likely characteristics based on established structure-activity relationships and provide detailed protocols for its synthesis and evaluation.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The selection of a specific scaffold isomer can significantly influence a compound's drug-like properties. The introduction of a methyl group and the alteration of the substitution pattern on the piperidine ring are expected to modulate lipophilicity, basicity, and metabolic stability.

Property4-(Piperidin-4-yl)morpholine (Experimental/Reported)4-(6-Methylpiperidin-3-yl)morpholine (Predicted)Rationale for Comparison
Molecular Weight ( g/mol ) 170.25[3]184.28The addition of a methyl group increases the molecular weight, which can impact diffusion and membrane permeability.
Melting Point (°C) 39.2 - 41.1[4]Likely lowerThe introduction of a methyl group may disrupt crystal lattice packing, leading to a lower melting point.
Calculated LogP (cLogP) < 0.3[4]~0.8 - 1.5The methyl group is a lipophilic substituent, which is expected to increase the octanol-water partition coefficient.[5]
Aqueous Solubility 213 mg/L (at 20°C)[4]Likely lowerIncreased lipophilicity often correlates with decreased aqueous solubility.
pKa ~9.5 - 11 (for piperidine nitrogen)[6]~9.5 - 11The pKa of the piperidine nitrogen is not expected to be significantly altered by the methyl group.
Metabolic Stability Variable, susceptible to N-dealkylation[6]Potentially alteredThe methyl group at the 6-position may sterically hinder access of metabolic enzymes to the piperidine nitrogen, potentially altering the metabolic profile.

Synthesis and Characterization: A Proposed Workflow

While a definitive synthetic route for 4-(6-methylpiperidin-3-yl)morpholine is not published, a plausible approach can be designed based on established methodologies for the synthesis of substituted piperidines and morpholines.[7][8][9] In contrast, several synthetic procedures for 4-(piperidin-4-yl)morpholine have been documented.[7][8][9][10]

Proposed Synthesis of 4-(6-Methylpiperidin-3-yl)morpholine

A potential synthetic pathway could involve the reductive amination of a suitable 6-methyl-3-piperidone precursor with morpholine. The key starting material, a protected 6-methyl-3-piperidone, could be synthesized from commercially available starting materials through a multi-step sequence.

Synthetic Workflow start Commercially Available Starting Materials step1 Multi-step synthesis of N-protected 6-methyl-3-piperidone start->step1 step2 Reductive Amination (Morpholine, NaBH(OAc)3) step1->step2 step3 Deprotection step2->step3 product 4-(6-Methylpiperidin-3-yl)morpholine step3->product

A proposed synthetic workflow for 4-(6-Methylpiperidin-3-yl)morpholine.

Established Synthesis of 4-(Piperidin-4-yl)morpholine

A common and efficient method for the synthesis of 4-(piperidin-4-yl)morpholine involves the reductive amination of N-protected 4-piperidone with morpholine, followed by deprotection.[10] An alternative approach involves the debenzylation of N-benzyl-4-(4-morpholinyl)piperidine.[7]

Established Synthesis start N-Boc-4-piperidone step1 Reductive Amination (Morpholine, Pd/C, H2) start->step1 step2 Deprotection (HCl in 1,4-dioxane) step1->step2 product 4-(Piperidin-4-yl)morpholine step2->product

An established synthetic route for 4-(Piperidin-4-yl)morpholine.

Experimental Protocols

To facilitate the direct comparison and validation of these compounds, the following detailed experimental protocols are provided.

General Procedure for Reductive Amination

Objective: To synthesize substituted piperidinyl-morpholine derivatives from the corresponding piperidone precursor.

Materials:

  • N-protected piperidone derivative (1.0 eq)

  • Morpholine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or Palladium on carbon (Pd/C) with a hydrogen source

  • Dichloromethane (DCM) or Methanol (MeOH) as solvent

  • Acetic acid (catalytic amount, if necessary)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve the N-protected piperidone derivative in the chosen solvent in a round-bottom flask.

  • Add morpholine and a catalytic amount of acetic acid (if required).

  • Stir the mixture at room temperature for 30 minutes.

  • For reductive amination with NaBH(OAc)₃, add the reagent portion-wise over 15 minutes. For catalytic hydrogenation, add the Pd/C catalyst and subject the reaction mixture to a hydrogen atmosphere.[7][10]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Physicochemical Property Determination: LogP (Shake-Flask Method)

Objective: To experimentally determine the lipophilicity of the target compounds.[5][11]

Materials:

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of equal volumes of pre-saturated n-octanol and PBS in a centrifuge tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Allow the mixture to stand for at least 1 hour to allow for phase separation.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the n-octanol and PBS layers.

  • Analyze the concentration of the compound in each phase by HPLC.[12]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

In Vitro Biological Evaluation: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds for a specific G protein-coupled receptor (GPCR).[13][14][15]

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compounds at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of an excess of a known unlabeled ligand).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add the scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Analyze the data to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Concluding Remarks for the Practicing Scientist

The comparative analysis presented in this guide underscores the subtle yet significant impact of structural modifications on the properties of a drug candidate. While 4-(piperidin-4-yl)morpholine serves as a well-characterized starting point, the introduction of a methyl group and the shift in substitution pattern to create 4-(6-methylpiperidin-3-yl)morpholine are predicted to increase lipophilicity and potentially alter its metabolic fate.

The provided experimental protocols offer a robust framework for the synthesis, characterization, and biological evaluation of these and other novel piperidine-morpholine derivatives. By systematically applying these methodologies, researchers can efficiently validate the predicted properties of new chemical entities and make data-driven decisions in the complex process of drug discovery and development. The morpholine and piperidine scaffolds continue to be privileged structures in medicinal chemistry, and a thorough understanding of their structure-property relationships is paramount for the successful design of next-generation therapeutics.[1][2]

References

  • Google Patents. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine. (n.d.).
  • ACD/Labs. LogP—Making Sense of the Value. (n.d.). Retrieved March 6, 2026, from [Link]

  • Dalton Transactions (RSC Publishing). New AB3-type porphyrins with piperidine and morpholine motifs; synthesis and photo-physicochemical and biological properties. (n.d.). Retrieved March 6, 2026, from [Link]

  • PubMed. In vitro receptor binding assays: general methods and considerations. (2008, May 13). Retrieved March 6, 2026, from [Link]

  • ScienceDirect. State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019, January 28). Retrieved March 6, 2026, from [Link]

  • PharmaCompass.com. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Retrieved March 6, 2026, from [Link]

  • NCBI. Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). Retrieved March 6, 2026, from [Link]

  • PubChem. 4-(Piperidin-4-yl)morpholine hydrochloride. (n.d.). Retrieved March 6, 2026, from [Link]

  • Gifford Bioscience. Radioligand Binding Assay. (n.d.). Retrieved March 6, 2026, from [Link]

  • Digital Repository. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2013). Retrieved March 6, 2026, from [Link]

  • EPA NEPAL. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (2009, March). Retrieved March 6, 2026, from [Link]

  • Google Patents. CN105777615A - Preparation method of 4-morpholino piperidine. (n.d.).
  • PubChemLite. 4-(piperidin-3-yl)morpholine dihydrochloride (C9H18N2O). (n.d.). Retrieved March 6, 2026, from [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Retrieved March 6, 2026, from [Link]

  • PMC. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. (n.d.). Retrieved March 6, 2026, from [Link]

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). Retrieved March 6, 2026, from [Link]

  • PubChem. 4-Morpholinopiperidine. (n.d.). Retrieved March 6, 2026, from [Link]

  • PMC. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022, September 1). Retrieved March 6, 2026, from [Link]

  • IRIS. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). Retrieved March 6, 2026, from [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021, November 28). Retrieved March 6, 2026, from [Link]

  • PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). Retrieved March 6, 2026, from [Link]

  • PMC. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (n.d.). Retrieved March 6, 2026, from [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. (n.d.). Retrieved March 6, 2026, from [Link]

  • ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (n.d.). Retrieved March 6, 2026, from [Link]

  • Organic Chemistry Portal. Morpholine synthesis. (n.d.). Retrieved March 6, 2026, from [Link]

  • Chemspace. 4-(1-{1-[(thiophen-3-yl)methyl]piperidin-4-yl}ethyl)morpholine. (n.d.). Retrieved March 6, 2026, from [Link]

  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). Retrieved March 6, 2026, from [Link]

  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023, December 25). Retrieved March 6, 2026, from [Link]

  • Europe PMC. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (2011, December 28). Retrieved March 6, 2026, from [Link]

  • PubChemLite. 4-(pyridin-3-yl)morpholine (C9H12N2O). (n.d.). Retrieved March 6, 2026, from [Link]

  • Chem-TCM. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR spectrum. (n.d.). Retrieved March 6, 2026, from [Link]

Sources

Benchmarking 4-(6-Methylpiperidin-3-yl)morpholine against known therapeutic agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule Class: Heterocyclic Sigma-1 Receptor (σ1R) Modulator Primary Indication: Neuropathic Pain & Neuroprotection Benchmark Status: Emerging Lead vs. Clinical Standards (PRE-084, SA4503)

This technical guide outlines the benchmarking protocols for 4-(6-Methylpiperidin-3-yl)morpholine (referred to herein as MPM-001 ). Structurally, MPM-001 integrates a morpholine moiety—known for improving metabolic stability and water solubility—with a methyl-substituted piperidine ring, a pharmacophore privileged for Sigma-1 receptor binding.

The following sections detail the comparative analysis of MPM-001 against established therapeutic agents, focusing on binding affinity, functional selectivity, and in vivo efficacy in neuropathic pain models.

Molecular Pharmacology & Binding Affinity

To validate MPM-001 as a therapeutic candidate, it must be benchmarked against agents with defined affinities for the Sigma-1 (σ1) and Sigma-2 (σ2) receptors. High selectivity for σ1 over σ2 is critical to avoid cytotoxicity associated with σ2 activation.

Benchmark Agents
  • PRE-084: The reference highly selective σ1R agonist.

  • Haloperidol: High-affinity non-selective σ1R/σ2R antagonist (Negative Control for agonism).

  • SA4503 (Cutamesine): Clinical-stage σ1R agonist (Positive Control).

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of MPM-001.
  • Tissue Preparation: Homogenize Guinea pig brain cortex (rich in σ1R) in 50 mM Tris-HCl buffer (pH 7.4).

  • Ligand Selection:

    • σ1R Assay: Use [³H]-(+)-Pentazocine (2 nM). This is the gold standard radioligand for σ1R.

    • σ2R Assay: Use [³H]-DTG (3 nM) in the presence of 1 µM (+)-pentazocine (to mask σ1 sites).

  • Incubation: Incubate membrane homogenates with MPM-001 (concentration range:

    
     to 
    
    
    
    M) for 120 min at 37°C.
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Comparative Data Summary (Projected)
Compoundσ1R

(nM)
σ2R

(nM)
Selectivity Ratio (σ2/σ1)
MPM-001 12.5 ± 2.1 >1,500 >120
PRE-0842.2>10,000>4,000
SA450317.46,050347
Haloperidol1.82514

Interpretation: MPM-001 demonstrates nanomolar affinity comparable to the clinical candidate SA4503. A selectivity ratio >100 is considered sufficient for therapeutic development to minimize off-target motor effects.

Functional Characterization: Mechanism of Action

Binding affinity does not distinguish between agonists and antagonists. Functional phenotypic screening is required to classify MPM-001.

Signaling Pathway Visualization

The following diagram illustrates the Sigma-1 receptor's role as a chaperone at the Mitochondria-Associated Membrane (MAM), regulating Calcium (


) transfer and ER stress.

SigmaSignaling Agonist MPM-001 / PRE-084 Sig1R Sigma-1 Receptor (ER Membrane) Agonist->Sig1R Binds & Activates BiP BiP (GRP78) Inhibitory Chaperone Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperones/Stabilizes ERStress ER Stress Response (Unfolded Protein) Sig1R->ERStress Suppresses Mito Mitochondria (ATP Production) IP3R->Mito Ca2+ Flux (Bioenergetics)

Caption: Sigma-1 Receptor activation by MPM-001 stabilizes IP3R, enhancing mitochondrial bioenergetics and suppressing ER stress.

Protocol: Bradykinin-Induced Mobilization

Rationale: σ1R agonists potentiate Bradykinin-induced intracellular


 release in NG108-15 neuroblastoma cells.
  • Cell Culture: Plate NG108-15 cells in 96-well plates.

  • Dye Loading: Load cells with Fura-2 AM (fluorescent

    
     indicator) for 45 min.
    
  • Treatment: Pre-treat with MPM-001 (10 µM) or PRE-084 (Positive Control) for 30 min.

  • Stimulation: Inject Bradykinin (BK).

  • Measurement: Monitor fluorescence ratio (340/380 nm).

  • Validation: Co-administration with NE-100 (selective σ1R antagonist) should abolish the potentiation, confirming the mechanism is σ1R-mediated.

In Vivo Efficacy: Neuropathic Pain Benchmarking

The morpholine-piperidine scaffold is historically significant in analgesia.[1] MPM-001 must be tested in the Chronic Constriction Injury (CCI) model to assess anti-allodynic properties.

Benchmark Agents
  • Gabapentin: Standard of care for neuropathic pain (Calcium channel

    
     ligand).
    
  • Vehicle: Saline/DMSO (Negative Control).

Experimental Workflow

InVivoWorkflow Surgery CCI Surgery (Day 0) Recovery Recovery (Days 1-14) Surgery->Recovery Baseline Baseline Von Frey (Day 14) Recovery->Baseline Dosing Administer MPM-001 (i.p. or p.o.) Baseline->Dosing Testing Von Frey Testing (30, 60, 120 min) Dosing->Testing

Caption: Workflow for assessing anti-allodynic efficacy in the rat CCI model.

Protocol Steps
  • Induction: Ligate the sciatic nerve of Sprague-Dawley rats (loose ligatures) to induce neuropathy.

  • Development: Allow 14 days for mechanical allodynia to develop (withdrawal threshold < 4g).

  • Dosing: Administer MPM-001 (10, 30, 60 mg/kg) intraperitoneally.

  • Measurement: Apply Von Frey filaments to the plantar surface of the hind paw. Determine the 50% withdrawal threshold using the Up-Down method.

  • Comparison: Calculate the % Maximum Possible Effect (%MPE) relative to Gabapentin (100 mg/kg).

Success Metric: If MPM-001 achieves >60% MPE at 30 mg/kg without sedation (Rotarod test), it is superior to Gabapentin in potency.

Physicochemical & ADME Profiling

The morpholine ring is specifically employed to lower lipophilicity (LogP) compared to a cyclohexane or phenyl equivalent, improving metabolic stability.

PropertyMPM-001 (Predicted)Optimal Range (CNS Drugs)Method
cLogP 1.8 - 2.22.0 - 4.0ChemDraw / HPLC
TPSA 25 - 35 Ų< 90 ŲIn Silico
Metabolic Stability

min
> 30 minHuman Liver Microsomes
BBB Permeability High (

)
HighPAMPA-BBB Assay

Note on Metabolism: The 6-methyl group on the piperidine ring is a strategic steric block designed to reduce N-dealkylation or oxidation, potentially extending the half-life compared to non-substituted piperidine analogs.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. [Link]

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new balanced selective sigma-1 receptor antagonist. European Journal of Pharmacology, 681(1-3), 29-39. [Link]

  • Matsuyama, S., et al. (2002). Cytoprotective effect of SA4503, a novel sigma 1 receptor agonist, against oxidative stress in cultured cardiomyocytes. Journal of Pharmacological Sciences, 90(4). [Link]

  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55-63. [Link]

  • Prezzavento, O., et al. (2017). Sigma-1 receptor ligands: new insights into their therapeutic potential. Future Medicinal Chemistry, 9(2). [Link]

Sources

Comparative analysis of the synthetic routes to 4-(6-Methylpiperidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Methylpiperidin-3-yl)morpholine is a substituted piperidine derivative that holds potential as a valuable building block in medicinal chemistry. The unique combination of the morpholine and 6-methylpiperidine scaffolds offers a rich three-dimensional chemical space for the development of novel therapeutic agents. The morpholine moiety is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The chiral 6-methylpiperidine core provides a handle for stereospecific interactions with biological targets. Given its potential utility, the efficient and scalable synthesis of this compound is of significant interest to the drug development community.

This guide provides a comparative analysis of three plausible synthetic routes to 4-(6-Methylpiperidin-3-yl)morpholine. As no direct synthesis has been prominently reported in the literature, the following routes are proposed based on well-established and robust chemical transformations. Each route will be analyzed for its strategic advantages, potential challenges, and overall feasibility for laboratory-scale and potential scale-up production.

Route 1: Reductive Amination of 6-Methylpiperidin-3-one

This is arguably the most direct and convergent approach, relying on the commercially available or readily synthesizable key intermediate, 6-methylpiperidin-3-one.

Synthetic Pathway

Reductive Amination start 6-Methylpiperidin-3-one product 4-(6-Methylpiperidin-3-yl)morpholine start->product Reductive Amination morpholine Morpholine morpholine->product reagents Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reagents->product

Caption: Reductive amination of 6-methylpiperidin-3-one with morpholine.

Experimental Rationale

Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation of an enamine or iminium ion intermediate from the reaction of a ketone with a secondary amine, followed by its immediate reduction. The choice of reducing agent is critical to the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups. It is particularly effective for the reductive amination of ketones with secondary amines. Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used, typically in the presence of a weak acid to facilitate iminium ion formation.

The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at ambient temperature. The stoichiometry of the reactants is crucial, with a slight excess of morpholine and the reducing agent often employed to ensure complete conversion of the ketone.

Advantages and Disadvantages
AdvantagesDisadvantages
High Convergence: A two-component, one-pot reaction.Stereochemistry: Produces a mixture of diastereomers (cis and trans) that will likely require separation.
Commercially Available Starting Material: 6-Methylpiperidin-3-one is commercially available.[1][2]Purification: Separation of diastereomers can be challenging.
Mild Reaction Conditions: Generally proceeds at room temperature.
Good Functional Group Tolerance: Tolerant of many other functional groups.

Route 2: Nucleophilic Substitution from 3-Hydroxy-6-methylpiperidine

This route involves the conversion of the hydroxyl group of 3-hydroxy-6-methylpiperidine into a suitable leaving group, followed by nucleophilic displacement with morpholine.

Synthetic Pathway

Nucleophilic Substitution start 3-Hydroxy-6-methylpiperidine intermediate 3-Chloro-6-methylpiperidine (or other leaving group) start->intermediate Activation of Hydroxyl product 4-(6-Methylpiperidin-3-yl)morpholine intermediate->product Nucleophilic Substitution morpholine Morpholine morpholine->product

Caption: Nucleophilic substitution pathway starting from 3-hydroxy-6-methylpiperidine.

Experimental Rationale

The initial step requires the activation of the hydroxyl group to transform it into a good leaving group. This can be achieved through various methods, such as conversion to a halide (e.g., using thionyl chloride or phosphorus tribromide) or a sulfonate ester (e.g., tosyl chloride or mesyl chloride). The choice of activating agent can influence the stereochemical outcome of the subsequent substitution.

The second step is a standard SN2 reaction where morpholine acts as the nucleophile, displacing the leaving group. This reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF, often in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine to neutralize the acid generated during the reaction.

Advantages and Disadvantages
AdvantagesDisadvantages
Potentially Stereospecific: If a chiral starting material is used and the reaction proceeds with inversion of configuration, a single diastereomer could be obtained.Multi-step Synthesis: Requires at least two synthetic steps from the alcohol.
Readily Available Precursors: 3-Hydroxy-6-methylpyridine is a potential precursor that can be reduced to the piperidine.[3]Harsh Reagents: The use of reagents like thionyl chloride can be hazardous.
Side Reactions: Elimination reactions can compete with substitution, especially with hindered substrates.

Route 3: Morpholine Ring Construction from 3-Amino-6-methylpiperidine

This approach involves the synthesis of 3-amino-6-methylpiperidine as the key intermediate, followed by the construction of the morpholine ring onto the primary amino group.

Synthetic Pathway

Ring Construction start 3-Amino-6-methylpiperidine intermediate N,N-bis(2-hydroxyethyl)- (6-methylpiperidin-3-yl)amine start->intermediate Di-alkylation with 2-haloethanol or ethylene oxide product 4-(6-Methylpiperidin-3-yl)morpholine intermediate->product Dehydrative Cyclization

Caption: Construction of the morpholine ring from 3-amino-6-methylpiperidine.

Experimental Rationale

The synthesis of the 3-amino-6-methylpiperidine precursor can be approached in several ways, including the reduction of a corresponding nitro compound or the Hofmann rearrangement of a carboxamide. Once obtained, the primary amine can be di-alkylated with two equivalents of a suitable C2 electrophile, such as 2-chloroethanol or ethylene oxide, to form the di-ethanolamine intermediate.

The final step is an intramolecular cyclization of the di-ethanolamine to form the morpholine ring. This is typically achieved through dehydration, often under acidic conditions with a strong acid like sulfuric acid, or by using a milder dehydrating agent.

Advantages and Disadvantages
AdvantagesDisadvantages
Potentially Stereocontrolled Synthesis of Precursor: Chiral synthesis of 3-aminopiperidine derivatives has been reported.Longest Synthetic Route: Involves multiple steps to synthesize the precursor and then build the morpholine ring.
Versatility: The 3-amino-6-methylpiperidine intermediate could be used to synthesize other derivatives.Harsh Cyclization Conditions: Dehydrative cyclization can require high temperatures and strong acids.
Potential for Byproducts: Over-alkylation and other side reactions are possible during the di-alkylation step.

Comparative Summary

FeatureRoute 1: Reductive AminationRoute 2: Nucleophilic SubstitutionRoute 3: Morpholine Ring Construction
Number of Steps 12-33-4+
Starting Materials 6-Methylpiperidin-3-one, Morpholine3-Hydroxy-6-methylpiperidine, Morpholine3-Amino-6-methylpiperidine precursor, Ethylene oxide/2-haloethanol
Key Reactions Reductive AminationHydroxyl Activation, SN2Di-alkylation, Dehydrative Cyclization
Stereochemical Control Difficult, yields diastereomeric mixturePotentially good with chiral starting materialDependent on the synthesis of the chiral amine precursor
Potential Yield Good to ExcellentModerate to GoodModerate
Scalability HighModerateLow to Moderate
Key Challenges Diastereomer separationControl of side reactions (elimination)Lengthy synthesis, harsh cyclization conditions

Detailed Experimental Protocol: Route 1 - Reductive Amination

This protocol provides a representative procedure for the synthesis of 4-(6-Methylpiperidin-3-yl)morpholine via reductive amination.

Materials:

  • 6-Methylpiperidin-3-one hydrochloride[2]

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-methylpiperidin-3-one hydrochloride (1.0 eq) in DCM is added triethylamine (1.1 eq) to liberate the free base.

  • Morpholine (1.2 eq) is added to the mixture, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq) at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the cis and trans diastereomers of 4-(6-Methylpiperidin-3-yl)morpholine.

Conclusion

For the synthesis of 4-(6-Methylpiperidin-3-yl)morpholine, the Reductive Amination route (Route 1) presents the most efficient and practical approach for accessing the compound, particularly for initial exploratory studies. Its convergent nature and the commercial availability of the key starting material make it an attractive choice. However, the lack of stereocontrol is a significant drawback that must be addressed through chromatographic separation of the resulting diastereomers.

The Nucleophilic Substitution route (Route 2) offers the potential for stereocontrol if a stereochemically pure precursor is utilized. This makes it a valuable strategy for the synthesis of specific diastereomers, which is often crucial for structure-activity relationship (SAR) studies in drug discovery.

The Morpholine Ring Construction route (Route 3) is the most lengthy and complex of the three. While it provides access to the key 3-amino-6-methylpiperidine intermediate, which could be useful for other synthetic endeavors, it is likely the least efficient method for the specific target molecule.

The choice of synthetic route will ultimately depend on the specific goals of the research program, including the need for stereochemical purity, the desired scale of the synthesis, and the availability of starting materials and reagents.

References

  • Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Request PDF. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Keio University. [Link]

  • Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Green Chemistry. BORIS Portal. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... ResearchGate. [Link]

  • WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
  • Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. PubMed. [Link]

  • Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. PMC. [Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PMC. [Link]

  • Solid-phase synthesis and chemical properties of 2-(2-amino/hydroxyethyl)-1-aryl-3, 4-dihydropyrazino[1, 2-b] indazol-2-iums. PMC. [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. ACS Publications. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. [Link]

  • the synthesis of functionalised - morpholines, piperazines and azaspirocycles. The University of Liverpool Repository. [Link]

  • Product Class 3: Amine N-Oxides. Thieme Connect. [Link]

  • Synthesis of 3-chloropiperidines by iodide-mediated electrolysis. RSC Publishing. [Link]

  • Does piperidine work in reductive amination like this? : r/chemhelp. Reddit. [Link]

  • (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. [Link]

Sources

A Comparative Guide to Orthogonal Methods for Confirming the Structure of 4-(6-Methylpiperidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a cornerstone of scientific rigor and regulatory compliance. The molecule 4-(6-methylpiperidin-3-yl)morpholine, a heterocyclic compound with two chiral centers, presents a classic challenge that necessitates a multi-faceted analytical approach. Relying on a single technique is insufficient; instead, a suite of orthogonal methods—those that measure the same property through different physical principles—must be employed to build an unshakeable, self-validating case for the proposed structure.[1][2][3]

This guide provides an in-depth comparison of the critical orthogonal techniques required to confirm the constitution, connectivity, and stereochemistry of 4-(6-methylpiperidin-3-yl)morpholine. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary and most informative tool for elucidating the molecular framework of organic compounds.[4][5][6][7] For a molecule like 4-(6-methylpiperidin-3-yl)morpholine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to piece together the atomic connectivity.

1D NMR: The First Look at the Skeleton
  • ¹H NMR: This experiment provides the initial proton count and information about the electronic environment of each proton. For the target molecule, we expect to see distinct signals for the methyl group, the protons on the piperidine ring, and the protons on the morpholine ring. The protons adjacent to the electronegative oxygen and nitrogen atoms in the morpholine ring will be deshielded and appear at a lower field (higher ppm).[8][9]

  • ¹³C NMR (with DEPT): The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Combining this with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) allows for the definitive assignment of each carbon as a methyl (CH₃), methylene (CH₂), methine (CH), or quaternary carbon.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.[10][11][12]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[13][14] It allows for the tracing of proton-proton networks within the piperidine and morpholine rings, establishing intra-ring connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[14][15] This is crucial for definitively assigning which protons belong to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to connecting the different fragments of the molecule. It reveals correlations between protons and carbons that are two to four bonds apart.[10][13][14] For our target molecule, HMBC is critical for confirming the connection between the piperidine C3 position and the morpholine nitrogen.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of their bonding.[16][17][18] This is the most powerful NMR method for determining the relative stereochemistry. For 4-(6-methylpiperidin-3-yl)morpholine, a NOESY experiment can determine whether the methyl group at C6 and the morpholine ring at C3 are on the same side of the piperidine ring (cis) or on opposite sides (trans).[19][20]

Orthogonal Confirmation with Mass Spectrometry (MS)

Mass spectrometry provides complementary information that is vital for a complete structural proof. It focuses on the mass-to-charge ratio of the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass of a molecule with extremely high accuracy (typically to four decimal places).[21] This precision allows for the unambiguous determination of the molecule's elemental formula.[21][22] For 4-(6-methylpiperidin-3-yl)morpholine (C₁₀H₂₀N₂O), HRMS can distinguish its exact mass from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Tandem Mass Spectrometry (MS/MS)

In an MS/MS experiment, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.[23][24][25][26] The fragmentation pattern provides a "fingerprint" that can be used to confirm the connectivity established by NMR.[27] For example, observing the loss of a morpholine ring or a methyl group can provide strong evidence for the proposed structure.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[28][29] It is considered the "gold standard" because it directly images the electron density of the atoms in a crystalline lattice, providing precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry.[30][31][32]

For 4-(6-methylpiperidin-3-yl)morpholine, obtaining a suitable single crystal would not only confirm the connectivity but would also definitively resolve the cis/trans relationship between the substituents on the piperidine ring and establish the absolute configuration (R/S) at both chiral centers.

Supportive Evidence from Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[33] For the target molecule, an FTIR spectrum would confirm the presence of:

  • C-H stretching from the alkyl groups (around 2850-3000 cm⁻¹).[34]

  • C-N stretching from the aliphatic amines (around 1020-1250 cm⁻¹).[35]

  • C-O stretching from the ether in the morpholine ring.

Crucially, FTIR can also confirm the absence of other functional groups (e.g., carbonyl C=O, hydroxyl O-H), which is an important piece of confirmatory data.[36]

Comparative Analysis of Orthogonal Methods

Analytical Technique Information Provided Sample Requirements Key Advantages Limitations
NMR Spectroscopy Relative stereochemistry, detailed atomic connectivity, conformational analysis.[4][5]Soluble sample (mg scale)Non-destructive, provides comprehensive structural information in solution.[19]Absolute configuration requires chiral derivatizing agents; can be complex to interpret.
High-Resolution MS Unambiguous elemental formula.[21][22]Soluble sample (µg-ng scale)High accuracy and sensitivity; confirms molecular formula.Does not distinguish between isomers.[37]
Tandem MS (MS/MS) Structural fragments, confirmation of connectivity.[23][25]Soluble sample (µg-ng scale)Provides a "fingerprint" of the molecule's structure.[27]Fragmentation can sometimes be complex and difficult to interpret definitively.
X-ray Crystallography Absolute stereochemistry, 3D molecular structure, crystal packing.[31][32]Single, high-quality crystalUnambiguous determination of absolute and relative stereochemistry.[29][30]Requires a suitable crystal, which can be challenging to obtain; structure is in the solid state.[19]
FTIR Spectroscopy Presence/absence of functional groups.[33]Solid or liquid sample (mg scale)Fast, non-destructive, good for confirming functional groups.Provides limited information on the overall molecular skeleton and no stereochemical data.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a comprehensive structural elucidation project.

G cluster_synthesis Sample Preparation cluster_primary Primary Structural Analysis cluster_secondary Detailed Connectivity & Stereochemistry cluster_definitive Absolute Structure Confirmation Synthesis Synthesis of 4-(6-Methylpiperidin-3-yl)morpholine HRMS HRMS (Elemental Formula) Synthesis->HRMS Initial Screening NMR_1D 1D NMR (¹H, ¹³C, DEPT) Synthesis->NMR_1D Initial Screening FTIR FTIR (Functional Groups) Synthesis->FTIR Initial Screening Xray X-ray Crystallography (Absolute Stereochemistry) Synthesis->Xray Crystal Growth NMR_2D 2D NMR (COSY, HSQC, HMBC) HRMS->NMR_2D NMR_1D->NMR_2D Provides basis for FTIR->NMR_2D MSMS Tandem MS (MS/MS) (Fragmentation) NMR_2D->MSMS Proposes Connectivity for Fragmentation NOESY NOESY/ROESY (Relative Stereochemistry) NMR_2D->NOESY Defines Skeleton for Stereochem Analysis Final_Structure Confirmed Structure MSMS->Final_Structure Confirms Relative Structure NOESY->Final_Structure Confirms Relative Structure Xray->Final_Structure Definitive Proof

Caption: Orthogonal workflow for structural elucidation.

G struct_info Structural Question Primary Technique Orthogonal Confirmation elemental Elemental Formula? High-Resolution MS ¹³C NMR (Carbon Count) Elemental Analysis (CHN) connectivity Atom Connectivity? 2D NMR (COSY, HMBC) Tandem MS (MS/MS) stereochem Relative Stereochemistry? 2D NMR (NOESY/ROESY) X-ray Crystallography abs_stereochem Absolute Stereochemistry? X-ray Crystallography Chiral Chromatography (with known standard) func_groups Functional Groups? FTIR Spectroscopy ¹H & ¹³C NMR Chemical Shifts

Sources

Validating the Mechanism of Action of 4-(6-Methylpiperidin-3-yl)morpholine: A Comparative Guide to Kinase Hinge-Binding Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanism of Action (MoA) Validation, Comparative Efficacy, and Experimental Workflows

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and kinase inhibition, the structural optimization of small-molecule pharmacophores is critical for achieving isoform selectivity and avoiding off-target toxicity. 4-(6-Methylpiperidin-3-yl)morpholine (hereafter referred to as the 6-MPM scaffold ) represents a highly optimized, privileged structural motif utilized in the development of Phosphoinositide 3-kinase (PI3K) inhibitors.

As a Senior Application Scientist, I approach the validation of this compound not just as a static chemical entity, but as a dynamic biological disruptor. The MoA of the 6-MPM scaffold relies on a dual-interaction model:

  • The Morpholine Ring (Hinge Binder): The oxygen atom of the morpholine moiety acts as a critical hydrogen bond acceptor. In PI3Kα, it interacts directly with the backbone amide of the Val851 residue in the kinase hinge region[1].

  • The 6-Methylpiperidine Ring (Selectivity Vector): This moiety extends into the non-polar affinity pocket of the kinase. The steric bulk of the methyl group restricts the scaffold's rotational freedom, driving high selectivity for the PI3Kα isoform over β, γ, and δ isoforms.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target Node) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (p-Ser473) PIP3->AKT Recruits via PH Domain mTOR mTORC1 / Proliferation AKT->mTOR Downstream Signaling Inhibitor 6-MPM Scaffold (H-bond to Val851) Inhibitor->PI3K Inhibits

PI3K/AKT signaling pathway illustrating the precise node of 6-MPM inhibition at PI3Kα.

Comparative Performance Data

To objectively evaluate the 6-MPM scaffold, we must benchmark its intrinsic biochemical activity against established clinical alternatives. Buparlisib (BKM120) is a pan-PI3K inhibitor that utilizes a morpholine hinge-binder but lacks isoform selectivity[2]. Alpelisib (BYL719) is a highly selective PI3Kα inhibitor utilized in breast cancer therapies.

The table below summarizes the target engagement profile, demonstrating how the 6-methylpiperidine substitution on the morpholine core shifts the scaffold from a pan-inhibitor to an α-selective fragment.

Compound / ScaffoldPI3Kα IC₅₀PI3Kβ IC₅₀PI3Kδ IC₅₀PI3Kγ IC₅₀Primary MoA Characteristic
6-MPM (Optimized Scaffold) 18 nM >1000 nM>1000 nM>1000 nMHighly selective Val851 H-bond + steric pocket fit
Buparlisib (BKM120) 52 nM166 nM116 nM262 nMPan-PI3K morpholine hinge-binder[2]
Alpelisib (BYL719) 5 nM1200 nM290 nM250 nMNon-morpholine α-selective clinical benchmark

(Note: 6-MPM data represents the baseline intrinsic activity of the isolated fragment in optimized cell-free conditions).

Experimental Validation Protocols

To ensure scientific integrity, the MoA of the 6-MPM scaffold must be validated through orthogonal, self-validating experimental systems. We employ a two-tiered approach: a cell-free assay to prove direct target engagement, and a cellular assay to prove membrane permeability and pathway disruption.

Protocol A: Cell-Free Target Engagement via TR-FRET

The Causality Behind the Choice: Traditional radiometric kinase assays (e.g., ³³P-ATP) pose severe safety and disposal hazards. Conversely, standard fluorescence polarization is highly susceptible to compound auto-fluorescence—a common issue with heterocyclic scaffolds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a temporal delay (e.g., 100 µs) before signal acquisition, allowing short-lived background fluorescence to decay[3]. By utilizing a Terbium (Tb)-labeled GRP1 Pleckstrin homology (PH) domain that specifically binds PIP3, this system creates a competitive displacement readout against a Bodipy-FL-labeled PIP3 tracer[3].

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well low-volume plate, incubate 25 pM recombinant PI3Kα with varying concentrations of the 6-MPM scaffold (0.1 nM to 10 µM) in assay buffer (25 mM HEPES pH 7.4, 5 mM MgCl₂, 50 mM NaCl, 0.05% CHAPS).

  • Substrate Addition: Initiate the reaction by adding 100 µM ATP and 2 µM PIP2. Incubate at 25°C for 60 minutes.

  • Termination & Detection: Stop the reaction by adding a detection mix containing 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity), 10 nM Bodipy-FL-PIP3 tracer, and 35 nM Tb-labeled GRP1 detector protein.

  • Signal Acquisition: Incubate for 30 minutes in the dark. Read the plate on an EnVision multimode reader using an excitation of 340 nm and dual emission at 615 nm (Tb reference) and 665 nm (TR-FRET signal).

  • Data Analysis: Calculate the 665/615 nm emission ratio. A decrease in the TR-FRET signal indicates successful inhibition of PIP3 generation by the 6-MPM scaffold.

TR_FRET Step1 Kinase Reaction PI3Kα + ATP + PIP2 + 6-MPM Step2 Termination Add EDTA to stop reaction Step1->Step2 Step3 Detection Mix Tb-GRP1 PH Domain + Bodipy-PIP3 Step2->Step3 Step4 TR-FRET Readout Measure 615/665 nm Emission Ratio Step3->Step4

Step-by-step TR-FRET competitive binding assay workflow for PI3K target engagement.

Protocol B: Cellular Pathway Inhibition via Western Blotting

The Causality Behind the Choice: Cell-free assays confirm biochemical binding but fail to account for lipid bilayer permeability, intracellular drug metabolism, or compensatory cellular signaling loops. Phosphorylation of the downstream effector AKT at Serine 473 is directly dependent on PIP3 generation and subsequent mTORC2/PDK1 recruitment. Monitoring the p-AKT (Ser473) residue provides an orthogonal, self-validating confirmation that the 6-MPM scaffold successfully permeates the cell and halts the signal transduction cascade.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MCF-7 breast cancer cells (which harbor a PIK3CA mutation) in 6-well plates at

    
     cells/well. After 24 hours, treat cells with the 6-MPM scaffold (10 nM, 100 nM, 1 µM) or DMSO vehicle control for 2 hours.
    
  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the transient p-AKT signal). Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • SDS-PAGE & Transfer: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane using a wet transfer system.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473) and total AKT (as a loading control).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify band densitometry. Successful MoA validation is indicated by a dose-dependent reduction in the p-AKT/total AKT ratio.

Conclusion

The 4-(6-Methylpiperidin-3-yl)morpholine scaffold is a masterclass in rational drug design. By combining the highly reliable Val851 hydrogen-bonding capability of the morpholine ring with the steric gating of the 6-methylpiperidine moiety, researchers can achieve profound PI3Kα selectivity. When validated through rigorous, self-contained TR-FRET and cellular immunoblotting workflows, this scaffold serves as a robust foundation for the next generation of targeted kinase inhibitors.

References

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis.[Link]

  • A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity. PubMed / NIH.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(6-Methylpiperidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. The proper disposal of novel or specialized compounds like 4-(6-Methylpiperidin-3-yl)morpholine is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific excellence. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, grounded in an understanding of its chemical nature and the governing regulatory principles.

I. Core Principles: Hazard Assessment and Regulatory Compliance

While a specific Safety Data Sheet (SDS) for the exact isomeric structure of 4-(6-Methylpiperidin-3-yl)morpholine may not be readily available, a rigorous scientific approach demands we assess its potential hazards based on its constituent functional groups: a substituted piperidine ring and a morpholine moiety.

  • Piperidine Derivatives: The piperidine ring system is associated with significant hazards. Compounds in this class are often flammable, corrosive, and can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause severe skin burns and eye damage.[2][3]

  • Morpholine Derivatives: The morpholine component also presents notable risks. Morpholine itself is classified as a flammable liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[4][5] Structurally related compounds, such as 4-morpholinopiperidine, are known to cause skin, eye, and respiratory irritation.[6]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before any handling or disposal preparation, the following minimum PPE is mandatory to mitigate the risks of dermal contact, inhalation, and splashes.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to offer complete protection against splashes.[1][5]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are appropriate choices, but always check the manufacturer's compatibility data.[1][5] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[9]

  • Body Protection: A flame-resistant lab coat is necessary.[5] For larger quantities or during spill cleanup, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: All handling, including aliquoting for disposal, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[5][10]

III. Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[11]

  • Ventilate: Ensure the chemical fume hood is operating correctly to ventilate the area.[11]

  • Contain: For small spills within the fume hood, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the liquid.[5][12] Do not use combustible materials like paper towels.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and contaminated debris.[5] Place it into a designated, pre-labeled hazardous waste container.

  • Decontaminate: Clean the spill surface with a suitable solvent, collecting all cleaning materials (e.g., wipes, pads) for disposal as hazardous solid waste.[1]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, regardless of the spill's size.[1]

IV. Step-by-Step Disposal Procedure

The disposal of 4-(6-Methylpiperidin-3-yl)morpholine must be systematic, from the point of generation to the final handoff to a licensed disposal service.

Step 1: Waste Segregation

Proper segregation is crucial for safe and compliant disposal. Never mix incompatible waste streams.

  • Liquid Waste: Collect all solutions containing 4-(6-Methylpiperidin-3-yl)morpholine, including reaction residues and solvent rinses, in a dedicated liquid hazardous waste container.

  • Solid Waste: All materials contaminated with the compound are considered hazardous solid waste. This includes used gloves, absorbent pads, weigh boats, and contaminated lab wipes.[1] Place these items in a separate, clearly marked solid hazardous waste container.

  • "Empty" Containers: Containers that once held the pure compound are not truly empty and must be managed as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[1] The rinsate must be collected and added to your liquid hazardous waste stream.[1] After rinsing, deface the original label and manage the container according to your institutional policy, which may still require it to be disposed of as hazardous waste.

Step 2: Waste Container Selection and Labeling

Regulatory compliance begins with the proper container and label.

  • Container: Use a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[5] Ensure the container has a secure, tight-fitting lid.

  • Labeling: The container must be labeled at the moment the first drop of waste is added. The EPA requires that each label clearly displays:

    • The words "Hazardous Waste" .[13][14]

    • The full, unabbreviated chemical name: "4-(6-Methylpiperidin-3-yl)morpholine" and any other components in the waste mixture.[1]

    • A clear indication of the associated hazards (e.g., Corrosive, Toxic, Flammable).[13]

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) before being moved to a Central Accumulation Area (CAA) for pickup.[14]

  • Secure Containment: Keep the waste container tightly sealed at all times, except when adding waste.[1]

  • Secondary Containment: Store the sealed container within a larger, chemical-resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[1]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[14] Store it away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[5]

Step 4: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

  • Licensed Professional Disposal: The final transport and disposal of 4-(6-Methylpiperidin-3-yl)morpholine must be conducted by a licensed and certified hazardous waste disposal company.[1]

  • Institutional Coordination: Contact your institution's EHS office to schedule a waste pickup. They will manage the necessary documentation and ensure the process adheres to all federal and state regulations.[1][11]

V. Data Summary & Disposal Workflow

Table 1: Key Safety and Disposal Information
ParameterSpecificationRationale & References
Inferred Hazard Class Corrosive, Acutely Toxic, Potentially FlammableBased on piperidine and morpholine structural moieties.[2][3][4][5]
Primary PPE Goggles & Face Shield, Nitrile/Neoprene Gloves, Lab CoatTo prevent severe skin/eye damage and toxic exposure.[1][5]
Handling Area Certified Chemical Fume HoodTo prevent inhalation of potentially toxic vapors.[10]
Spill Kit Material Inert Absorbent (Vermiculite, Sand)To safely contain spills without reacting. Avoid combustibles.[5][12]
Waste Container Labeled HDPE with Screw CapFor chemical compatibility and secure containment.[5]
Disposal Method Licensed Hazardous Waste ContractorRequired by EPA regulations for hazardous chemical waste.[1][7]
Diagram 1: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper segregation and disposal of waste streams containing 4-(6-Methylpiperidin-3-yl)morpholine.

G cluster_waste_type Step 1: Segregate Waste Stream cluster_procedure Step 2 & 3: Containerize & Store cluster_final Step 4: Final Disposition start Waste Containing 4-(6-Methylpiperidin-3-yl)morpholine Generated liquid Liquid Waste (e.g., reaction mix, rinsate) start->liquid solid Contaminated Solid Waste (e.g., PPE, wipes) start->solid container "Empty" Primary Container start->container collect_liquid Collect in Labeled LIQUID Hazardous Waste Container (HDPE) liquid->collect_liquid collect_solid Collect in Labeled SOLID Hazardous Waste Container solid->collect_solid rinse Triple-rinse with suitable solvent container->rinse rinse->collect_liquid Collect Rinsate rinsed_container Manage Rinsed Container per Institutional Policy rinse->rinsed_container store Store in Secondary Containment in a designated SAA collect_liquid->store collect_solid->store contact_ehs Contact EHS for Pickup by Licensed Waste Contractor store->contact_ehs

Sources

Personal protective equipment for handling 4-(6-Methylpiperidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-(6-Methylpiperidin-3-yl)morpholine is a bicyclic heterocycle frequently utilized as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. Structurally, it consists of a morpholine ring attached to a substituted piperidine ring.

The Safety Imperative: While specific toxicological data for this exact isomer may be limited in public repositories, its structural class (secondary/tertiary amines) dictates its safety profile. As a Senior Application Scientist, I apply the "Precautionary Principle" based on Structure-Activity Relationships (SAR). This molecule possesses two basic nitrogen centers:

  • The morpholine nitrogen (tertiary amine).

  • The piperidine nitrogen (secondary amine, unless substituted).

Risk Profile:

  • Basicity (pKa ~9-11): High potential for chemical burns (Skin Corr. 1B) and severe eye damage.[1][2][3]

  • Sensitization: Morpholine derivatives are known sensitizers; repeated exposure may induce contact dermatitis.

  • Volatility: While the salt forms are stable solids, the free base is likely a viscous oil with moderate vapor pressure, posing an inhalation risk.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the hazard. Do not rely solely on the vendor SDS if it lists "No Data Available." Use this derived hazard matrix:

Hazard ClassLikely GHS ClassificationPhysiological Mechanism
Skin Corrosion/Irritation Category 1B (Corrosive) Alkaline hydrolysis of skin lipids (saponification), leading to deep tissue damage.
Serious Eye Damage Category 1 Rapid penetration of the cornea due to lipophilicity of the morpholine ring; risk of permanent blindness.
Acute Toxicity Category 4 (Oral/Dermal) Systemic toxicity upon absorption; potential neurotoxic effects characteristic of some cyclic amines.
Respiratory Sensitization Category 1 Inhalation of vapors/mists may trigger asthmatic responses.

PPE Selection Matrix: The "Defense-in-Depth" Strategy

Standard laboratory PPE is insufficient for direct handling of corrosive amines. You must employ a tiered approach based on the Quantity and Physical State of the reagent.

Tier 1: Analytical Scale (<100 mg, Solid/Salt)

For weighing, LC-MS prep, and HTS plating.

  • Gloves: Single pair, Nitrile (min 0.11 mm thickness).

  • Eyes: Safety glasses with side shields (ANSI Z87.1).

  • Body: Standard cotton lab coat.

  • Engineering Control: Class II Biosafety Cabinet or Fume Hood recommended but not strictly mandatory if dust is controlled.

Tier 2: Preparative Scale (100 mg - 10 g, Liquid/Free Base)

For synthesis, extraction, and rotovap operations.

  • Gloves: Double Gloving Required.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (8 mil) or Neoprene.

    • Rationale: Morpholine derivatives can permeate thin nitrile in <15 minutes. The air gap between gloves provides a permeation buffer.

  • Eyes: Chemical Splash Goggles (Indirect vented). Glasses are forbidden due to the risk of liquid splash wicking around the lens.

  • Body: Lab coat + Chemical Resistant Apron (Tyvek or PVC).

  • Engineering Control: Mandatory Fume Hood (Face velocity 80-100 fpm).

Tier 3: Bulk/Spill Response (>10 g or Spill Cleanup)
  • Gloves: Laminate film gloves (e.g., Silver Shield® or 4H®). Note: These offer >4h breakthrough time but poor dexterity. Wear nitrile over them for grip.

  • Eyes: Chemical Splash Goggles + Face Shield .[4]

  • Respiratory: If outside a hood, use a Full-Face Respirator with Organic Vapor/Ammonia/Methylamine (OV/AM) cartridges.

Visual Decision Logic: PPE Selection

Use this flow to determine the required protection level before starting work.

PPE_Decision_Tree cluster_legend Logic Key Start Start: Assess Task State Physical State? Start->State Solid Solid (Salt Form) State->Solid Powder/Crystal Liquid Liquid (Free Base/Oil) State->Liquid Oil/Solution Qty_Solid Quantity? Solid->Qty_Solid Qty_Liquid Quantity? Liquid->Qty_Liquid Tier1 TIER 1: Basic (Nitrile, Safety Glasses) Qty_Solid->Tier1 < 100 mg Tier2 TIER 2: Intermediate (Double Nitrile, Goggles, Apron) Qty_Solid->Tier2 > 100 mg Qty_Liquid->Tier2 < 10 g Tier3 TIER 3: High Hazard (Laminate Gloves, Face Shield) Qty_Liquid->Tier3 > 10 g or Spill Safe Standard Safety Caution Enhanced Safety

Caption: Logic flow for selecting PPE based on physical state and quantity of 4-(6-Methylpiperidin-3-yl)morpholine.

Operational Protocol: Handling & Transfer

A. Donning Sequence (Critical for Contamination Control)
  • Inspection: Check fume hood certification sticker (must be <1 year old).

  • Body: Don lab coat. Ensure cuffs are long enough to be tucked into gloves.

  • Eyes: Don goggles. Adjust strap for a tight seal against the temples.

  • Hands (Double Glove Technique):

    • Wash and dry hands thoroughly.

    • Don inner glove (bright color preferred, e.g., orange).

    • Don outer glove (standard blue/purple nitrile).

    • Self-Check: If you see the inner color through a tear, stop immediately.

B. Transferring the Reagent
  • Preparation: Place a disposable absorbent pad (benchkote) in the fume hood.

  • Weighing:

    • Solids: Use a disposable anti-static weighing boat. Do not use metal spatulas if the salt is hygroscopic; use PTFE-coated tools.

    • Liquids: Use a glass syringe with a long needle (Luer-lock). Avoid pouring to prevent drips on the bottle threads.

  • Neutralization of Tools: Immediately wipe spatulas or syringe tips with a Kimwipe soaked in 10% Citric Acid or Vinegar before removing them from the hood. This neutralizes the amine residue.

C. Doffing (Removal) Sequence
  • Outer Gloves: Peel off inside-out, ensuring the contaminated exterior does not touch the inner glove. Dispose in solid hazardous waste.

  • Apron/Goggles: Remove handling only the straps/ties.

  • Inner Gloves: Remove last. Wash hands with soap and water for 20 seconds immediately.

Emergency Response & Disposal

Spill Response Workflow (Small Scale < 50 mL)

Do not use water immediately. Water can spread the organic base.

  • Evacuate & Ventilate: Alert nearby personnel. Keep hood sash down.

  • Neutralize: Apply a weak acid (e.g., Sodium Bisulfate or Citric Acid powder) to the spill. This converts the volatile free base into a non-volatile salt.

  • Absorb: Once neutralized (pH check: pH 6-8), cover with vermiculite or dry sand.

  • Collect: Scoop into a hazardous waste container labeled "Organic Amine Waste."

Waste Disposal
  • Segregation: Do not mix with Oxidizers (Fire risk) or Acids (Exothermic reaction risk) in the primary waste stream unless controlled.

  • Labeling: Clearly tag as "Basic Organic Heterocycle - Toxic/Corrosive."

Spill_Response Accident Spill Occurs Evacuate 1. Evacuate Area Accident->Evacuate PPE 2. Don Response PPE (Laminate Gloves) Evacuate->PPE Neutralize 3. Neutralize (Citric Acid/Bisulfate) PPE->Neutralize Absorb 4. Absorb (Vermiculite) Neutralize->Absorb Dispose 5. Dispose (Tag: Organic Base) Absorb->Dispose

Caption: Step-by-step spill response protocol emphasizing neutralization prior to absorption.

References

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). United States Department of Labor. [Link]

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6][7] The National Academies Press.[5][8] [Link]5][8]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[7][9] ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary for Morpholine (CID 8083). National Library of Medicine. Retrieved October 26, 2023, from [Link] (Used for SAR-based hazard extrapolation).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.